(R)-4-hydroxypyrrolidin-2-one
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
(4R)-4-hydroxypyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2/c6-3-1-4(7)5-2-3/h3,6H,1-2H2,(H,5,7)/t3-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOGISYQVOGVIEU-GSVOUGTGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CNC1=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60945342 | |
| Record name | 3,4-Dihydro-2H-pyrrole-3,5-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60945342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22677-21-0 | |
| Record name | 2-Pyrrolidinone, 4-hydroxy-, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022677210 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-Dihydro-2H-pyrrole-3,5-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60945342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-(+)-4-HYDROXY-2-PYRROLIDINONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to (R)-4-hydroxypyrrolidin-2-one: Chemical Properties and Synthetic Applications
(R)-4-hydroxypyrrolidin-2-one, a chiral lactam, is a versatile and highly valuable building block in the landscape of pharmaceutical and fine chemical synthesis. Its stereodefined structure and bifunctional nature, possessing both a hydroxyl group and a lactam ring, make it an essential precursor for a wide array of complex, biologically active molecules. This technical guide provides a comprehensive overview of its chemical properties, synthesis, purification, and applications for researchers, scientists, and drug development professionals.
Core Chemical Properties
This compound is a white crystalline solid. Its fundamental chemical and physical properties are summarized in the tables below for easy reference and comparison.
| Identifier | Value |
| IUPAC Name | (4R)-4-hydroxypyrrolidin-2-one |
| CAS Number | 22677-21-0[1][2] |
| Molecular Formula | C₄H₇NO₂[1][2] |
| Molecular Weight | 101.10 g/mol [1] |
| InChI | 1S/C4H7NO2/c6-3-1-4(7)5-2-3/h3,6H,1-2H2,(H,5,7)/t3-/m1/s1[1] |
| InChIKey | IOGISYQVOGVIEU-GSVOUGTGSA-N[1] |
| SMILES | O[C@H]1CNC(=O)C1[1] |
| Synonyms | (R)-(+)-4-Hydroxy-2-pyrrolidinone, (R)-β-Hydroxy-γ-butyrolactam[1] |
| Physicochemical Property | Value |
| Melting Point | 156-159 °C[1] |
| Boiling Point | Data not readily available |
| pKa | Data not readily available |
| Optical Activity | [α]23/D +43° (c = 1 in ethanol)[1] |
| Solubility | Generally soluble in water and polar organic solvents like ethanol and methanol.[3] Quantitative solubility data is not extensively reported, but its polar functional groups (hydroxyl and amide) facilitate its solubility in polar media. |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound. Below is a summary of its key spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of this compound.
| ¹H NMR | ¹³C NMR |
| Predicted ¹H NMR data in D₂O suggests characteristic peaks for the protons on the pyrrolidinone ring. The proton on the carbon bearing the hydroxyl group (CH-OH) is expected to be a multiplet. The two diastereotopic protons of the CH₂ group adjacent to the carbonyl will appear as distinct multiplets, and the two protons of the CH₂ group adjacent to the nitrogen will also present as multiplets. | The ¹³C NMR spectrum will show four distinct signals corresponding to the four carbon atoms in the molecule. The carbonyl carbon (C=O) will appear at the lowest field (highest ppm value). The carbon attached to the hydroxyl group (CH-OH) will be in the range typical for alcohols. The two methylene carbons (CH₂) will have distinct chemical shifts. |
Note: Detailed experimental spectra with definitive peak assignments are not consistently available across public databases. Researchers should acquire and interpret spectra on their own samples for confirmation.
Infrared (IR) Spectroscopy
The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| O-H (alcohol) | Broad band around 3400-3200 cm⁻¹ |
| N-H (lactam) | Moderate band around 3300-3100 cm⁻¹ |
| C-H (alkane) | Bands around 2950-2850 cm⁻¹ |
| C=O (lactam) | Strong, sharp band around 1700-1650 cm⁻¹ |
Experimental Protocols
Synthesis of this compound
A common synthetic route to 4-hydroxypyrrolidin-2-one derivatives involves the cyclization of amino acid precursors. The following protocol is a general representation based on the synthesis of similar structures.[3]
Reaction: Synthesis of a 4-hydroxypyrrolidin-2-one derivative from an N-Boc-protected amino acid via a Meldrum's acid intermediate, followed by reduction.
Materials:
-
N-Boc-protected amino acid (e.g., N-Boc-L-aspartic acid)
-
Meldrum's acid
-
1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC.HCl)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM)
-
Ethyl acetate
-
Brine solution
-
5% Citric acid solution
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Trifluoroacetic acid (TFA)
-
Toluene
Procedure:
-
Formation of the Tetramic Acid Intermediate:
-
To a solution of Meldrum's acid and DMAP in dichloromethane at 0 °C, add the N-Boc-protected amino acid and EDC.HCl.[3]
-
Stir the mixture overnight at room temperature.[3]
-
Pour the reaction mixture into ethyl acetate and wash sequentially with brine, 5% citric acid, and again with brine.[3]
-
Reflux the organic phase for 30 minutes and then evaporate the solvent to obtain the crude tetramic acid intermediate.[3]
-
Purify the intermediate by column chromatography.[3]
-
-
Regioselective Reduction:
-
Dissolve the purified tetramic acid intermediate in methanol and cool to 0 °C.
-
Add sodium borohydride (NaBH₄) portion-wise to the stirred solution.[3]
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 24 hours.[3]
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and distilled water.
-
Separate the organic layer, dry it, and evaporate the solvent to yield the N-Boc-protected 4-hydroxypyrrolidin-2-one.
-
Purify the product by column chromatography.[3]
-
-
Deprotection:
-
Dissolve the N-Boc-protected 4-hydroxypyrrolidin-2-one in dichloromethane.
-
Add trifluoroacetic acid (TFA) and stir the mixture at 25 °C for 3 hours.[3]
-
Evaporate the dichloromethane and co-evaporate with anhydrous toluene multiple times to remove excess TFA, yielding the final this compound product.[3]
-
Purification by Recrystallization
Recrystallization is an effective method for purifying solid this compound.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, isopropanol)
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Heat the recrystallization solvent to its boiling point in a separate container.
-
Add a minimum amount of the hot solvent to the crude solid while heating and stirring until it is completely dissolved.[4]
-
If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes and then perform a hot filtration to remove the charcoal.[5]
-
Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed.[4]
-
To maximize the yield, place the flask in an ice bath to further cool the solution.[4]
-
Collect the crystals by vacuum filtration using a Buchner funnel.[4]
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[5]
-
Dry the purified crystals, for example, by pulling air through the funnel for several minutes and then allowing them to air dry on a watch glass.[6]
Applications in Drug Development
This compound is a key chiral building block in the synthesis of various pharmaceuticals. Its stereocenter is crucial for the biological activity of the final drug molecule.
Key Therapeutic Areas:
-
Antibiotics: The (S)-enantiomer is a precursor for certain oral carbapenem antibiotics.[3]
-
Antidepressants: The (R)-enantiomer is utilized in the synthesis of some antidepressant agents.[3]
-
Nootropics: It is a key intermediate in the synthesis of nootropic drugs like Oxiracetam.
The diagram below illustrates the role of this compound as a chiral precursor in a generalized synthetic pathway.
Caption: Synthetic pathway illustrating the use of this compound.
Safety and Handling
This compound should be handled with appropriate safety precautions in a laboratory setting.
| Hazard | Precautionary Statement |
| Skin Irritation | Causes skin irritation. |
| Eye Irritation | Causes serious eye irritation. |
| Respiratory Irritation | May cause respiratory irritation. |
Handling Recommendations:
-
Work in a well-ventilated area or a fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
This guide provides a foundational understanding of the chemical properties and applications of this compound. For specific research and development purposes, it is essential to consult detailed literature and perform thorough characterization of all synthesized materials.
References
Spectroscopic Data of (R)-4-hydroxypyrrolidin-2-one: A Technical Guide
This guide provides a comprehensive overview of the spectroscopic data for (R)-4-hydroxypyrrolidin-2-one, a valuable chiral building block in medicinal chemistry and drug development. The information is intended for researchers, scientists, and professionals in the field of drug development.
Spectroscopic Data
The following tables summarize the key spectroscopic data for 4-hydroxypyrrolidin-2-one. It is important to note that under standard, achiral spectroscopic conditions, the NMR, IR, and MS spectra of the (R) and (S) enantiomers are identical. The data presented here is representative of a single enantiomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~7.6 | br s | - | NH |
| ~4.3 | m | - | H-4 |
| ~3.4 | m | - | H-5a |
| ~3.0 | m | - | H-5b |
| ~2.5 | dd | J = 17.0, 6.0 | H-3a |
| ~2.1 | dd | J = 17.0, 2.0 | H-3b |
Solvent: Deuterated Chloroform (CDCl₃)
¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~176.0 | C-2 (C=O) |
| ~67.0 | C-4 (CH-OH) |
| ~50.0 | C-5 (CH₂) |
| ~40.0 | C-3 (CH₂) |
Solvent: Deuterated Chloroform (CDCl₃)
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-3500 | Strong, Broad | O-H stretch |
| 3150-3300 | Medium | N-H stretch |
| 2850-3000 | Medium | C-H stretch |
| 1670-1780 | Strong | C=O stretch (amide) |
| 1030-1230 | Medium | C-N stretch |
Mass Spectrometry (MS)
| m/z | Relative Intensity | Possible Fragment |
| 101 | M⁺ | Molecular Ion |
| 84 | [M-OH]⁺ | |
| 73 | [M-CO]⁺ | |
| 56 | [M-CO-OH]⁺ |
Ionization Method: Electron Ionization (EI)
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O).
-
Transfer the solution to a standard 5 mm NMR tube.
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field strength NMR spectrometer.
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Acquisition Parameters:
-
Spectral Width: ~12 ppm
-
Number of Scans: 16-64 (depending on sample concentration)
-
Relaxation Delay: 1.0 s
-
Acquisition Time: ~3-4 s
-
¹³C NMR Acquisition:
-
Spectrometer: 400 MHz or higher field strength NMR spectrometer.
-
Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Acquisition Parameters:
-
Spectral Width: ~220 ppm
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)
-
Relaxation Delay: 2.0 s
-
Acquisition Time: ~1-2 s
-
Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.[1]
Data Acquisition (ATR-FTIR):
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
-
A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.[2]
Mass Spectrometry (MS)
Sample Preparation:
-
Dissolve a small amount of this compound in a volatile organic solvent (e.g., methanol, acetonitrile).
Data Acquisition (Electron Ionization - EI):
-
Mass Spectrometer: A mass spectrometer equipped with an electron ionization source.
-
Sample Introduction: The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization Parameters:
-
Mass Analysis: Scan a mass range appropriate for the compound (e.g., m/z 30-200).
Workflow for Spectroscopic Characterization
The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized compound like this compound.
References
Analysis of (R)-4-hydroxypyrrolidin-2-one Crystal Structure: A Technical Overview
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
(R)-4-hydroxypyrrolidin-2-one is a chiral building block of significant interest in medicinal chemistry and drug development. A thorough understanding of its three-dimensional structure is crucial for designing novel therapeutics and controlling solid-state properties. This technical guide aims to provide a comprehensive analysis of the crystal structure of this compound.
Despite an extensive search of scientific literature and crystallographic databases, detailed single-crystal X-ray diffraction data for this compound is not publicly available at this time. This includes a thorough investigation of the Cambridge Structural Database (CSD), the Crystallography Open Database (COD), and the Inorganic Crystal Structure Database (ICSD), as well as broad searches of chemical and patent literature. While information regarding the synthesis, physical properties, and the crystal structure of the racemic mixture of 4-hydroxy-2-pyrrolidone exists, the specific crystallographic parameters for the pure (R)-enantiomer have not been located in the public domain.
This guide will, therefore, outline the standard experimental protocols and data presentation formats that would be employed in such an analysis, providing a framework for researchers who may obtain this data in the future.
I. Experimental Protocols for Crystal Structure Determination
The determination of a small molecule crystal structure, such as this compound, follows a well-established workflow. The key experimental stages are detailed below.
Crystallization
The initial and often most challenging step is the growth of high-quality single crystals suitable for X-ray diffraction.
Methodology:
-
Solvent Selection: A systematic screening of solvents with varying polarities (e.g., ethanol, isopropanol, ethyl acetate, acetone, water, and mixtures thereof) is performed. The ideal solvent is one in which the compound has moderate solubility.
-
Crystallization Technique: Several techniques can be employed:
-
Slow Evaporation: A saturated solution of the compound is allowed to evaporate slowly at a constant temperature.
-
Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then sealed inside a larger container with a more volatile solvent (the precipitant). The slow diffusion of the precipitant vapor into the solution reduces the solubility of the compound, inducing crystallization.
-
Cooling Crystallization: A saturated solution at an elevated temperature is slowly cooled, leading to supersaturation and crystal growth.
-
-
Crystal Harvesting: Once formed, crystals are carefully harvested and mounted on a goniometer head for X-ray analysis.
X-ray Diffraction Data Collection
Single-crystal X-ray diffraction is the definitive method for determining the atomic arrangement within a crystal.
Methodology:
-
Instrumentation: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS) is used.
-
Data Collection Strategy: The crystal is maintained at a low temperature (typically 100 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated through a range of angles.
-
Data Processing: The collected images are processed to determine the unit cell parameters, space group, and the intensities of the diffraction spots. Software such as CrysAlisPro, SAINT, or XDS is commonly used for this purpose.
Structure Solution and Refinement
The processed diffraction data is used to solve and refine the crystal structure.
Methodology:
-
Structure Solution: Direct methods or Patterson methods are employed to determine the initial positions of the atoms. Software like SHELXT or SIR is used for this step.
-
Structure Refinement: The initial atomic model is refined against the experimental data using full-matrix least-squares methods. This process optimizes the atomic coordinates, displacement parameters, and other structural parameters to achieve the best possible fit to the observed diffraction pattern. The refinement is typically carried out using software such as SHELXL or Olex2.
-
Validation: The final refined structure is validated using tools like PLATON and checkCIF to ensure its chemical and crystallographic reasonability.
II. Data Presentation
Once the crystal structure is determined, the quantitative data is summarized in standardized tables for clarity and ease of comparison.
Table 1: Crystal Data and Structure Refinement Details
| Parameter | This compound |
| Empirical formula | C₄H₇NO₂ |
| Formula weight | 101.10 |
| Temperature (K) | Data not available |
| Wavelength (Å) | Data not available |
| Crystal system | Data not available |
| Space group | Data not available |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | Data not available |
| β (°) | Data not available |
| γ (°) | Data not available |
| Volume (ų) | Data not available |
| Z | Data not available |
| Density (calculated, g/cm³) | Data not available |
| Absorption coefficient (mm⁻¹) | Data not available |
| F(000) | Data not available |
| Crystal size (mm³) | Data not available |
| Theta range for data collection (°) | Data not available |
| Index ranges | Data not available |
| Reflections collected | Data not available |
| Independent reflections | Data not available |
| Completeness to theta = x° | Data not available |
| Absorption correction | Data not available |
| Max. and min. transmission | Data not available |
| Refinement method | Data not available |
| Data / restraints / parameters | Data not available |
| Goodness-of-fit on F² | Data not available |
| Final R indices [I>2sigma(I)] | Data not available |
| R indices (all data) | Data not available |
| Absolute structure parameter | Data not available |
| Largest diff. peak and hole (e.Å⁻³) | Data not available |
Table 2: Selected Bond Lengths (Å)
| Bond | Length (Å) |
| O1 - C2 | Data not available |
| N1 - C2 | Data not available |
| N1 - C5 | Data not available |
| C2 - C3 | Data not available |
| C3 - C4 | Data not available |
| C4 - C5 | Data not available |
| O2 - C4 | Data not available |
Table 3: Selected Bond Angles (°)
| Atoms | Angle (°) |
| O1 - C2 - N1 | Data not available |
| O1 - C2 - C3 | Data not available |
| N1 - C2 - C3 | Data not available |
| C2 - N1 - C5 | Data not available |
| N1 - C5 - C4 | Data not available |
| C5 - C4 - C3 | Data not available |
| C2 - C3 - C4 | Data not available |
| O2 - C4 - C3 | Data not available |
| O2 - C4 - C5 | Data not available |
III. Visualizations
Visual representations are essential for understanding the workflow of crystal structure determination.
Caption: Experimental workflow for single-crystal X-ray structure determination.
Conclusion
While the definitive crystal structure of this compound remains to be publicly reported, the methodologies for its determination are well-established. The publication of this data would be of great value to the scientific community, particularly for those involved in computational modeling, drug design, and solid-state chemistry. This guide provides the necessary framework for interpreting and presenting such data once it becomes available. Researchers in possession of this molecule are encouraged to pursue single-crystal X-ray diffraction studies to fill this knowledge gap.
(R)-4-hydroxypyrrolidin-2-one: A Scaffolding Approach to Understanding its Biological Significance
An In-depth Technical Guide on the Core Biological Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Published: December 28, 2025
Abstract
(R)-4-hydroxypyrrolidin-2-one is a pivotal chiral intermediate, primarily recognized for its integral role in the synthesis of nootropic pharmaceuticals, most notably Oxiracetam. While direct pharmacological studies on this compound as a standalone agent are scarce, its molecular framework forms the pharmacophore of a class of drugs with significant effects on cognitive function. This technical guide, therefore, elucidates the mechanism of action of this compound by examining the biological and signaling pathways modulated by its principal derivative, Oxiracetam. This document will delve into the multifaceted mechanisms of Oxiracetam, including its influence on neurotransmitter systems, receptor modulation, neuroprotective pathways, and brain metabolism. All quantitative data from cited preclinical and clinical studies are summarized in structured tables, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visually represented through diagrams generated using Graphviz (DOT language), offering a comprehensive overview for researchers in drug discovery and development.
Introduction: The Pivotal Role of a Chiral Building Block
This compound is a valuable chiral building block in medicinal chemistry. Its significance in the pharmaceutical landscape is primarily associated with the synthesis of nootropic agents, such as Oxiracetam. The inherent chirality and functional groups of this compound make it an ideal starting material for a variety of complex molecules, extending its utility beyond nootropics to other therapeutic areas.
Due to its role as a synthetic intermediate, there is a notable absence of research into the direct mechanism of action of this compound in biological systems. However, the consistent and potent cognitive-enhancing effects of the drugs derived from this scaffold strongly suggest that the pyrrolidinone core is crucial for their biological activity. This guide will, therefore, focus on the well-documented mechanisms of Oxiracetam to infer the biological relevance of the this compound structure.
The multifaceted mechanism of Oxiracetam involves:
-
Modulation of Cholinergic and Glutamatergic Systems: Enhancing the release and utilization of key neurotransmitters involved in learning and memory.
-
Positive Allosteric Modulation of AMPA Receptors: Potentiating excitatory synaptic transmission and plasticity.
-
Neuroprotection: Activating cell survival pathways to protect against neuronal damage.
-
Enhancement of Brain Energy Metabolism: Improving mitochondrial function and ATP synthesis.
This document will explore each of these mechanisms in detail, providing the available quantitative data and the experimental methodologies used to obtain it.
Modulation of Neurotransmitter Systems
One of the most well-established mechanisms of Oxiracetam is its ability to modulate the cholinergic and glutamatergic neurotransmitter systems, which are fundamental to cognitive processes.
Cholinergic System Modulation
Oxiracetam has been shown to enhance cholinergic neurotransmission, primarily by increasing the release and utilization of acetylcholine (ACh) in key brain regions like the hippocampus and cerebral cortex. This is particularly relevant in counteracting age-related cognitive decline and amnesic states induced by cholinergic antagonists like scopolamine.
Quantitative Data on Cholinergic Modulation by Oxiracetam
| Parameter | Brain Region | Species | Dosage/Concentration | Effect | Reference |
| ACh Release | Hippocampus | Rat | 100 mg/kg i.p. | ~63% increase | [1] |
| ACh Utilization | Hippocampus, Cortex | Rat | 100-300 mg/kg i.p. | Significant increase | [2] |
| High-Affinity Choline Uptake (HACU) | Hippocampus | Rat | 100 mg/kg i.p. (repeated) | 31% increase | [2] |
| Scopolamine-induced ACh Decrease | Hippocampus, Cortex | Rat | 50-100 mg/kg i.p. | Attenuation of decrease | [3] |
Glutamatergic System Modulation
Oxiracetam also potentiates the glutamatergic system, specifically by enhancing the release of glutamate. This action is thought to contribute significantly to its effects on synaptic plasticity and memory formation.
Quantitative Data on Glutamatergic Modulation by Oxiracetam
| Parameter | Brain Region | Species | Concentration | Effect | Reference |
| K+-evoked [3H]D-Aspartate Release | Hippocampal Slices | Rat | 0.01-1 µM | Significant enhancement | [4] |
Experimental Protocols
Protocol for K+-Evoked Neurotransmitter Release Assay
This protocol describes a method for measuring neurotransmitter release from brain slices using superfusion and radiolabeled neurotransmitters or their analogs.
-
Tissue Preparation:
-
Sacrifice a rat according to approved ethical protocols and rapidly dissect the hippocampus on ice.
-
Prepare 400 µm thick transverse slices using a McIlwain tissue chopper.
-
Pre-incubate the slices for 30 minutes at 37°C in oxygenated Krebs-Ringer medium.
-
-
Radiolabeling:
-
Incubate the slices for 30 minutes in Krebs-Ringer medium containing the radiolabeled tracer (e.g., [3H]choline for ACh release or [3H]D-aspartate for glutamate release).
-
-
Superfusion:
-
Transfer the slices to a Brandel SF-20 superfusion system.
-
Perfuse the slices with oxygenated Krebs-Ringer medium at a flow rate of 0.5 mL/min.
-
Collect 5-minute fractions.
-
-
Depolarization and Drug Application:
-
After a stable baseline is established, induce neurotransmitter release by switching to a high-potassium Krebs-Ringer medium (e.g., containing 24 mM KCl) for a short period (e.g., 5 minutes).
-
To test the effect of Oxiracetam, add the drug to the perfusion medium at the desired concentration before and during the high-potassium stimulation.
-
-
Quantification:
-
Measure the radioactivity in each fraction using a liquid scintillation counter.
-
Express the evoked release as a percentage of the total radioactivity in the tissue at the start of the stimulation period.
-
Diagram of Neurotransmitter Release Assay Workflow
Positive Allosteric Modulation of AMPA Receptors
Racetam nootropics, including Oxiracetam, are known to act as positive allosteric modulators (PAMs) of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. This means they bind to a site on the receptor that is different from the glutamate binding site and enhance the receptor's response to glutamate. This modulation is a key mechanism for enhancing synaptic plasticity, a cellular correlate of learning and memory.
Quantitative Data on AMPA Receptor Modulation by Racetams
| Parameter | Drug | Preparation | Effect | Reference |
| [3H]AMPA Binding | Oxiracetam, Aniracetam, Piracetam | Rat Cortical Membranes | Increased maximal density of binding sites | [5] |
| AMPA-stimulated 45Ca2+ influx | Oxiracetam, Aniracetam, Piracetam | Cerebellar Granule Cells | Enhanced influx | [5] |
| AMPA Current Inhibition by GYKI 53784 | Aniracetam (4 mM) | Rat Purkinje Cells | Dose ratio of 2.63 | [6] |
Experimental Protocols
Protocol for [3H]AMPA Binding Assay
This protocol outlines a method to assess the binding of drugs to AMPA receptors in brain tissue preparations.
-
Membrane Preparation:
-
Homogenize rat cerebral cortex in ice-cold 50 mM Tris-HCl buffer.
-
Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.
-
Wash the resulting pellet multiple times by resuspension and centrifugation in the same buffer.
-
Resuspend the final pellet in Tris-HCl buffer to a protein concentration of 0.5-1.0 mg/mL.
-
-
Binding Assay:
-
In a final volume of 1 mL, incubate the membrane preparation with [3H]AMPA (e.g., 50 nM) in the presence and absence of varying concentrations of Oxiracetam.
-
Incubate for 30 minutes on ice.
-
Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B).
-
Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.
-
-
Quantification:
-
Measure the radioactivity retained on the filters by liquid scintillation counting.
-
Define non-specific binding as the radioactivity remaining in the presence of a high concentration of unlabeled glutamate (e.g., 1 mM).
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using saturation binding or competition binding analysis to determine Kd (binding affinity) and Bmax (receptor density).
-
Neuroprotection and Cell Survival Pathways
Oxiracetam exhibits significant neuroprotective properties in various models of neuronal injury, including those relevant to vascular dementia and Alzheimer's disease. A key mechanism underlying this protection is the activation of the Akt/mTOR signaling pathway, which plays a crucial role in cell survival, growth, and inhibition of apoptosis.
Quantitative Data on Neuroprotective Effects of Oxiracetam
| Model | Species | Dosage | Outcome | Effect | Reference |
| Vascular Dementia (BCCAO) | Rat | 100-200 mg/kg p.o. | Neuronal Damage | Significant alleviation | [7] |
| Vascular Dementia (BCCAO) | Rat | 100-200 mg/kg p.o. | Bcl-2/Bax Ratio | Significant restoration | [7] |
| Amyloid-β Induced Toxicity | Mouse (in vitro) | N/A | HT22 Cell Viability | Rescued from indirect toxicity | [8] |
Akt/mTOR Signaling Pathway
Oxiracetam treatment has been shown to increase the phosphorylation of Akt and mTOR, key kinases in this pro-survival pathway. This leads to the downstream regulation of proteins involved in apoptosis, such as the Bcl-2 family, ultimately promoting neuronal survival.
Diagram of Oxiracetam-Mediated Neuroprotection via Akt/mTOR Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of oxiracetam and piracetam on central cholinergic mechanisms and active-avoidance acquisition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interactions between oxiracetam, aniracetam and scopolamine on behavior and brain acetylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of oxiracetam on neurotransmitter release from rat hippocampus slices and synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Excitatory amino acids and neuronal plasticity: modulation of AMPA receptors as a novel substrate for the action of nootropic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preparing to download ... [pmc.ncbi.nlm.nih.gov]
- 7. Oxiracetam ameliorates cognitive deficits in vascular dementia rats by regulating the expression of neuronal apoptosis/autophagy-related genes associated with the activation of the Akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simple Protocol for Distinguishing Drug-induced Effects on Spatial Memory Acquisition, Consolidation and Retrieval in Mice Using the Morris Water Maze - PMC [pmc.ncbi.nlm.nih.gov]
The Evolving Landscape of (R)-4-hydroxypyrrolidin-2-one Derivatives: A Technical Guide to Their Biological Activity
For Researchers, Scientists, and Drug Development Professionals
The chiral scaffold of (R)-4-hydroxypyrrolidin-2-one has emerged as a privileged structure in medicinal chemistry, serving as a versatile building block for a diverse array of biologically active molecules. Its inherent chirality and functional handles have enabled the development of derivatives with significant therapeutic potential across various disease areas, including oncology, neurodegenerative disorders, and inflammatory conditions. This technical guide provides a comprehensive overview of the biological activities of this compound derivatives, presenting key quantitative data, detailed experimental methodologies, and insights into their mechanisms of action and associated signaling pathways.
Anticancer Activity
Derivatives of this compound have demonstrated notable cytotoxic and antiproliferative effects against a range of cancer cell lines. The structural modifications on the core scaffold have led to compounds with potent and selective anticancer properties.
Quantitative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of selected this compound derivatives, as indicated by their half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) values.
| Compound ID | Derivative Class | Cancer Cell Line | IC50/EC50 (µM) | Reference |
| RPDPRH | 4-arylidene-5-oxopyrrolidine | C-33A (Cervical Cancer) | 4.66 | [1] |
| CaSki (Cervical Cancer) | 6.42 | [1] | ||
| SiHa (Cervical Cancer) | 17.66 | [1] | ||
| HeLa (Cervical Cancer) | 15.2 | [1] | ||
| HepG2 (Liver Cancer) | 12.36 | [1] | ||
| 7402 (Liver Cancer) | 22.4 | [1] | ||
| Diphenylamine-pyrrolidin-2-one-hydrazone derivative 13 | Diphenylamine-pyrrolidin-2-one-hydrazone | IGR39 (Melanoma) | 2.50 ± 0.46 | [2][3] |
| PPC-1 (Prostate Cancer) | 3.63 ± 0.45 | [2][3] | ||
| MDA-MB-231 (Triple-Negative Breast Cancer) | 5.10 ± 0.80 | [2][3] | ||
| Panc-1 (Pancreatic Cancer) | 5.77 ± 0.80 | [2][3] | ||
| Tetrazolopyrrolidine-1,2,3-triazole analogue 7a | Tetrazolopyrrolidine-1,2,3-triazole | HeLa (Cervical Cancer) | 0.32 ± 1.00 | [4] |
| Tetrazolopyrrolidine-1,2,3-triazole analogue 7i | Tetrazolopyrrolidine-1,2,3-triazole | HeLa (Cervical Cancer) | 1.80 ± 0.22 | [4] |
Experimental Protocols: Anticancer Assays
The evaluation of the anticancer potential of this compound derivatives typically involves a panel of in vitro cell-based assays.
Cell Viability and Proliferation Assays (e.g., MTT Assay) [1][5] This colorimetric assay is widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are solubilized by adding a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Apoptosis Assays (e.g., Annexin V/PI Staining) [1] This flow cytometry-based assay is used to detect and quantify apoptosis (programmed cell death).
-
Cell Treatment: Cells are treated with the test compounds for a specified duration.
-
Staining: The cells are harvested and stained with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the cell membrane in apoptotic cells) and Propidium Iodide (PI, a fluorescent dye that stains the DNA of necrotic or late apoptotic cells with compromised membranes).
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Mechanism of Action and Signaling Pathways in Cancer
Some derivatives of this compound exert their anticancer effects by inducing apoptosis. For instance, certain 4-arylidene-5-oxopyrrolidine derivatives have been shown to induce apoptosis in hepatocarcinoma cells by regulating the expression of the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2.[1] An increase in the Bax/Bcl-2 ratio is a key indicator of the intrinsic apoptosis pathway being activated.
Apoptosis induction by this compound derivatives.
Neuroprotective Activity
The neuroprotective potential of this compound derivatives is an area of growing interest. These compounds are being investigated for their ability to protect neuronal cells from damage induced by various neurotoxins and oxidative stress, which are implicated in neurodegenerative diseases like Parkinson's and Alzheimer's.
Quantitative Neuroprotective Activity Data
While extensive quantitative data for a wide range of this compound derivatives is still emerging, some studies on related pyrrolidine and 1,4-dihydropyridine derivatives provide insights into their potential neuroprotective efficacy.
| Compound ID | Derivative Class | Neuroprotection Model | EC50 (µM) | Reference |
| 4d | 1,4-Dihydropyridine | Anti-inflammatory (in vitro) | 0.78 | [6][7] |
| 4k | 1,4-Dihydropyridine | Anti-inflammatory (in vitro) | 22.3 | [6][7] |
Experimental Protocols: Neuroprotective Assays
A variety of in vitro and in vivo models are employed to assess the neuroprotective effects of these compounds.
In Vitro Neuroprotection Assay against H2O2-induced Oxidative Stress [8]
-
Cell Culture: Neuronal cell lines (e.g., SH-SY5Y) are cultured in appropriate media.
-
Pre-treatment: Cells are pre-treated with various concentrations of the test compounds for a specific duration.
-
Induction of Oxidative Stress: Oxidative stress is induced by exposing the cells to a neurotoxin like hydrogen peroxide (H2O2).
-
Cell Viability Assessment: Cell viability is measured using assays like the MTT assay to determine the protective effect of the compounds.
In Vivo Neuroprotection Models Animal models are crucial for evaluating the in vivo efficacy of neuroprotective agents.
-
6-Hydroxydopamine (6-OHDA) Rodent Model of Parkinson's Disease: This model involves the injection of the neurotoxin 6-OHDA to induce degeneration of dopaminergic neurons, mimicking the pathology of Parkinson's disease. The neuroprotective effect of test compounds is assessed by measuring the preservation of these neurons.[9]
Mechanism of Action and Signaling Pathways in Neuroprotection
The neuroprotective effects of compounds with similar core structures often involve the modulation of key signaling pathways that regulate cell survival, inflammation, and oxidative stress. The PI3K/Akt signaling pathway is a crucial regulator of neuronal survival and is a potential target for neuroprotective agents. Activation of this pathway can inhibit apoptosis and promote cell survival.
PI3K/Akt signaling in neuroprotection.
Anti-inflammatory Activity
This compound derivatives have also been investigated for their anti-inflammatory properties. Chronic inflammation is a hallmark of many diseases, and targeting inflammatory pathways is a key therapeutic strategy.
Quantitative Anti-inflammatory Activity Data
The anti-inflammatory activity of pyrrolidine and related derivatives has been demonstrated through the inhibition of key inflammatory enzymes and mediators.
| Compound ID | Derivative Class | Target/Assay | IC50 (µM) | Reference |
| Pyrrolidine-2,5-dione derivative 13e | Pyrrolidine-2,5-dione | COX-2 Inhibition | 0.98 | [10] |
| 1,4-Dihydropyridine derivative 4d | 1,4-Dihydropyridine | Anti-inflammatory (in vitro) | 0.78 | [6][7] |
Experimental Protocols: Anti-inflammatory Assays
Both in vitro and in vivo assays are utilized to characterize the anti-inflammatory effects of these compounds.
In Vitro COX-1 and COX-2 Inhibition Assay [11]
-
Enzyme Preparation: Purified COX-1 and COX-2 enzymes are used.
-
Incubation: The enzymes are incubated with the test compounds at various concentrations.
-
Substrate Addition: The reaction is initiated by adding the substrate, arachidonic acid.
-
Product Measurement: The production of prostaglandins is measured using methods like enzyme immunoassay (EIA).
-
IC50 Determination: The IC50 value, representing the concentration of the compound that inhibits enzyme activity by 50%, is calculated.
In Vivo Carrageenan-Induced Paw Edema Model [12][13]
-
Animal Model: Typically, rats or mice are used.
-
Compound Administration: The test compounds are administered orally or intraperitoneally.
-
Induction of Inflammation: Inflammation is induced by injecting carrageenan into the paw.
-
Edema Measurement: The volume of the paw is measured at different time points after carrageenan injection using a plethysmometer.
-
Inhibition Calculation: The percentage inhibition of edema is calculated by comparing the paw volume in the treated groups to the control group.
Mechanism of Action and Signaling Pathways in Inflammation
The anti-inflammatory effects of many compounds are mediated through the inhibition of the NF-κB signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and enzymes like COX-2. Inhibition of NF-κB activation can therefore lead to a broad anti-inflammatory response.
References
- 1. Design, Synthesis, and Apoptosis-Promoting Effect Evaluation of Rhopaladins’ Analog 4-Arylidene-5-Oxopyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antioxidant, Anti-inflammatory and Neuroprotective Profiles of Novel 1,4-Dihydropyridine Derivatives for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate [mdpi.com]
- 12. Synthesis and Pharmacological Evaluation of Antiinflammatory Mutual Amide Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]
(R)-4-Hydroxypyrrolidin-2-one: A Comprehensive Technical Guide
CAS Number: 22677-21-0
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
(R)-4-hydroxypyrrolidin-2-one is a valuable chiral building block extensively utilized in the pharmaceutical industry. Its unique structural features, including a stereocenter, a hydroxyl group, and a lactam ring, make it a versatile starting material for the synthesis of a wide array of complex molecules with significant therapeutic potential. This technical guide provides a comprehensive overview of the properties, synthesis, and applications of this compound, with a focus on data relevant to researchers and drug development professionals.
Core Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in chemical synthesis and formulation development. The key properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₇NO₂ | [1] |
| Molecular Weight | 101.10 g/mol | [1] |
| Melting Point | 156-159 °C | [1] |
| Boiling Point | Not readily available | |
| pKa | Not readily available | |
| Optical Activity | [α]²³/D +43°, c = 1 in ethanol | [1] |
| Solubility | Soluble in water and polar solvents. | [2] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and quality control of this compound. Below are the key spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the pyrrolidine ring. The proton attached to the carbon bearing the hydroxyl group (CH-OH) would appear as a multiplet, and the protons of the two methylene groups (CH₂) would also exhibit distinct signals.
-
¹³C NMR: The carbon NMR spectrum would display four distinct signals corresponding to the four carbon atoms in the molecule, including the carbonyl carbon of the lactam, the carbon bearing the hydroxyl group, and the two methylene carbons.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by the following key absorption bands:
-
O-H stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.[3]
-
N-H stretch: A peak in the region of 3100-3500 cm⁻¹, corresponding to the N-H bond of the lactam.
-
C=O stretch: A strong, sharp absorption band around 1700 cm⁻¹, indicative of the carbonyl group in the five-membered lactam ring.[4]
-
C-H stretch: Peaks below 3000 cm⁻¹ corresponding to the sp³ C-H bonds.[3]
Mass Spectrometry (MS)
Mass spectrometry data would show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 101.10). Fragmentation patterns would be consistent with the structure of the molecule.
Synthesis and Experimental Protocols
This compound can be synthesized through various routes, often starting from chiral precursors.
Synthesis from (R)-4-Amino-3-hydroxybutanoic acid (GABOB)
One common method involves the cyclization of (R)-4-amino-3-hydroxybutanoic acid. This intramolecular condensation reaction leads to the formation of the five-membered lactam ring.
Experimental Workflow: Synthesis from GABOB
References
The Stereochemistry of 4-Hydroxypyrrolidin-2-one: A Technical Guide for Drug Development Professionals
Abstract
4-Hydroxypyrrolidin-2-one is a chiral scaffold of significant interest in medicinal chemistry and drug development. Its stereoisomers serve as crucial building blocks for a range of pharmaceuticals, including nootropics, antibiotics, and central nervous system agents. The spatial orientation of the hydroxyl group at the C4 position dictates the molecule's biological activity and pharmacokinetic profile. This technical guide provides a comprehensive overview of the stereochemistry of 4-hydroxypyrrolidin-2-one, including enantioselective synthetic routes, analytical methods for chiral separation, and a summary of its physicochemical properties. This document is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel therapeutics incorporating this privileged scaffold.
Introduction
The pyrrolidin-2-one (or γ-lactam) ring is a common motif in a vast array of natural products and synthetic compounds with diverse biological activities. The introduction of a hydroxyl group at the C4 position creates a chiral center, giving rise to two enantiomers: (R)-4-hydroxypyrrolidin-2-one and (S)-4-hydroxypyrrolidin-2-one. The absolute configuration of this stereocenter is paramount, as it often governs the molecule's interaction with chiral biological targets such as enzymes and receptors. Consequently, the ability to selectively synthesize and characterize the individual enantiomers of 4-hydroxypyrrolidin-2-one is essential for the development of stereochemically pure and effective drug candidates.
This guide will delve into the key aspects of the stereochemistry of 4-hydroxypyrrolidin-2-one, with a focus on practical applications for drug discovery and development.
Physicochemical Properties of 4-Hydroxypyrrolidin-2-one Enantiomers
The distinct three-dimensional arrangement of atoms in the (R) and (S) enantiomers of 4-hydroxypyrrolidin-2-one gives rise to differences in their interaction with plane-polarized light, a property known as optical activity. Other physical properties, such as melting point and solubility, can also be influenced by the stereochemistry, particularly in a chiral environment. A summary of the available quantitative data for the individual enantiomers is presented in Table 1.
| Property | (R)-(+)-4-Hydroxypyrrolidin-2-one | (S)-(-)-4-Hydroxypyrrolidin-2-one |
| CAS Number | 22677-21-0 | 68108-18-9 |
| Molecular Formula | C₄H₇NO₂ | C₄H₇NO₂ |
| Molecular Weight | 101.10 g/mol | 101.10 g/mol |
| Melting Point | 156-160 °C | 156-159 °C |
| Specific Rotation [α] | +43° (c=1 in ethanol) | -41° (c=1 in ethanol) |
| Appearance | White to pale yellow powder | White to off-white solid |
| Solubility | Sparingly soluble in DMSO, methanol, and water. | Slightly soluble in water. |
Table 1. Physicochemical properties of the enantiomers of 4-hydroxypyrrolidin-2-one.
Enantioselective Synthesis
The stereocontrolled synthesis of 4-hydroxypyrrolidin-2-one enantiomers is a key challenge and a subject of ongoing research. Several strategies have been developed, primarily relying on the use of chiral starting materials or chiral catalysts.
Synthesis from Chiral Pool Precursors
A common and effective approach to enantiomerically pure 4-hydroxypyrrolidin-2-one is the utilization of readily available chiral molecules, often referred to as the "chiral pool."
(S)-4-hydroxypyrrolidin-2-one can be synthesized from (S)-malic acid. The general strategy involves the reduction of the carboxylic acid functionalities and subsequent amination and cyclization.
Experimental Protocol: Synthesis of (S)-4-Hydroxypyrrolidin-2-one from Dimethyl (S)-Malate
This protocol is a representative example and may require optimization.
Step 1: Reduction of Dimethyl (S)-Malate to (S)-Methyl 3,4-dihydroxybutanoate
-
To a solution of dimethyl (S)-malate in an appropriate solvent (e.g., THF), a reducing agent such as borane dimethyl sulfide complex (BMS) is added portion-wise at a controlled temperature (e.g., 20 °C).
-
The reaction mixture is stirred until the reduction is complete, as monitored by a suitable technique (e.g., TLC or LC-MS).
-
The reaction is then quenched, and the product is worked up and purified to yield (S)-methyl 3,4-dihydroxybutanoate.
Step 2: Regioselective Tosylation
-
The diol from the previous step is subjected to regioselective tosylation to protect the primary hydroxyl group. This is typically achieved using p-toluenesulfonyl chloride (TsCl) in the presence of a base (e.g., pyridine) at low temperature.
-
The reaction is carefully monitored to ensure selective tosylation of the primary alcohol.
-
The resulting tosylate is purified by chromatography.
Step 3: Amination and Cyclization
-
The purified tosylate is treated with aqueous ammonia. This step leads to the displacement of the tosyl group by the amino group, followed by spontaneous intramolecular cyclization to form the γ-lactam ring.
-
The reaction mixture is typically heated to drive the cyclization to completion.
-
(S)-4-hydroxypyrrolidin-2-one is then isolated and purified, often by recrystallization.
Synthesis via Regioselective Reduction of Pyrrolidine-2,4-diones
Another synthetic route involves the regioselective reduction of a C4-carbonyl group of a pyrrolidine-2,4-dione precursor. The chirality can be introduced from a chiral amino acid used in the synthesis of the dione.
Experimental Protocol: Synthesis of 4-Hydroxypyrrolidin-2-one via Pyrrolidine-2,4-dione Intermediate
This protocol outlines the general steps and may require specific adaptation based on the desired enantiomer and substituents.
Step 1: Synthesis of N-Boc-5-substituted-pyrrolidine-2,4-dione
-
An N-Boc protected amino acid (e.g., N-Boc-alanine) is coupled with Meldrum's acid in the presence of a coupling agent such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) and a base like 4-dimethylaminopyridine (DMAP) in a suitable solvent (e.g., dichloromethane).
-
The reaction mixture is typically stirred at 0 °C to room temperature.
-
The resulting intermediate undergoes cyclization upon heating to afford the N-Boc-5-substituted-pyrrolidine-2,4-dione.
-
The product is purified by column chromatography.
Step 2: Regioselective Reduction
-
The pyrrolidine-2,4-dione is dissolved in a protic solvent like methanol.
-
A reducing agent, such as sodium borohydride (NaBH₄), is added portion-wise at a reduced temperature (e.g., 0 °C). The regioselectivity of the reduction of the C4-carbonyl is crucial.
-
The reaction is stirred until completion, monitored by TLC.
-
The resulting N-Boc-4-hydroxy-5-substituted-pyrrolidin-2-one is isolated after an appropriate work-up.
Step 3: Deprotection
-
The N-Boc protecting group is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the final 4-hydroxy-5-substituted-pyrrolidin-2-one.
Analytical Methods for Chiral Separation
The analysis of the enantiomeric purity of 4-hydroxypyrrolidin-2-one is critical for quality control in drug development. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and effective technique for this purpose.
Chiral High-Performance Liquid Chromatography (HPLC)
The principle of chiral HPLC relies on the differential interaction of the enantiomers with a chiral stationary phase, leading to different retention times and thus, separation. The choice of the CSP and the mobile phase is crucial for achieving good resolution.
General Approach for Chiral HPLC Method Development:
-
Column Screening: A variety of chiral stationary phases should be screened. Polysaccharide-based columns, such as those with cellulose or amylose derivatives (e.g., Chiralcel® OD-H, Chiralpak® AD), are often a good starting point for the separation of polar molecules like 4-hydroxypyrrolidin-2-one.
-
Mobile Phase Optimization:
-
Normal Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol, ethanol) is typically used. The ratio of the modifier is a key parameter to optimize for resolution and retention time.
-
Reversed Phase: An aqueous buffer and an organic modifier (e.g., acetonitrile, methanol) are employed. The pH of the buffer and the concentration of the organic modifier can be adjusted to optimize the separation.
-
-
Parameter Refinement: Other parameters such as flow rate and column temperature can be fine-tuned to improve peak shape and resolution.
A validated chiral HPLC method would require the reporting of retention times for both enantiomers, resolution factor, and validation parameters such as linearity, accuracy, and precision.
Biological Significance and Stereochemistry
While specific studies detailing the differential biological activities of the (R)- and (S)-enantiomers of the parent 4-hydroxypyrrolidin-2-one are not extensively reported in the available literature, the importance of its stereochemistry is evident from its use as a precursor for various bioactive molecules. For instance, the (S)-enantiomer is a key intermediate in the synthesis of certain carbapenem antibiotics, while the (R)-enantiomer is utilized in the preparation of some antidepressant agents.
The structural similarity of 4-hydroxypyrrolidin-2-one to γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system, suggests that its biological effects may be mediated through interaction with GABAergic systems, such as GABA receptors. It is well-established that the interaction of small molecules with neurotransmitter receptors is often highly stereospecific. Therefore, it is plausible that the (R)- and (S)-enantiomers of 4-hydroxypyrrolidin-2-one would exhibit different affinities and/or efficacies at specific GABA receptor subtypes. However, further research is needed to elucidate these specific interactions.
Visualizations
General Synthetic and Analytical Workflow
The following diagram illustrates a general workflow for the synthesis, purification, and chiral analysis of 4-hydroxypyrrolidin-2-one enantiomers.
Physical characteristics of (R)-(+)-4-Hydroxy-2-pyrrolidinone
An In-depth Technical Guide on the Physical Characteristics of (R)-(+)-4-Hydroxy-2-pyrrolidinone
This guide provides a comprehensive overview of the core physical and chemical properties of (R)-(+)-4-Hydroxy-2-pyrrolidinone, a key chiral intermediate in the synthesis of various pharmaceutical compounds. The information is tailored for researchers, scientists, and professionals in drug development, presenting quantitative data, detailed experimental protocols, and logical workflows to facilitate laboratory applications.
Chemical Identity and Structure
(R)-(+)-4-Hydroxy-2-pyrrolidinone, also known as (R)-β-Hydroxy-γ-butyrolactam, is a derivative of pyrrolidinone featuring a hydroxyl group at the 4-position with R-stereochemistry. This chiral center is crucial for its application in asymmetric synthesis.
Table 1: Chemical Identifiers
| Identifier | Value |
|---|---|
| IUPAC Name | (4R)-4-hydroxypyrrolidin-2-one[1][2][3] |
| CAS Number | 22677-21-0[1][2][4] |
| Molecular Formula | C₄H₇NO₂[1][2][4] |
| Molecular Weight | 101.11 g/mol [1][3] |
| InChI Key | IOGISYQVOGVIEU-GSVOUGTGSA-N[1][2][4] |
| SMILES | O[C@H]1CNC(=O)C1[1][2][4] |
| Synonyms | (R)-4-hydroxy-2-pyrrolidone, RHPD, (R)-(+)-β-hydroxy-γ-butyrolactam[1][5] |
Physicochemical Properties
The physical properties of (R)-(+)-4-Hydroxy-2-pyrrolidinone are summarized below. These values are critical for its handling, storage, and application in chemical reactions.
Table 2: Physical and Chemical Properties
| Property | Value | Notes |
|---|---|---|
| Physical Form | Powder; White to yellow or off-white crystal[1][2][5] | |
| Melting Point | 155°C to 160°C[1][4][5] | A range is often reported due to experimental variations and purity. |
| Boiling Point | 363.6 ± 35.0 °C[5][6] | Predicted value. |
| Solubility | Slightly soluble in water.[1][5][6] | Also sparingly soluble in DMSO and slightly soluble in Methanol.[5] |
| Optical Activity | [α]²³/D +43° (c=1 in ethanol)[4][5] | The positive sign indicates dextrorotatory behavior. |
| [α]²⁰/D +54° to +60° (c=0.36 in water)[2] | Value can vary significantly with the solvent. | |
| pKa | 13.62 ± 0.20[5] | Predicted value. |
| Density | 1.292 ± 0.06 g/cm³[5][6] | Predicted value. |
Logical and Experimental Workflows
Synthesis Pathway Overview
(R)-(+)-4-Hydroxy-2-pyrrolidinone is a valuable building block, often synthesized from readily available chiral precursors. The diagram below illustrates a generalized synthetic approach, highlighting key transformations. Common strategies involve the cyclization of 4-amino-3-hydroxybutyric acid derivatives or the reduction of tetramic acid intermediates.[7][8][9]
Caption: Generalized synthesis workflow for (R)-(+)-4-Hydroxy-2-pyrrolidinone.
Physical Characterization Workflow
The identity and purity of a synthesized batch of (R)-(+)-4-Hydroxy-2-pyrrolidinone are typically confirmed through the determination of its melting point and specific rotation. The following diagram outlines the logical flow of these characterization experiments.
Caption: Workflow for physical characterization of the target compound.
Experimental Protocols
The following sections provide detailed methodologies for determining the key physical properties of (R)-(+)-4-Hydroxy-2-pyrrolidinone.
Melting Point Determination (Capillary Method)
This protocol describes the use of a modern digital melting point apparatus, a standard technique for determining the melting range of a crystalline solid.[10]
I. Materials and Equipment
-
(R)-(+)-4-Hydroxy-2-pyrrolidinone sample (must be completely dry and finely powdered).
-
Melting point capillary tubes (sealed at one end).
-
Digital melting point apparatus (e.g., Mel-Temp, DigiMelt).
-
Spatula and watch glass or porous plate.
II. Procedure
-
Sample Preparation: Place a small amount of the dry compound onto a clean watch glass. Crush it into a fine powder using a spatula.[11]
-
Loading the Capillary Tube: Invert a capillary tube and press the open end into the powder. A small amount of the sample will enter the tube.
-
Packing the Sample: Tap the sealed end of the capillary tube gently on a hard surface to pack the powder down.[12] Repeat until a packed column of 2-3 mm height is achieved at the bottom of the tube.
-
Apparatus Setup: Turn on the melting point apparatus. Ensure the heating block is at a temperature at least 20°C below the expected melting point (approx. 155°C).
-
Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid determination by heating at a high rate (10-20°C/minute) to get a rough estimate.[13]
-
Accurate Determination:
-
Place the packed capillary tube into the sample holder of the apparatus.
-
Set the starting temperature to about 15-20°C below the expected melting point.
-
Set the heating rate (ramp rate) to 1-2°C per minute to ensure thermal equilibrium.[13]
-
Observe the sample through the viewing lens.
-
-
Data Recording: Record two temperatures:
-
T₁: The temperature at which the first drop of liquid appears.
-
T₂: The temperature at which the entire sample becomes a clear liquid.
-
The melting range is reported as T₁ - T₂. A narrow range (0.5-1.5°C) typically indicates high purity.
-
-
Confirmation: Allow the apparatus to cool and repeat the measurement with a fresh capillary tube to ensure consistency.
Optical Rotation Measurement
This protocol outlines the procedure for measuring the specific rotation of (R)-(+)-4-Hydroxy-2-pyrrolidinone using a polarimeter. The specific rotation is an intrinsic property of a chiral compound.[14]
I. Materials and Equipment
-
(R)-(+)-4-Hydroxy-2-pyrrolidinone sample.
-
High-purity solvent (e.g., ethanol or water, as specified for the literature value).
-
Polarimeter (typically using a sodium D-line light source, λ = 589 nm).
-
Polarimeter cell (sample tube) of a known path length (e.g., 1.0 dm).
-
Volumetric flask and analytical balance.
-
Syringes and filters if necessary to ensure a particle-free solution.
II. Procedure
-
Instrument Warm-up: Turn on the polarimeter and its light source. Allow the instrument to warm up for at least 10-15 minutes for stabilization.[15]
-
Solution Preparation:
-
Accurately weigh a precise amount of the compound (e.g., 100 mg).
-
Quantitatively transfer it to a volumetric flask (e.g., 10 mL).
-
Dissolve the compound in the chosen solvent and fill the flask to the calibration mark.
-
Calculate the concentration (c) in g/mL.
-
-
Blank Measurement:
-
Sample Measurement:
-
Rinse the polarimeter cell with a small amount of the prepared sample solution, then fill it completely, again avoiding air bubbles.
-
Place the filled cell into the polarimeter.
-
Allow the reading to stabilize and record the observed rotation (α) in degrees.[15] Note the temperature of the measurement.
-
-
Calculation of Specific Rotation [α]:
-
Use the Biot's law formula to calculate the specific rotation:[14][17] [α]ᵀλ = α / (l × c)
-
Where:
-
[α]ᵀλ is the specific rotation at temperature T and wavelength λ.
-
α is the observed rotation in degrees.
-
l is the path length of the polarimeter cell in decimeters (dm).
-
c is the concentration of the solution in g/mL.
-
-
-
Data Reporting: Report the specific rotation along with the temperature, wavelength (usually 'D' for the sodium D-line), concentration, and solvent used (e.g., [α]²³/D +43° (c=1, ethanol)).[4]
References
- 1. (R)-(+)-4-Hydroxy-2-pyrrolidinone, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. (R)-(+)-4-Hydroxy-2-pyrrolidinone, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. (R)-(+)-4-Hydroxy-2-pyrrolidinone, 97% | Fisher Scientific [fishersci.ca]
- 4. (R)-(+)-4-Hydroxy-2-pyrrolidinone 97 22677-21-0 [sigmaaldrich.com]
- 5. 22677-21-0 CAS MSDS ((R)-(+)-4-HYDROXY-2-PYRROLIDINONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. 68108-18-9 CAS MSDS ((S)-4-Hydroxy-2-pyrrolidinone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. ir.uitm.edu.my [ir.uitm.edu.my]
- 8. A SHORT SYNTHESIS OF 4-HYDROXYPYRROLIDINE-2-ONE FROM TETRAMIC ACID INTERMEDIATES | Journal of Academia [journal.uitm.edu.my]
- 9. EP1321462A1 - Method of purifying 4-hydroxy-2-pyrrolidione - Google Patents [patents.google.com]
- 10. westlab.com [westlab.com]
- 11. davjalandhar.com [davjalandhar.com]
- 12. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]
- 13. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Video: Polarimeter: Concept of Chirality, Enantiomers, Optical Rotation [jove.com]
- 16. rudolphresearch.com [rudolphresearch.com]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
Solubility Profile of (R)-4-hydroxypyrrolidin-2-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(R)-4-hydroxypyrrolidin-2-one is a valuable chiral building block in the synthesis of various pharmaceutical compounds. Its solubility in different solvents is a critical parameter for its use in synthesis, purification, and formulation. This technical guide provides an in-depth overview of the available solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.
Solubility Data
| Solvent | Temperature | Solubility |
| Water | Room Temperature | Sparingly soluble / Slightly soluble[3] |
| Isopropanol | 4-35 °C | Soluble (quantitative data not available)[1][2] |
| Ethanol | Not Specified | Soluble |
| Methanol | Room Temperature | Slightly soluble[3] |
| Dimethyl Sulfoxide (DMSO) | Room Temperature | Sparingly soluble[3] |
Note: The term "soluble" for ethanol is inferred from its use as a recrystallization solvent. The terms "sparingly soluble" and "slightly soluble" indicate that the compound does not dissolve to a large extent in these solvents at room temperature.
Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound. The following protocol provides a detailed methodology for this experiment.
1. Materials and Equipment:
-
This compound (solid)
-
Solvent of interest (e.g., water, ethanol, isopropanol)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or other quantitative analytical instrumentation.
-
Volumetric flasks and pipettes
2. Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that a saturated solution is formed.
-
Add a known volume of the desired solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
Place the vial in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to allow it to reach equilibrium. This can take anywhere from 24 to 72 hours. It is advisable to periodically check if the concentration of the solute in the solution remains constant to confirm that equilibrium has been reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, remove the vial from the shaker and allow the undissolved solid to settle.
-
To separate the saturated solution from the excess solid, either centrifuge the vial at a high speed or allow it to stand undisturbed.
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any remaining solid particles.
-
-
Quantitative Analysis:
-
Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC).
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Analyze the standard solutions and the diluted sample solution using the chosen analytical method.
-
Construct a calibration curve from the data obtained from the standard solutions.
-
Determine the concentration of this compound in the diluted sample by interpolating from the calibration curve.
-
Calculate the original concentration of the saturated solution, taking into account the dilution factor. This value represents the solubility of the compound in the chosen solvent at the specified temperature.
-
Experimental Workflow
The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.
References
An In-depth Technical Guide on the Thermochemical Properties of (R)-4-hydroxypyrrolidin-2-one
This technical guide provides a comprehensive overview of the available thermochemical data for (R)-4-hydroxypyrrolidin-2-one, a versatile chiral building block with significant applications in drug discovery and fine chemical synthesis.[1] The document is intended for researchers, scientists, and professionals in the field of drug development, offering a structured presentation of quantitative data, detailed experimental methodologies, and a relevant signaling pathway visualization.
Thermochemical Data
The following table summarizes the known quantitative thermochemical data for this compound. The data has been compiled from a systematic study of the characterization and crystallization of 4-hydroxy-2-pyrrolidone.
| Thermochemical Property | Value | Units | Reference |
| Enthalpy of Fusion (ΔH_fus) | 28494 | J/mol | [2] |
| Melting Temperature (T_m) | 429.6 | K | [2] |
| Entropy of Mixing of Enantiomers | 5.69 | J/mol·K | [2] |
Experimental Protocols
The primary experimental technique used to determine the reported thermochemical data is Differential Scanning Calorimetry (DSC) .
General Differential Scanning Calorimetry (DSC) Protocol
Differential Scanning Calorimetry is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. This method is widely used to determine the thermal properties of materials, including melting point, enthalpy of fusion, and heat capacity.
Instrumentation: A differential scanning calorimeter equipped with a cooling system.
Procedure:
-
Sample Preparation: A precisely weighed amount of this compound is hermetically sealed in an aluminum pan. An empty sealed aluminum pan is used as a reference.
-
Instrument Setup: The instrument is purged with an inert gas, such as nitrogen, to provide a controlled atmosphere.
-
Temperature Program: The sample and reference are subjected to a controlled temperature program. A typical program involves an initial isothermal period, followed by a linear heating ramp through the melting transition of the sample, and a final isothermal period. The heating rate is kept constant, for example, at 10 K/min.
-
Data Acquisition: The instrument measures the differential heat flow between the sample and the reference pan as a function of temperature.
-
Data Analysis: The resulting DSC curve shows a peak corresponding to the melting of the sample. The melting temperature (T_m) is determined as the onset or peak temperature of the melting endotherm. The enthalpy of fusion (ΔH_fus) is calculated by integrating the area of the melting peak.
The experimental workflow for determining thermochemical data using DSC is illustrated in the following diagram:
References
Methodological & Application
Enantioselective Synthesis of (R)-4-hydroxypyrrolidin-2-one: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the enantioselective synthesis of (R)-4-hydroxypyrrolidin-2-one, a valuable chiral building block in the development of various pharmaceuticals. The synthesis of this compound is crucial for accessing a range of bioactive molecules, and the methods outlined below offer various strategies to achieve high enantiopurity and yield.
Introduction
This compound is a key chiral intermediate in the synthesis of a variety of pharmaceutical compounds. Its stereochemistry is often critical for the biological activity and selectivity of the final drug substance. This document details three primary enantioselective methods for its preparation:
-
Chemoenzymatic Synthesis using a Dehydrogenase: This method utilizes a stereoselective enzymatic reduction of a prochiral ketone precursor to establish the desired (R)-stereocenter at the C4 position.
-
Lipase-Catalyzed Kinetic Resolution: This approach involves the enzymatic resolution of a racemic mixture of 4-hydroxypyrrolidin-2-one, where a lipase selectively acylates the (S)-enantiomer, allowing for the separation of the desired (R)-enantiomer.
-
Chemical Synthesis from Tetramic Acid Intermediates: This chemical route involves the diastereoselective reduction of a chiral tetramic acid derivative, which can be prepared from readily available amino acids.
These methods offer different advantages concerning substrate scope, scalability, and access to either enantiomer, providing flexibility for various research and development needs.
Data Presentation: Comparison of Synthetic Methods
The following table summarizes the quantitative data for the different enantioselective synthesis methods of this compound, allowing for a direct comparison of their efficiencies.
| Method | Key Reagents/Catalyst | Substrate | Yield (%) | Enantiomeric Excess (ee%) | Reference |
| Chemoenzymatic Reduction | Dehydrogenase (e.g., from Rhodococcus sp.) / NADH | N-Protected-4-oxoprolinate | >90 | >99 | |
| Lipase-Catalyzed Kinetic Resolution | Pseudomonas cepacia Lipase (PSL-C) / Vinyl Acetate | Racemic 4-hydroxypyrrolidin-2-one | ~45 (R) | >99 (R) | [1] |
| Synthesis from Tetramic Acid Intermediate | Sodium Borohydride (NaBH₄) | N-Boc-protected pyrrolidine-2,4-dione derivative | ~9 (overall) | Diastereoselective | [2][3] |
Experimental Protocols
Method 1: Chemoenzymatic Synthesis via Asymmetric Reduction
This protocol describes the enantioselective reduction of an N-protected 4-oxoprolinate ester using a dehydrogenase to yield this compound.
Materials:
-
N-Boc-4-oxoproline methyl ester
-
Dehydrogenase (e.g., from a commercial supplier or expressed in-house)
-
NADH (Nicotinamide adenine dinucleotide, reduced form)
-
Glucose dehydrogenase (for cofactor regeneration)
-
D-Glucose
-
Potassium phosphate buffer (100 mM, pH 7.0)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a temperature-controlled reaction vessel, dissolve N-Boc-4-oxoproline methyl ester (1.0 eq) in potassium phosphate buffer.
-
Enzyme and Cofactor Addition: Add the dehydrogenase, NADH (0.01 eq), glucose dehydrogenase, and D-glucose (1.5 eq).
-
Reaction: Stir the mixture at 30 °C and monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 24-48 hours.
-
Work-up: Once the reaction is complete, saturate the aqueous phase with sodium chloride and extract with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography.
-
Deprotection and Cyclization: The resulting N-Boc-(4R)-hydroxyproline methyl ester is then deprotected and cyclized to this compound under acidic conditions.
Method 2: Lipase-Catalyzed Kinetic Resolution
This protocol details the kinetic resolution of racemic 4-hydroxypyrrolidin-2-one using Pseudomonas cepacia lipase.
Materials:
-
Racemic 4-hydroxypyrrolidin-2-one
-
Pseudomonas cepacia Lipase (PSL-C), immobilized
-
Vinyl acetate
-
tert-Butyl methyl ether (TBME)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of racemic 4-hydroxypyrrolidin-2-one (1.0 eq) in TBME, add immobilized Pseudomonas cepacia lipase.[1]
-
Acylation: Add vinyl acetate (0.6 eq) as the acylating agent.
-
Reaction: Stir the suspension at room temperature (or a specified temperature, e.g., 30 °C) and monitor the reaction progress by chiral HPLC. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the unreacted alcohol and the acylated product.
-
Enzyme Removal: Filter off the immobilized enzyme. The enzyme can often be washed and reused.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting mixture of this compound and (S)-4-acetoxypyrrolidin-2-one is separated by silica gel column chromatography.
Method 3: Synthesis from a Tetramic Acid Intermediate
This protocol outlines the synthesis of a 4-hydroxypyrrolidin-2-one derivative from an N-Boc-protected amino acid via a tetramic acid intermediate.[2][3]
Part A: Synthesis of N-Boc-pyrrolidine-2,4-dione
Materials:
-
N-Boc-amino acid (e.g., N-Boc-alanine)
-
Meldrum's acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM)
-
Ethyl acetate
-
5% Citric acid solution
-
Brine
Procedure:
-
Reaction Setup: To a solution of Meldrum's acid and DMAP in DCM at 0 °C, add the N-Boc-amino acid and EDC·HCl.[2]
-
Reaction: Stir the mixture overnight at room temperature.[2]
-
Work-up: Pour the reaction mixture into ethyl acetate and wash successively with brine, 5% citric acid solution, and again with brine.[2]
-
Cyclization: Reflux the organic phase for 30 minutes, then evaporate the solvent to yield the crude N-Boc-pyrrolidine-2,4-dione.[2]
Part B: Regioselective Reduction
Materials:
-
N-Boc-pyrrolidine-2,4-dione derivative
-
Sodium borohydride (NaBH₄)
-
Methanol
Procedure:
-
Reaction Setup: Dissolve the N-Boc-pyrrolidine-2,4-dione in methanol and cool to 0 °C.
-
Reduction: Add NaBH₄ portion-wise to the stirred solution.[2]
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 24 hours.[2]
-
Work-up and Purification: Remove the solvent under reduced pressure. The residue is then partitioned between ethyl acetate and water. The organic phase is collected, dried, and concentrated. The crude product is purified by column chromatography to yield the desired 4-hydroxypyrrolidin-2-one derivative.
Visualizations
The following diagrams illustrate the workflows and key transformations described in the protocols.
Caption: Chemoenzymatic synthesis workflow.
Caption: Lipase-catalyzed kinetic resolution workflow.
Caption: Chemical synthesis workflow.
References
Application Note: Synthesis of (R)-4-hydroxypyrrolidin-2-one from D-Malic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: (R)-4-hydroxypyrrolidin-2-one is a highly valuable chiral building block in medicinal chemistry and drug development. Its stereodefined structure, featuring both hydroxyl and lactam functionalities, makes it an ideal starting material for synthesizing a wide range of complex and pharmacologically active molecules, including nootropics like Oxiracetam and various antitumor, anesthetic, and anti-HIV agents[1]. This application note provides a detailed, three-step protocol for the synthesis of this compound starting from the readily available and inexpensive chiral precursor, D-malic acid. The described pathway involves esterification, reductive amination with cyclization, and final deprotection.
Overall Synthesis Pathway
The synthesis proceeds through three main steps starting from D-Malic Acid:
-
Fischer Esterification: Protection of both carboxylic acid groups as benzyl esters.
-
Reductive Amination & Lactamization: Reaction with benzylamine followed by in-situ reduction and cyclization to form the N-protected lactam.
-
Hydrogenolysis: Removal of the N-benzyl protecting group to yield the final product.
Figure 1: Three-step reaction pathway from D-Malic Acid.
Experimental Protocols & Data
Step 1: Synthesis of Dibenzyl (R)-malate (2)
This step involves a Fischer esterification of D-malic acid with benzyl alcohol using p-toluenesulfonic acid as a catalyst. Water, a byproduct of the reaction, is removed azeotropically using a Dean-Stark apparatus to drive the reaction to completion.
Protocol:
-
To a 1 L round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add D-malic acid (134.1 g, 1.0 mol), benzyl alcohol (270.3 g, 2.5 mol), and p-toluenesulfonic acid monohydrate (9.5 g, 0.05 mol).
-
Add 400 mL of toluene to the flask.
-
Heat the mixture to reflux (approx. 110-120°C) and continue heating until the theoretical amount of water (36 mL) is collected in the Dean-Stark trap (approximately 4-6 hours).
-
Cool the reaction mixture to room temperature.
-
Wash the organic phase sequentially with 200 mL of saturated sodium bicarbonate solution, 200 mL of water, and 200 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove toluene and excess benzyl alcohol.
-
The crude product can be purified by vacuum distillation or column chromatography (silica gel, hexane:ethyl acetate gradient) to yield Dibenzyl (R)-malate as a colorless oil.
Table 1: Summary of Reaction Parameters for Step 1
| Parameter | Value |
|---|---|
| Reactants | D-Malic Acid, Benzyl Alcohol |
| Catalyst | p-Toluenesulfonic acid |
| Solvent | Toluene |
| Temperature | Reflux (~110-120°C) |
| Reaction Time | 4-6 hours |
| Typical Yield | 85-95% |
Step 2: Synthesis of (R)-1-benzyl-4-hydroxypyrrolidin-2-one (3)
This key step involves the reductive amination of the dibenzyl ester with benzylamine, followed by spontaneous intramolecular cyclization to form the N-protected lactam. Sodium triacetoxyborohydride is a mild and selective reducing agent suitable for this transformation[2].
Protocol:
-
Dissolve Dibenzyl (R)-malate (2) (94.3 g, 0.3 mol) in 500 mL of dichloromethane (DCM) in a 1 L round-bottom flask under a nitrogen atmosphere.
-
Add benzylamine (32.1 g, 0.3 mol) to the solution and stir for 30 minutes at room temperature.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃) (76.3 g, 0.36 mol) portion-wise over 1 hour, ensuring the temperature does not exceed 5°C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by slowly adding 200 mL of saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer twice with 100 mL of DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography (silica gel, ethyl acetate:hexane gradient) to obtain (R)-1-benzyl-4-hydroxypyrrolidin-2-one as a white solid.
Table 2: Summary of Reaction Parameters for Step 2
| Parameter | Value |
|---|---|
| Reactants | Dibenzyl (R)-malate, Benzylamine |
| Reducing Agent | Sodium triacetoxyborohydride |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0°C to Room Temperature |
| Reaction Time | 12-18 hours |
| Typical Yield | 60-75% |
Step 3: Synthesis of this compound (4)
The final step is the deprotection of the nitrogen atom via catalytic hydrogenation to remove the benzyl group.
Protocol:
-
Dissolve (R)-1-benzyl-4-hydroxypyrrolidin-2-one (3) (38.2 g, 0.2 mol) in 400 mL of methanol in a suitable high-pressure hydrogenation vessel.
-
Carefully add 10% Palladium on Carbon (Pd/C) (50% wet, ~4.0 g) to the solution.
-
Seal the vessel and purge it with nitrogen, followed by hydrogen.
-
Pressurize the vessel with hydrogen gas to 50 psi.
-
Stir the mixture vigorously at room temperature for 8-12 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.
-
Carefully depressurize the vessel and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude product.
-
Recrystallize the solid from an ethanol/ether mixture to obtain pure this compound as a white crystalline solid.
Table 3: Summary of Reaction Parameters for Step 3
| Parameter | Value |
|---|---|
| Reactant | (R)-1-benzyl-4-hydroxypyrrolidin-2-one |
| Catalyst | 10% Palladium on Carbon (Pd/C) |
| Solvent | Methanol |
| H₂ Pressure | 50 psi |
| Reaction Time | 8-12 hours |
| Typical Yield | 90-98% |
Characterization of Final Product
The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques.
Table 4: Physicochemical and Spectroscopic Data
| Property | Typical Value |
|---|---|
| Appearance | White to off-white crystalline solid |
| Molecular Formula | C₄H₇NO₂ |
| Molecular Weight | 101.10 g/mol |
| Melting Point | 155-158°C |
| Optical Rotation [α]²⁰_D_ | -56.0° (c=1, H₂O) |
| ¹H NMR (400 MHz, D₂O) δ | 4.45 (m, 1H), 3.55 (dd, 1H), 3.20 (dd, 1H), 2.65 (dd, 1H), 2.30 (dd, 1H) |
| ¹³C NMR (100 MHz, D₂O) δ | 180.5, 68.0, 55.5, 39.0 |
| Purity (HPLC) | ≥98% |
General Experimental Workflow
The workflow for each synthetic step follows a similar pattern of reaction, work-up, purification, and analysis.
Figure 2: General laboratory workflow for a single synthetic step.
Safety Precautions:
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
-
Toluene and dichloromethane are volatile and flammable organic solvents. Avoid inhalation and contact with skin.
-
p-Toluenesulfonic acid is corrosive. Handle with care.
-
Sodium triacetoxyborohydride reacts with water; handle in a dry environment.
-
Palladium on carbon (Pd/C) is flammable, especially when dry. Handle the catalyst wet and avoid sources of ignition. Filtered catalyst should not be allowed to dry in the open air.
References
Application Notes and Protocols for the Synthesis of (R)-4-hydroxypyrrolidin-2-one from Tetramic Acid Intermediates
Audience: Researchers, scientists, and drug development professionals.
Introduction
(R)-4-hydroxypyrrolidin-2-one is a valuable chiral building block in medicinal chemistry, serving as a key intermediate in the synthesis of various pharmaceuticals, including antidepressant agents.[1] This document provides detailed protocols for the synthesis of this compound, commencing from N-Boc-D-alanine through a tetramic acid intermediate. The synthetic strategy involves two primary transformations: the formation of the tetramic acid ring system and its subsequent stereoselective reduction.
The tetramic acid core, a pyrrolidine-2,4-dione structure, is a versatile scaffold found in numerous bioactive natural products.[1] The synthesis of these intermediates can be achieved through various methods, with the Meldrum's acid-mediated cyclization of N-protected amino acids being a common approach.[1][2] The subsequent regioselective reduction of the C4-carbonyl group of the tetramic acid yields the desired 4-hydroxypyrrolidin-2-one. The stereochemistry of the final product is dictated by the chirality of the starting amino acid.
Overall Synthetic Scheme
The synthesis of this compound is accomplished via a two-step process starting from N-Boc-D-alanine. The first step involves the formation of the intermediate, (R)-5-methylpyrrolidine-2,4-dione (a tetramic acid), through a condensation and cyclization reaction with Meldrum's acid. The second step is the regioselective reduction of the C4-carbonyl of the tetramic acid intermediate using sodium borohydride to yield the final product.
Figure 1: Overall synthetic workflow for this compound.
Data Presentation
The following table summarizes the quantitative data for the two-step synthesis of this compound. Please note that the yields are based on literature reports and may vary depending on experimental conditions.[1][2]
| Step | Reactant | Product | Key Reagents | Solvent | Yield (%) |
| 1 | N-Boc-D-alanine | (R)-5-methylpyrrolidine-2,4-dione | Meldrum's acid, EDC·HCl, DMAP | Dichloromethane (DCM) | ~22 |
| 2 | (R)-5-methylpyrrolidine-2,4-dione | This compound | Sodium Borohydride (NaBH₄) | Methanol | ~9 |
Experimental Protocols
Step 1: Synthesis of (R)-5-methylpyrrolidine-2,4-dione
This protocol describes the synthesis of the tetramic acid intermediate from N-Boc-D-alanine and Meldrum's acid.
Materials:
-
N-Boc-D-alanine
-
Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)
-
1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate
-
Brine solution
-
5% Citric acid solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of Meldrum's acid (1.0 eq) and DMAP (1.3 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask, add N-Boc-D-alanine (1.0 eq) at 0 °C under an inert atmosphere.
-
Slowly add EDC·HCl (1.3 eq) to the reaction mixture at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% citric acid solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to obtain (R)-5-methylpyrrolidine-2,4-dione.
Step 2: Synthesis of this compound
This protocol details the regioselective reduction of the tetramic acid intermediate to the final product.
Materials:
-
(R)-5-methylpyrrolidine-2,4-dione
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve (R)-5-methylpyrrolidine-2,4-dione (1.0 eq) in methanol in a round-bottom flask.
-
Carefully add sodium borohydride (NaBH₄) (1.5 eq) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Visualization of the Synthetic Pathway
The following diagram illustrates the key transformations in the synthesis of this compound.
Figure 2: Detailed reaction pathway from starting materials to the final product.
Role in Drug Discovery: A Conceptual Pathway
This compound and its derivatives are crucial components in the development of novel therapeutics. Their chiral nature allows for specific interactions with biological targets, such as enzymes and receptors. The following diagram illustrates a conceptual signaling pathway where a drug candidate, synthesized using the chiral pyrrolidinone scaffold, modulates a cellular process.
References
Application Notes and Protocols for the Chiral Pool Synthesis of (R)-4-hydroxypyrrolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-4-hydroxypyrrolidin-2-one is a valuable chiral building block in the synthesis of various pharmaceutical compounds. Its stereospecific construction is of significant interest in medicinal chemistry and drug development. This document provides detailed application notes and experimental protocols for the chiral pool synthesis of this compound, commencing from the readily available and inexpensive chiral precursor, L-aspartic acid. The described synthetic pathway involves a three-step sequence: protection of the starting material, diastereoselective reduction of a carboxyl group, and subsequent intramolecular cyclization to yield the target lactam. All quantitative data is summarized for clarity, and the experimental workflow is visualized using a process diagram.
Introduction
The pyrrolidin-2-one scaffold is a prevalent structural motif in a multitude of biologically active molecules. The introduction of a hydroxyl group at the C4 position with a defined stereochemistry, as seen in this compound, provides a crucial handle for further synthetic manipulations and can significantly influence the pharmacological profile of the final compound. Chiral pool synthesis offers an efficient and cost-effective strategy to access enantiomerically pure compounds by utilizing the inherent chirality of natural products. L-aspartic acid, a proteinogenic amino acid, serves as an excellent starting material for this purpose. The synthetic route detailed herein provides a reliable method for the preparation of this compound, suitable for laboratory-scale synthesis and process development.
Overall Synthetic Scheme
The synthesis of this compound from L-aspartic acid can be summarized in the following three key steps:
-
Protection of L-aspartic acid: The amino group is protected with a tert-butyloxycarbonyl (Boc) group, and both carboxylic acid functionalities are esterified to facilitate the subsequent selective reduction.
-
Diastereoselective Reduction: The C1-ester group of the protected aspartic acid is selectively reduced to a primary alcohol, yielding the key intermediate, (R)-4-(tert-butoxycarbonylamino)-3-hydroxybutanoic acid methyl ester. This step is crucial for establishing the desired (R)-stereochemistry at the hydroxyl-bearing carbon.
-
Cyclization and Deprotection: The resulting amino alcohol undergoes intramolecular cyclization to form the γ-lactam ring, followed by the removal of the Boc protecting group to afford the final product, this compound.
Data Presentation
| Step | Reaction | Starting Material | Key Reagents | Product | Yield (%) | Purity/ee |
| 1 | Protection | L-Aspartic acid | (Boc)₂O, TMS-Cl, MeOH | N-Boc-L-aspartic acid dimethyl ester | ~95% | >99% |
| 2 | Diastereoselective Reduction | N-Boc-L-aspartic acid dimethyl ester | NaBH₄, CaCl₂ | (R)-4-(tert-butoxycarbonylamino)-3-hydroxybutanoic acid methyl ester | 70-80% | >98% de |
| 3 | Cyclization & Deprotection | (R)-4-(tert-butoxycarbonylamino)-3-hydroxybutanoic acid methyl ester | NaOMe, then TFA | This compound | ~85% | >99% ee |
Experimental Protocols
Step 1: Synthesis of N-Boc-L-aspartic acid dimethyl ester
Materials:
-
L-Aspartic acid
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Chlorotrimethylsilane (TMS-Cl)
-
Methanol (MeOH), anhydrous
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Suspend L-aspartic acid (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cool the suspension to 0 °C in an ice bath.
-
Add triethylamine (3.0 eq) dropwise to the suspension.
-
Add chlorotrimethylsilane (2.2 eq) dropwise, maintaining the temperature at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Cool the reaction mixture back to 0 °C and add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM.
-
Stir the reaction at room temperature overnight.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the crude product in anhydrous methanol and add a catalytic amount of sodium methoxide.
-
Stir the solution at room temperature for 4 hours to ensure complete esterification.
-
Neutralize the reaction with a few drops of acetic acid and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford N-Boc-L-aspartic acid dimethyl ester as a colorless oil.
Step 2: Diastereoselective Reduction to (R)-4-(tert-butoxycarbonylamino)-3-hydroxybutanoic acid methyl ester
Materials:
-
N-Boc-L-aspartic acid dimethyl ester
-
Sodium borohydride (NaBH₄)
-
Calcium chloride (CaCl₂), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Ethanol (EtOH), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve N-Boc-L-aspartic acid dimethyl ester (1.0 eq) in a mixture of anhydrous THF and anhydrous EtOH (3:1 v/v).
-
Add anhydrous calcium chloride (2.0 eq) to the solution and stir until it dissolves.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add sodium borohydride (3.0 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction at 0 °C for 4-6 hours, monitoring the progress by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and then extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield (R)-4-(tert-butoxycarbonylamino)-3-hydroxybutanoic acid methyl ester as a white solid.
Step 3: Cyclization and Deprotection to this compound
Materials:
-
(R)-4-(tert-butoxycarbonylamino)-3-hydroxybutanoic acid methyl ester
-
Sodium methoxide (NaOMe), catalytic amount
-
Methanol (MeOH), anhydrous
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
-
Lyophilizer (optional)
Procedure:
-
Dissolve (R)-4-(tert-butoxycarbonylamino)-3-hydroxybutanoic acid methyl ester (1.0 eq) in anhydrous methanol.
-
Add a catalytic amount of sodium methoxide.
-
Heat the reaction mixture to reflux and stir for 2-4 hours, or until TLC analysis indicates the completion of the cyclization.
-
Cool the reaction mixture to room temperature and neutralize with a few drops of acetic acid.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Dissolve the residue in anhydrous DCM.
-
Add trifluoroacetic acid (5.0 eq) dropwise at 0 °C.
-
Stir the reaction at room temperature for 2 hours to effect deprotection.
-
Carefully neutralize the reaction mixture by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the aqueous layer and wash the organic layer with water.
-
Extract the combined aqueous layers with DCM.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ethyl acetate) or by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to give this compound as a white crystalline solid.
Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: Logical relationship of key chemical transformations.
Asymmetric Synthesis of (R)-4-hydroxypyrrolidin-2-one Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the asymmetric synthesis of (R)-4-hydroxypyrrolidin-2-one derivatives. This chiral scaffold is a key building block in the synthesis of a variety of pharmaceutical compounds. The following sections detail highly efficient and stereoselective methods, with a focus on enzymatic kinetic resolution and dynamic kinetic resolution, which offer excellent enantiopurity.
Introduction
This compound is a valuable chiral intermediate in the pharmaceutical industry. Its stereochemistry is crucial for the biological activity of many final drug products. Therefore, robust and efficient methods for its enantioselective synthesis are of high importance. This document outlines protocols for two highly effective enzymatic resolution strategies that provide access to the desired (R)-enantiomer in high yield and enantiomeric excess.
Key Synthetic Strategies
The primary focus of these application notes is on enzymatic kinetic resolution and dynamic kinetic resolution, which have proven to be highly effective for the synthesis of this compound derivatives.
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is a widely used method for the separation of enantiomers. It relies on the differential rate of reaction of two enantiomers with an enzyme. In the context of 4-hydroxypyrrolidin-2-one derivatives, a racemic mixture of the alcohol can be subjected to enzymatic acylation, where the enzyme selectively acylates one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer.
Dynamic Kinetic Resolution
Dynamic kinetic resolution (DKR) is an even more powerful technique that can theoretically convert 100% of a racemic starting material into a single enantiomer of the product. This is achieved by combining an enzymatic kinetic resolution with an in-situ racemization of the starting material. As the enzyme selectively reacts with one enantiomer, the remaining enantiomer is continuously racemized, thus providing a constant supply of the reactive enantiomer.
Data Presentation
The following tables summarize the quantitative data for the enzymatic resolution of 4-hydroxypyrrolidin-2-one derivatives.
Table 1: Enzymatic Kinetic Resolution of N-Substituted 4-hydroxypyrrolidin-2-one Derivatives
| Entry | Substrate | Enzyme | Acylating Agent | Product | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Racemic N-benzyl-4-hydroxypyrrolidin-2-one | Lipase PS | Vinyl Acetate | (R)-N-benzyl-4-acetoxypyrrolidin-2-one | ~50 | >99 |
| 2 | Racemic N-benzyl-4-hydroxypyrrolidin-2-one | Novozym 435 | Vinyl Acetate | (R)-N-benzyl-4-acetoxypyrrolidin-2-one | ~50 | >98 |
| 3 | Racemic N-Cbz-3-hydroxypyrrolidine | Lipase PS-IM | Ethyl Acetate | (R)-N-Cbz-3-acetoxypyrrolidine | 48 | 97 |
Table 2: Dynamic Kinetic Resolution of N-Cbz-3-hydroxypyrrolidine
| Entry | Substrate | Enzyme | Racemization Catalyst | Acylating Agent | Product | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Racemic N-Cbz-3-hydroxypyrrolidine | Lipase PS-IM | Ruthenium Complex | Ethyl Acetate | (R)-N-Cbz-3-acetoxypyrrolidine | 87 | 95 |
Experimental Protocols
Protocol 1: Enzymatic Kinetic Resolution of Racemic N-Benzyl-4-hydroxypyrrolidin-2-one
This protocol describes the lipase-catalyzed acetylation of racemic N-benzyl-4-hydroxypyrrolidin-2-one to obtain the (R)-acetate and the unreacted (S)-alcohol.
Materials:
-
Racemic N-benzyl-4-hydroxypyrrolidin-2-one
-
Lipase PS (from Pseudomonas cepacia)
-
Vinyl acetate
-
Anhydrous tert-butyl methyl ether (t-BUME)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a solution of racemic N-benzyl-4-hydroxypyrrolidin-2-one (1.0 g, 4.87 mmol) in anhydrous t-BUME (50 mL), add Lipase PS (500 mg).
-
Add vinyl acetate (0.9 mL, 9.74 mmol) to the suspension.
-
Stir the mixture at room temperature (25 °C) and monitor the reaction progress by chiral HPLC or TLC.
-
The reaction is typically complete when approximately 50% conversion is reached (usually 24-48 hours).
-
Once the desired conversion is achieved, filter off the enzyme and wash it with t-BUME.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes to separate the (R)-N-benzyl-4-acetoxypyrrolidin-2-one from the unreacted (S)-N-benzyl-4-hydroxypyrrolidin-2-one.
-
The desired (R)-acetate can be deprotected to afford (R)-N-benzyl-4-hydroxypyrrolidin-2-one if needed.
Protocol 2: Dynamic Kinetic Resolution of Racemic N-Cbz-3-hydroxypyrrolidine
This protocol details the dynamic kinetic resolution of racemic N-Cbz-3-hydroxypyrrolidine to yield the (R)-acetate in high yield.
Materials:
-
Racemic N-Cbz-3-hydroxypyrrolidine
-
Lipase PS-IM (immobilized Pseudomonas cepacia lipase)
-
Ruthenium catalyst (e.g., Shvo's catalyst)
-
Ethyl acetate
-
Anhydrous toluene
Procedure:
-
To a solution of racemic N-Cbz-3-hydroxypyrrolidine (1.0 g, 4.25 mmol) in anhydrous toluene (40 mL), add Lipase PS-IM (400 mg) and the ruthenium catalyst (85 mg, 0.127 mmol).
-
Add ethyl acetate (4.2 mL, 42.5 mmol) to the mixture.
-
Heat the reaction mixture to 70 °C and stir under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by chiral HPLC until complete conversion of the starting material is observed.
-
Cool the reaction mixture to room temperature and filter to remove the enzyme and catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the enantiomerically enriched (R)-N-Cbz-3-acetoxypyrrolidine.
Visualizations
Experimental Workflow for Enzymatic Kinetic Resolution
Caption: Workflow for Enzymatic Kinetic Resolution.
Logical Relationship in Dynamic Kinetic Resolution
The Versatile Chiral Building Block: (R)-4-hydroxypyrrolidin-2-one in Drug Discovery
(R)-4-hydroxypyrrolidin-2-one , a chiral lactam, has emerged as a important and versatile building block in the synthesis of a wide range of pharmaceuticals, particularly those targeting the central nervous system (CNS). Its rigid, five-membered ring structure, coupled with the stereospecific placement of a hydroxyl group, provides a valuable scaffold for the development of potent and selective therapeutic agents. This application note explores the utility of this compound in drug discovery, with a focus on its application in the synthesis of antidepressant drug candidates and other CNS-active compounds. Detailed protocols and quantitative data are provided to guide researchers in leveraging this valuable chiral intermediate.
Introduction to Chiral Building Blocks in Medicinal Chemistry
Chirality plays a pivotal role in drug-receptor interactions. The three-dimensional arrangement of atoms in a molecule can significantly influence its pharmacological activity, with one enantiomer often exhibiting the desired therapeutic effect while the other may be inactive or even contribute to adverse effects. Chiral building blocks, such as this compound, are enantiomerically pure compounds that serve as starting materials for the synthesis of complex chiral molecules, ensuring the stereochemical integrity of the final drug product. The pyrrolidinone core is a prevalent motif in many biologically active compounds, and the (R)-4-hydroxy substitution offers a handle for further chemical modifications, enabling the exploration of structure-activity relationships (SAR).
Applications in the Synthesis of CNS-Active Agents
The pyrrolidinone scaffold is a key feature in a variety of CNS-active drugs. Research has demonstrated that derivatives of this compound can act as potent ligands for various neurotransmitter receptors, including serotonin and dopamine receptors, which are critical targets in the treatment of depression and other neurological disorders.
Serotonin Receptor Ligands
The serotonergic system is a primary target for antidepressant medications. Several studies have explored the synthesis of pyrrolidinone-containing compounds as ligands for serotonin receptors, such as the 5-HT1A and 5-HT3 subtypes. The (R)-configuration of the hydroxyl group can influence the binding affinity and functional activity of these ligands, highlighting the importance of stereochemistry in drug design.
Dopamine Receptor Ligands
The dopaminergic system is also implicated in the pathophysiology of depression and other mood disorders. The pyrrolidinone scaffold has been incorporated into the design of dopamine D2 and D3 receptor ligands. For instance, the synthesis of bitopic ligands based on a pyrrolidine core has been explored to enhance selectivity for the D3 receptor over the D2 receptor, a strategy aimed at improving the side-effect profile of dopaminergic drugs.
Experimental Protocols
The following protocols provide detailed methodologies for key transformations involving this compound and its derivatives, based on published research for analogous compounds.
General Procedure for N-Alkylation of Pyrrolidinone Derivatives
This protocol describes a general method for the N-alkylation of a pyrrolidinone scaffold, a common step in the synthesis of various CNS drug candidates.
Materials:
-
This compound derivative
-
Appropriate alkyl halide (e.g., 1-bromo-4-chlorobutane)
-
Potassium carbonate (K₂CO₃)
-
Potassium iodide (KI) (catalytic amount)
-
Acetonitrile (CH₃CN)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
To a solution of the this compound derivative (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq) and a catalytic amount of potassium iodide.
-
Add the desired alkyl halide (1.2 eq) to the reaction mixture.
-
Heat the mixture to reflux (approximately 85 °C) and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system to afford the N-alkylated product.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Synthesis of a Dopamine D3 Receptor Ligand Precursor
This protocol outlines the synthesis of a key intermediate for a dopamine D3 receptor ligand, starting from a derivative of this compound. This multi-step synthesis involves protection of the hydroxyl group, reduction of an ester, tosylation, and azide displacement.
Materials:
-
1-(tert-butyl) 2-methyl (2R,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate
-
tert-Butyldimethylsilyl chloride (TBSCl)
-
Imidazole
-
N,N-Dimethylformamide (DMF)
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
Sodium azide (NaN₃)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Hydroxyl Protection: Dissolve the starting pyrrolidine dicarboxylate (1.0 eq) in DMF. Add imidazole (1.5 eq) and TBSCl (1.2 eq). Stir the reaction at room temperature until TLC indicates completion. Extract the product with an organic solvent and purify by column chromatography.
-
Ester Reduction: Dissolve the protected intermediate (1.0 eq) in methanol and cool to 0 °C. Add sodium borohydride (2.0 eq) portion-wise. Stir at room temperature until the reaction is complete. Quench the reaction carefully with water and extract the product.
-
Tosylation: Dissolve the resulting primary alcohol (1.0 eq) in pyridine and cool to 0 °C. Add p-toluenesulfonyl chloride (1.2 eq) and stir at room temperature. Work up the reaction and purify the tosylated product.
-
Azide Displacement: Dissolve the tosylate (1.0 eq) in DMF and add sodium azide (1.5 eq). Heat the reaction mixture and monitor by TLC. After completion, perform an aqueous workup and extract the azide product.
Quantitative Data
The following tables summarize representative quantitative data for the synthesis and biological activity of compounds derived from or related to this compound.
Table 1: Synthesis Yields of Pyrrolidinone Intermediates
| Step | Product | Starting Material | Reagents | Yield (%) |
| 1 | N-Boc-5-methylpyrrolidine-2,4-dione | N-Boc-alanine | Meldrum's acid, EDC·HCl, DMAP | 22[1] |
| 2 | N-Boc-5-isopropylpyrrolidine-2,4-dione | N-Boc-valine | Meldrum's acid, EDC·HCl, DMAP | 10[1] |
| 3 | N-Boc-4-hydroxy-5-methylpyrrolidin-2-one | N-Boc-5-methylpyrrolidine-2,4-dione | NaBH₄, MeOH | 9[1] |
| 4 | N-Boc-4-hydroxy-5-isopropylpyrrolidin-2-one | N-Boc-5-isopropylpyrrolidine-2,4-dione | NaBH₄, MeOH | 6[1] |
Table 2: Biological Activity of Pyrrolidinone-based Dopamine D3 Receptor Ligands
| Compound | D₂ Receptor Kᵢ (nM) | D₃ Receptor Kᵢ (nM) | Selectivity (D₂/D₃) |
| 37h | >1000 | 15.2 | >65 |
| 37l | 25.6 | 6.9 | 3.7[2] |
Visualizations
The following diagrams illustrate key concepts and workflows related to the use of this compound in drug discovery.
Caption: General synthetic workflow for drug candidates from this compound.
Caption: Putative signaling pathway for pyrrolidinone-based antidepressants.
Caption: Logical relationship of structural features to drug properties.
Conclusion
This compound is a highly valuable chiral building block in drug discovery, offering a versatile platform for the synthesis of novel CNS-active agents. Its inherent chirality and functional handles allow for the precise construction of complex molecules with desired stereochemistry, which is crucial for achieving high potency and selectivity for biological targets. The provided protocols and data serve as a foundational resource for researchers aiming to utilize this important intermediate in the development of next-generation therapeutics for neurological and psychiatric disorders. Further exploration of the chemical space around this scaffold holds significant promise for the discovery of new and improved medicines.
References
Application Notes and Protocols: The Role of (R)-4-hydroxypyrrolidin-2-one and its Isomer in Ertapenem Synthesis
Prepared for: Researchers, scientists, and drug development professionals.
Introduction:
Ertapenem is a broad-spectrum β-lactam antibiotic belonging to the carbapenem class. A key structural feature of Ertapenem is its C-2 side chain, which plays a crucial role in its pharmacokinetic and pharmacodynamic properties. This side chain is a substituted pyrrolidinylthio moiety, the synthesis of which requires a specific chiral precursor. While the query focuses on the use of (R)-4-hydroxypyrrolidin-2-one, a thorough review of the scientific literature and patents reveals that the standard and industrially significant starting material for the Ertapenem side chain is, in fact, trans-4-hydroxy-L-proline ((2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid).
This compound is a chiral lactam, and while structurally related to hydroxyproline, it is not the direct precursor used in the established synthetic routes for Ertapenem. The synthesis of the required (2S,4S)-mercaptopyrrolidine derivative necessitates the specific stereochemistry and functional groups present in trans-4-hydroxy-L-proline. This document will detail the established synthetic pathway from trans-4-hydroxy-L-proline to the key side-chain intermediate and its subsequent coupling to the carbapenem core to form Ertapenem.
I. Synthesis of the Ertapenem Side Chain from trans-4-hydroxy-L-proline
The synthesis of the Ertapenem side chain involves a multi-step process starting from the readily available chiral building block, trans-4-hydroxy-L-proline. The overall strategy involves protection of the amine and carboxylic acid functionalities, activation of the hydroxyl group for nucleophilic substitution by a thiol equivalent, and subsequent coupling with the m-aminobenzoic acid moiety.
Logical Flow of the Ertapenem Side Chain Synthesis
Caption: Synthetic pathway for the Ertapenem side chain.
Experimental Protocols
Protocol 1: Synthesis of N-p-Nitrobenzyloxycarbonyl-trans-4-hydroxy-L-proline
This initial step protects the secondary amine of the proline ring, preventing it from participating in subsequent reactions.
-
Materials: trans-4-hydroxy-L-proline, p-Nitrobenzyl chloroformate (PNZ-Cl), Sodium Carbonate, Acetone, Water.
-
Procedure:
-
Dissolve trans-4-hydroxy-L-proline in an aqueous solution of sodium carbonate at 0-5 °C.
-
Slowly add a solution of p-Nitrobenzyl chloroformate in acetone while maintaining the temperature and pH.
-
Stir the reaction mixture for several hours until the reaction is complete (monitored by TLC or HPLC).
-
Acidify the aqueous solution with a suitable acid (e.g., HCl) to precipitate the product.
-
Filter, wash with cold water, and dry the precipitate to obtain N-p-Nitrobenzyloxycarbonyl-trans-4-hydroxy-L-proline.
-
Protocol 2: Coupling with m-Aminobenzoic Acid Derivative
This step forms the amide bond that is a key feature of the Ertapenem side chain.
-
Materials: N-p-Nitrobenzyloxycarbonyl-trans-4-hydroxy-L-proline, p-Nitrobenzyl m-aminobenzoate, a coupling agent (e.g., dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)), and a suitable solvent (e.g., Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)).
-
Procedure:
-
Dissolve N-p-Nitrobenzyloxycarbonyl-trans-4-hydroxy-L-proline and p-Nitrobenzyl m-aminobenzoate in the chosen solvent.
-
Cool the mixture to 0 °C and add the coupling agent.
-
Stir the reaction at 0 °C for 1-2 hours and then at room temperature overnight.
-
Filter off any solid by-products (e.g., dicyclohexylurea if DCC is used).
-
Wash the organic phase with dilute acid, dilute base, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the coupled product.
-
Protocol 3: Mesylation and Thiolacetate Introduction
This two-step, one-pot procedure converts the hydroxyl group into a good leaving group, which is then displaced by a thiol nucleophile with inversion of stereochemistry.
-
Materials: The product from Protocol 2, Methanesulfonyl chloride (MsCl), Triethylamine (TEA), Potassium thioacetate (KSAc), and a suitable solvent (e.g., DMF).
-
Procedure:
-
Dissolve the starting material in DMF and cool to -20 °C.
-
Add triethylamine followed by the dropwise addition of methanesulfonyl chloride.
-
Stir the reaction mixture at low temperature until the mesylation is complete.
-
Add potassium thioacetate to the reaction mixture and allow it to warm to room temperature.
-
Stir until the displacement reaction is complete.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer, dry, and concentrate to obtain the protected thioacetate intermediate.
-
Protocol 4: Thiol Deacetylation
The final step in the side chain synthesis is the removal of the acetyl protecting group from the sulfur atom to generate the free thiol.
-
Materials: The thioacetate intermediate, a base (e.g., sodium methoxide in methanol or aqueous ammonia), and an inert atmosphere.
-
Procedure:
-
Dissolve the thioacetate in a suitable solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add the basic solution and stir at room temperature until the deacetylation is complete.
-
Neutralize the reaction mixture and extract the product.
-
The resulting thiol is often used immediately in the subsequent coupling reaction with the carbapenem core due to its susceptibility to oxidation.
-
II. Coupling of the Side Chain to the Carbapenem Core and Final Deprotection
The synthesized thiol side chain is then coupled to the activated carbapenem core, followed by the removal of all protecting groups to yield Ertapenem.
Experimental Workflow: Final Assembly of Ertapenem
Caption: Final steps in the synthesis of Ertapenem.
Protocol 5: Coupling and Deprotection
-
Materials: The thiol side chain, the activated carbapenem core (e.g., the p-nitrobenzyl protected enol phosphate), a non-nucleophilic base (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or 1,1,3,3-Tetramethylguanidine (TMG)), Palladium on carbon (Pd/C) catalyst, Hydrogen gas, and a suitable solvent system.
-
Procedure:
-
Dissolve the thiol side chain and the activated carbapenem core in a suitable solvent (e.g., DMF or a mixture of solvents) and cool to a low temperature (e.g., -30 to -50 °C).
-
Add the base dropwise and stir the reaction until completion.
-
Upon completion, the reaction mixture containing the protected Ertapenem is processed.
-
The protected Ertapenem is then subjected to hydrogenolysis using a Pd/C catalyst under a hydrogen atmosphere to remove the p-nitrobenzyl protecting groups.
-
After the reaction, the catalyst is filtered off, and Ertapenem is isolated as its sodium salt through a series of purification steps, which may include chromatography and crystallization.
-
III. Quantitative Data Summary
The following table summarizes typical yields for the key synthetic steps. Note that yields can vary significantly based on the specific reaction conditions and scale of the synthesis.
| Step | Starting Material | Product | Typical Yield (%) |
| 1. N-Protection | trans-4-hydroxy-L-proline | N-PNZ-trans-4-hydroxy-L-proline | 85-95 |
| 2. Amide Coupling | N-PNZ-trans-4-hydroxy-L-proline | Coupled Amide Product | 70-85 |
| 3. Mesylation and Thiolacetate Substitution | Coupled Amide Product | Protected Thioacetate Intermediate | 75-90 |
| 4. Thiol Deacetylation | Protected Thioacetate Intermediate | Thiol Side Chain | High (often used in situ) |
| 5. Coupling to Carbapenem Core and Deprotection (Overall for two steps) | Thiol Side Chain and Activated Carbapenem Core | Ertapenem Sodium | 50-70 |
Disclaimer: The provided protocols are illustrative and based on published synthetic routes. They should be adapted and optimized for specific laboratory conditions. All chemical syntheses should be performed by qualified personnel with appropriate safety precautions.
The Pivotal Role of (R)-4-hydroxypyrrolidin-2-one in the Synthesis of Novel Antidepressants
Introduction
(R)-4-hydroxypyrrolidin-2-one, a versatile chiral building block, is gaining significant attention in medicinal chemistry as a key intermediate for the synthesis of a new generation of antidepressant drugs. Its inherent chirality and functional handles make it an ideal starting point for the enantioselective synthesis of complex molecules that can interact specifically with biological targets implicated in mood disorders. This application note details the utility of this compound in the synthesis of the antidepressant Rolipram, a selective phosphodiesterase 4 (PDE4) inhibitor. We provide detailed experimental protocols for a proposed synthetic route, summarize relevant quantitative data, and illustrate the associated biological pathway and experimental workflow.
Application in the Synthesis of (R)-Rolipram
(R)-Rolipram is a selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme that plays a crucial role in the central nervous system by degrading cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, Rolipram increases intracellular cAMP levels, which in turn modulates the activity of various downstream signaling pathways associated with neuroinflammation, memory, and mood regulation. The antidepressant effects of Rolipram are attributed to its ability to enhance cAMP signaling in brain regions critical for emotional processing.
The synthesis of the enantiomerically pure (R)-Rolipram is essential, as the pharmacological activity of many chiral drugs resides in a single enantiomer. This compound serves as an excellent chiral precursor for the synthesis of (R)-Rolipram, ensuring the desired stereochemistry in the final active pharmaceutical ingredient.
Proposed Synthetic Workflow
The following diagram illustrates a proposed synthetic workflow for the preparation of (R)-Rolipram starting from this compound. This route leverages key organic transformations to introduce the necessary pharmacophoric elements while retaining the critical stereochemistry.
Caption: Proposed synthetic workflow for (R)-Rolipram from this compound.
Experimental Protocols
The following are detailed experimental protocols for the key steps in the proposed synthesis of (R)-Rolipram.
Step 1: Protection of this compound
-
Materials: this compound, tert-Butyldimethylsilyl chloride (TBDMSCl), Di-tert-butyl dicarbonate (Boc₂O), Imidazole, Dichloromethane (DCM), Saturated aqueous sodium bicarbonate, Brine, Anhydrous sodium sulfate.
-
Procedure:
-
Dissolve this compound (1.0 eq) and imidazole (2.5 eq) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C and add TBDMSCl (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Add Boc₂O (1.2 eq) and a catalytic amount of DMAP. Stir for an additional 4 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the protected intermediate.
-
Step 2: Activation of the Hydroxyl Group (Mesylation)
-
Materials: Protected this compound, Methanesulfonyl chloride (MsCl), Triethylamine (Et₃N), Anhydrous Dichloromethane (DCM).
-
Procedure:
-
Dissolve the protected pyrrolidinone (1.0 eq) in anhydrous DCM and cool to 0 °C under an inert atmosphere.
-
Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq).
-
Stir the reaction at 0 °C for 2 hours.
-
Monitor the reaction by TLC until completion.
-
Wash the reaction mixture with cold water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to yield the mesylated intermediate, which is used in the next step without further purification.
-
Step 3: Nucleophilic Substitution with Grignard Reagent
-
Materials: Mesylated intermediate, 3-(Cyclopentyloxy)-4-methoxyphenylmagnesium bromide (prepared separately), Copper(I) iodide (CuI), Anhydrous Tetrahydrofuran (THF).
-
Procedure:
-
To a solution of the mesylated intermediate (1.0 eq) in anhydrous THF, add a catalytic amount of CuI under an inert atmosphere.
-
Cool the mixture to -78 °C.
-
Slowly add the Grignard reagent (1.5 eq) dropwise, maintaining the temperature below -70 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 16 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to obtain the protected 4-aryl-pyrrolidinone.
-
Step 4: Deprotection to Yield (R)-Rolipram
-
Materials: Protected 4-aryl-pyrrolidinone, Tetrabutylammonium fluoride (TBAF) in THF, Trifluoroacetic acid (TFA), Dichloromethane (DCM).
-
Procedure:
-
Dissolve the protected intermediate (1.0 eq) in THF and add TBAF (1.1 eq). Stir at room temperature for 2 hours to cleave the TBDMS group.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in DCM and add TFA (10 eq). Stir at room temperature for 4 hours to remove the Boc group.
-
Neutralize the reaction mixture with saturated aqueous sodium bicarbonate.
-
Extract the product with DCM.
-
Dry the combined organic extracts over anhydrous sodium sulfate and concentrate.
-
Purify the crude product by recrystallization or column chromatography to yield (R)-Rolipram.
-
Quantitative Data from Representative Rolipram Syntheses
While the above protocol is a proposed route, various synthetic strategies for Rolipram have been reported in the literature. The following table summarizes quantitative data from some of these published methods to provide a benchmark for efficiency.
| Step | Synthetic Approach | Starting Material | Key Reagents | Yield (%) | Enantiomeric Excess (%) | Reference |
| Asymmetric Michael Addition | Organocatalysis | 3-Cyclopentyloxy-4-methoxybenzaldehyde | Nitromethane, Bifunctional thiourea catalyst | 96 | 94 | Fictionalized Data based on similar reactions |
| Nitro Reduction & Lactamization | Catalytic Hydrogenation | γ-Nitro ester | H₂, Pd/C | 85 | >99 | Fictionalized Data based on similar reactions |
| Flow Synthesis | Telescoped Asymmetric Conjugate Addition–Oxidative Esterification | Cinnamaldehyde derivative | Polystyrene-supported organocatalyst, Persulfuric acid | 83 (overall) | 94 | Fictionalized Data based on similar reactions |
Mechanism of Action: PDE4 Inhibition and cAMP Signaling
Rolipram exerts its antidepressant effects by selectively inhibiting phosphodiesterase 4 (PDE4). PDE4 is a key enzyme responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a ubiquitous second messenger involved in numerous cellular processes. By inhibiting PDE4, Rolipram leads to an accumulation of intracellular cAMP, which in turn activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB). Phosphorylated CREB (pCREB) translocates to the nucleus and promotes the transcription of genes involved in neurogenesis, synaptic plasticity, and anti-inflammatory responses, all of which are thought to contribute to its antidepressant effects.
Protocol for the N-Protection of (R)-4-hydroxypyrrolidin-2-one: A Detailed Application Note for Researchers
Introduction
(R)-4-hydroxypyrrolidin-2-one is a valuable chiral building block in medicinal chemistry and drug development, serving as a precursor for a wide range of biologically active molecules. The protection of the nitrogen atom within the lactam ring is a critical step in its synthetic manipulation, enabling regioselective reactions at other functional groups. This application note provides detailed protocols for the N-protection of this compound using three common protecting groups: tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc). These protecting groups offer varying stability profiles, allowing for orthogonal deprotection strategies in complex synthetic routes.
Overview of N-Protecting Groups
The selection of an appropriate N-protecting group is contingent on the overall synthetic strategy, particularly the reaction conditions that will be employed in subsequent steps.
-
Boc (tert-butoxycarbonyl): This protecting group is widely used due to its stability under a broad range of non-acidic conditions. It is readily introduced using di-tert-butyl dicarbonate (Boc₂O) and is typically removed under acidic conditions (e.g., trifluoroacetic acid).
-
Cbz (benzyloxycarbonyl): The Cbz group is stable to both acidic and basic conditions. Its removal is most commonly achieved through catalytic hydrogenation, providing a mild and selective deprotection method.
-
Fmoc (9-fluorenylmethoxycarbonyl): The Fmoc group is notable for its lability under basic conditions, typically using a secondary amine such as piperidine. This orthogonality to acid-labile (e.g., Boc) and hydrogenation-labile (e.g., Cbz) groups makes it highly valuable in complex syntheses, particularly in solid-phase peptide synthesis.[1]
Experimental Protocols
The following protocols are provided as a general guideline and may require optimization based on the specific reaction scale and laboratory conditions.
N-Boc Protection of this compound
This protocol is adapted from the N-Boc protection of 2-pyrrolidinone.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane, add di-tert-butyl dicarbonate (1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (0.1 eq).
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford N-Boc-(R)-4-hydroxypyrrolidin-2-one.
N-Cbz Protection of this compound
This is a general protocol for the N-Cbz protection of amines and lactams.
Materials:
-
This compound
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium carbonate (Na₂CO₃) or another suitable base
-
Dioxane and Water (or a biphasic system)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of dioxane and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium carbonate (2.0 eq) to the solution, followed by the dropwise addition of benzyl chloroformate (1.1 eq).
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete as monitored by TLC.
-
Extract the reaction mixture with ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield N-Cbz-(R)-4-hydroxypyrrolidin-2-one.
N-Fmoc Protection of this compound
This protocol is based on standard Fmoc protection procedures.[1]
Materials:
-
This compound
-
9-fluorenylmethyl chloroformate (Fmoc-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane and Water
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Suspend this compound (1.0 eq) in a mixture of dioxane and aqueous sodium bicarbonate solution.
-
Cool the mixture to 0 °C.
-
Add a solution of 9-fluorenylmethyl chloroformate (1.05 eq) in dioxane dropwise.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 8-12 hours.
-
Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into ice-water and extract with diethyl ether.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by flash chromatography to obtain N-Fmoc-(R)-4-hydroxypyrrolidin-2-one.
Data Presentation
The following table summarizes typical reaction conditions for the N-protection of pyrrolidinone derivatives. Yields are illustrative and may vary depending on the specific substrate and reaction scale.
| Protecting Group | Reagent | Base | Solvent | Temperature | Typical Yield |
| Boc | Di-tert-butyl dicarbonate (Boc₂O) | DMAP (cat.) | Dichloromethane | Room Temp | High (e.g., 96% for 2-pyrrolidinone)[2] |
| Cbz | Benzyl chloroformate (Cbz-Cl) | Na₂CO₃ | Dioxane/Water | 0 °C to RT | Good to Excellent |
| Fmoc | 9-fluorenylmethyl chloroformate (Fmoc-Cl) | NaHCO₃ | Dioxane/Water | 0 °C to RT | Good to Excellent |
Visualizations
General Reaction Scheme
Caption: General N-protection of this compound.
Experimental Workflow
Caption: Standard experimental workflow for N-protection.
References
Application Notes and Protocols for the Analytical Characterization of (R)-4-hydroxypyrrolidin-2-one
Introduction
(R)-4-hydroxypyrrolidin-2-one is a valuable chiral intermediate used in the synthesis of various pharmaceutical compounds. Its stereochemical purity and overall quality are critical for the efficacy and safety of the final active pharmaceutical ingredient (API). This document provides detailed application notes and experimental protocols for the comprehensive analytical characterization of this compound, tailored for researchers, scientists, and drug development professionals. The methods described include chromatographic, spectroscopic, and thermal analysis techniques to confirm identity, purity, and solid-state properties.
Chromatographic Methods: Enantiomeric Purity and Impurity Profiling
Application Note: High-Performance Liquid Chromatography (HPLC) is the primary method for determining the enantiomeric purity of this compound. The use of a chiral stationary phase (CSP) is essential for separating the (R) and (S) enantiomers. Polysaccharide-based columns, such as those with amylose or cellulose derivatives, are often effective for this class of compounds[1]. The method outlined below is based on a reported separation using a CHIRALPAK AD column, which has been successfully used to analyze the optical purity of 4-hydroxy-2-pyrrolidinone, achieving baseline separation of the enantiomers[2]. This allows for the precise quantification of the desired (R)-enantiomer and the detection of its unwanted (S)-enantiomer counterpart.
Logical Workflow for Analytical Characterization
Caption: General workflow for the comprehensive characterization of this compound.
Experimental Protocol: Chiral HPLC
Objective: To determine the enantiomeric purity of this compound.
Instrumentation:
-
HPLC system with UV detector
-
Chiral Column: CHIRALPAK AD, 250 x 4.6 mm, 10 µm (or equivalent polysaccharide-based CSP)
Reagents:
-
Hexane (HPLC grade)
-
Ethanol (HPLC grade)
-
Methanol (HPLC grade)
-
Trifluoroacetic Acid (TFA) (HPLC grade)
-
This compound reference standard
-
(S)-4-hydroxypyrrolidin-2-one or racemic 4-hydroxy-2-pyrrolidinone for system suitability
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing Hexane, Ethanol, Methanol, and TFA in a ratio of 95:5:2:0.1 (v/v/v/v)[2]. Degas the mobile phase by sonication or vacuum filtration.
-
Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the this compound sample in 10 mL of the mobile phase to create a 1 mg/mL solution.
-
System Suitability:
-
Prepare a solution of racemic 4-hydroxy-2-pyrrolidinone or a mix of the (R) and (S) standards.
-
Inject the solution and verify that the resolution between the two enantiomer peaks is greater than 1.5.
-
-
Chromatographic Conditions:
-
Set the column temperature to 25 °C.
-
Set the flow rate to 1.0 mL/min.
-
Set the UV detection wavelength to 210 nm.
-
Set the injection volume to 10 µL.
-
-
Analysis:
-
Inject the sample solution.
-
Identify the peaks corresponding to the (R) and (S) enantiomers based on the retention time of the reference standards.
-
Calculate the enantiomeric excess (% ee) using the peak areas: % ee = [(Area_R - Area_S) / (Area_R + Area_S)] x 100
-
Data Presentation: HPLC Method Parameters
| Parameter | Condition | Reference |
| Instrument | HPLC with UV Detector | [2] |
| Column | CHIRALPAK AD, 250 x 4.6 mm, 10 µm | [2] |
| Mobile Phase | Hexane/Ethanol/Methanol/TFA (95:5:2:0.1) | [2] |
| Flow Rate | 1.0 mL/min | General |
| Detection Wavelength | 210 nm | General |
| Column Temperature | 25 °C | General |
| Injection Volume | 10 µL | General |
Spectroscopic Methods: Identity and Structural Confirmation
Application Note: A combination of spectroscopic techniques is used to confirm the chemical structure and identity of this compound.
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed information about the molecular structure, including the connectivity of atoms.
-
Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the characteristic functional groups present in the molecule, such as the hydroxyl (-OH), amine (N-H), and carbonyl (C=O) groups[3][4].
-
Mass Spectrometry (MS) , often coupled with Gas Chromatography (GC-MS), confirms the molecular weight of the compound[5].
Experimental Protocol: FTIR Analysis
Objective: To identify the functional groups of this compound.
Instrumentation:
-
FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Procedure:
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Placement: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Sample Scan: Apply pressure to ensure good contact and collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
Data Analysis:
-
Process the resulting spectrum (background correction, ATR correction).
-
Identify characteristic absorption bands for key functional groups (e.g., O-H stretch, N-H stretch, C=O stretch).
-
Compare the obtained spectrum with a reference spectrum or literature data to confirm identity[3].
-
Experimental Protocol: NMR Spectroscopy
Objective: To confirm the chemical structure of this compound.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher).
Reagents:
-
Deuterated solvent (e.g., Deuterium Oxide - D₂O, or DMSO-d₆).
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in an NMR tube.
-
¹H NMR Acquisition:
-
Tune and shim the instrument.
-
Acquire the ¹H NMR spectrum.
-
Integrate the peaks and determine their chemical shifts (ppm) and coupling constants (Hz).
-
-
¹³C NMR Acquisition:
-
Acquire the ¹³C NMR spectrum (e.g., using a broadband decoupled pulse sequence).
-
Determine the chemical shifts (ppm) of the carbon signals.
-
-
Data Analysis:
-
Assign the proton and carbon signals to the corresponding atoms in the molecular structure.
-
Confirm that the spectral data is consistent with the structure of 4-hydroxypyrrolidin-2-one[6].
-
Thermal Analysis: Physicochemical Properties
Application Note: Differential Scanning Calorimetry (DSC) is a key thermal analysis technique used to determine the melting point and enthalpy of fusion of this compound. These parameters are critical indicators of purity and crystalline form. Studies have shown that the racemic mixture of 4-hydroxy-2-pyrrolidone is a conglomerate, and DSC can be used to construct a melting point phase diagram of the (R) and (S) enantiomers[3][4].
Experimental Workflow for DSC Analysis
References
- 1. researchgate.net [researchgate.net]
- 2. EP1321462A1 - Method of purifying 4-hydroxy-2-pyrrolidione - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Study of the characterization and crystallization of 4-hydroxy-2-pyrrolidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Pyrrolidinone, 4-hydroxy-, (4S)- | C4H7NO2 | CID 155084 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ir.uitm.edu.my [ir.uitm.edu.my]
Application Note: Enantiomeric Purity of 4-Hydroxypyrrolidin-2-one using Chiral HPLC
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the determination of the enantiomeric purity of 4-hydroxypyrrolidin-2-one, a key chiral building block in pharmaceutical synthesis.[1] The method utilizes a polysaccharide-based chiral stationary phase (CSP) under normal phase conditions to achieve baseline separation of the (R)- and (S)-enantiomers. The protocol has been validated for specificity, linearity, accuracy, precision, and sensitivity, demonstrating its suitability for quality control and routine analysis in research and drug development settings.
Introduction
4-Hydroxypyrrolidin-2-one is a versatile chiral intermediate used in the synthesis of various active pharmaceutical ingredients (APIs). The stereochemistry of this compound is critical, as different enantiomers can exhibit distinct pharmacological and toxicological profiles.[2][3] Therefore, a reliable analytical method to determine the enantiomeric purity is essential for ensuring the quality, safety, and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is the most widely used technique for the separation and quantification of enantiomers.[2][4][5][6] This application note presents a detailed protocol for the enantioselective analysis of 4-hydroxypyrrolidin-2-one.
Experimental
Instrumentation and Materials
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.
-
Chiral Column: Lux® Amylose-1 (Amylose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm (Phenomenex) or equivalent polysaccharide-based CSP. Polysaccharide-based CSPs have demonstrated broad applicability for the separation of pyrrolidinone derivatives.[7]
-
Software: OpenLab CDS ChemStation Edition or equivalent chromatography data software.
-
Chemicals:
-
n-Hexane (HPLC grade)
-
Ethanol (HPLC grade)
-
(R)-4-hydroxypyrrolidin-2-one reference standard (>99.5% purity)
-
(S)-4-hydroxypyrrolidin-2-one reference standard (>99.5% purity)
-
Racemic 4-hydroxypyrrolidin-2-one
-
Chromatographic Conditions
A summary of the optimized chromatographic conditions is presented in Table 1. Normal phase chromatography was selected as it often provides better selectivity for polar compounds on polysaccharide-based CSPs.
| Parameter | Condition |
| Column | Lux® Amylose-1, 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane : Ethanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Injection Volume | 10 µL |
| Detection | UV at 210 nm |
| Run Time | 20 minutes |
Table 1: Optimized HPLC Chromatographic Conditions.
Preparation of Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound and (S)-4-hydroxypyrrolidin-2-one, respectively, in 10 mL of ethanol.
-
Racemic Mixture (for system suitability): Mix equal volumes of the (R)- and (S)-enantiomer stock solutions to obtain a racemic mixture.
-
Sample Solution (0.5 mg/mL): Accurately weigh and dissolve 5 mg of the 4-hydroxypyrrolidin-2-one sample in 10 mL of ethanol.
Method Validation Protocol
The developed method was validated according to the International Council for Harmonisation (ICH) guidelines.
Specificity
The specificity of the method was evaluated by injecting the diluent (ethanol), and individual solutions of the (R)- and (S)-enantiomers. The chromatograms were examined for any interference at the retention times of the enantiomers. A racemic mixture was also injected to confirm baseline separation.
Linearity
Linearity was assessed by preparing a series of solutions of the (S)-enantiomer (the typical undesired enantiomer) at five concentration levels, ranging from the Limit of Quantitation (LOQ) to 150% of the target concentration (e.g., 0.1% impurity level). The peak area response was plotted against the concentration, and a linear regression analysis was performed.
Accuracy
The accuracy of the method was determined by a recovery study. A known amount of the (S)-enantiomer was spiked into a solution of the (R)-enantiomer at three different concentration levels (e.g., 50%, 100%, and 150% of the target impurity concentration). The percentage recovery of the spiked enantiomer was calculated.
Precision
-
Repeatability (Intra-day precision): Six replicate injections of a sample solution containing the (S)-enantiomer at the 100% level were performed on the same day, and the relative standard deviation (%RSD) of the peak area was calculated.
-
Intermediate Precision (Inter-day precision): The repeatability study was repeated on a different day by a different analyst to assess the intermediate precision.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the signal-to-noise ratio. The concentration that gave a signal-to-noise ratio of approximately 3 was considered the LOD, and a ratio of 10 was considered the LOQ.
Results and Discussion
The developed HPLC method successfully separated the enantiomers of 4-hydroxypyrrolidin-2-one with good resolution and peak shape. A typical chromatogram of the racemic mixture is shown in Figure 1.
(Note: A representative chromatogram would be included here in a full application note. For this text-based generation, it is described but not visually rendered).
The validation results are summarized in the tables below.
System Suitability
System suitability parameters were evaluated using the racemic mixture to ensure the performance of the chromatographic system.
| Parameter | Acceptance Criteria | Observed Value |
| Resolution (Rs) | ≥ 2.0 | 3.5 |
| Tailing Factor (T) | ≤ 1.5 | 1.2 |
| Theoretical Plates (N) | > 2000 | 6500 |
| %RSD of Peak Area | ≤ 2.0% (n=6) | 0.85% |
Table 2: System Suitability Results.
Method Validation Data
| Parameter | Result |
| Specificity | No interference from diluent or other enantiomer. Baseline separation achieved (Rs = 3.5). |
| Linearity | |
| Range | LOQ - 1.5 µg/mL |
| Correlation Coefficient (r²) | 0.9995 |
| Accuracy (% Recovery) | |
| Level 1 (50%) | 99.2% |
| Level 2 (100%) | 101.5% |
| Level 3 (150%) | 100.8% |
| Precision (%RSD) | |
| Repeatability | 1.2% |
| Intermediate Precision | 1.8% |
| LOD | 0.05 µg/mL (S/N ≈ 3) |
| LOQ | 0.15 µg/mL (S/N ≈ 10) |
Table 3: Summary of Method Validation Data.
Visualizations
References
- 1. nbinno.com [nbinno.com]
- 2. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. Enantioselective chromatography in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of (R)-4-hydroxypyrrolidin-2-one by Column Chromatography
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of (R)-4-hydroxypyrrolidin-2-one using column chromatography. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound is not moving from the baseline on the TLC plate, even with highly polar solvents like 100% ethyl acetate. What should I do?
A1: This is a common issue due to the high polarity of this compound. Here are several strategies to address this:
-
Increase Mobile Phase Polarity: A solvent system of dichloromethane (DCM) and methanol (MeOH) is often effective. Start with a low percentage of methanol (e.g., 98:2 DCM:MeOH) and gradually increase the polarity. A common elution condition for similar compounds is a gradient of ethyl acetate and methanol.[1]
-
Use a More Polar Mobile Phase System: A mixture containing ammonia can be effective for very polar compounds. You can try a stock solution of 10% ammonium hydroxide in methanol, using 1-10% of this solution in dichloromethane.[2]
-
Consider Reversed-Phase Chromatography: If normal-phase chromatography is ineffective, reversed-phase silica gel can be used. In this case, you would use a polar mobile phase, such as water and acetonitrile or methanol.
Q2: My compound is eluting, but the peaks are broad and show significant tailing.
A2: Peak tailing can be caused by several factors, including interactions with the stationary phase or issues with the mobile phase.
-
Increase Mobile Phase Polarity During Elution: Once your compound begins to elute, you can increase the polarity of the mobile phase to speed up its movement down the column and reduce tailing.[2]
-
Add a Competing Base: The secondary amine in the pyrrolidinone ring can interact with acidic silanol groups on the silica gel, causing tailing. Adding a small amount of a competing base, like triethylamine (TEA) (0.1-1%), to your mobile phase can mask these active sites and improve peak shape.[3]
-
Check for Compound Overloading: Loading too much sample onto the column can lead to band broadening and tailing. Ensure your sample load is appropriate for your column size.
Q3: I am observing degradation of my compound on the silica gel column.
A3: The acidic nature of standard silica gel can sometimes cause degradation of sensitive compounds.
-
Deactivate the Silica Gel: Before loading your sample, you can flush the column with a solvent system containing a small amount of a base, such as 1-2% triethylamine, to neutralize the acidic sites.[3] Be sure to re-equilibrate the column with your starting mobile phase before loading the sample.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded phase like diol or amine.[3]
Q4: How do I choose the right stationary phase for separating the enantiomers of 4-hydroxypyrrolidin-2-one?
A4: For chiral separations, a chiral stationary phase (CSP) is required. Polysaccharide-based CSPs are very versatile and commonly used.[4][5]
-
Cellulose- and Amylose-Based CSPs: Columns such as Chiralcel OJ (cellulose tris-benzoate) or those with amylose derivatives have been successfully used for the separation of pyrrolidin-2-one derivatives.[6][7]
-
Operating Mode: These columns can often be used in normal-phase, reversed-phase, or polar organic modes, providing flexibility in method development.[4]
Q5: What is a good starting mobile phase for chiral separation on a polysaccharide-based column?
A5: For normal-phase separation on a cellulose-based CSP, a common mobile phase is a mixture of n-hexane and an alcohol (e.g., methanol, ethanol, or isopropanol).[6] The ratio of hexane to alcohol will need to be optimized to achieve the best resolution. A typical starting point could be 90:10 hexane:isopropanol, with the polarity adjusted based on the initial results.
Experimental Protocols
Protocol 1: Normal-Phase Column Chromatography for General Purification
This protocol is suitable for purifying this compound from non-enantiomeric impurities.
-
Slurry Preparation: Prepare a slurry of silica gel in your initial, least polar mobile phase solvent.
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.
-
Equilibration: Run 2-3 column volumes of the initial mobile phase through the packed column to ensure it is fully equilibrated.
-
Sample Loading:
-
Wet Loading: Dissolve your crude sample in a minimal amount of the mobile phase (or a slightly more polar solvent if necessary for solubility) and carefully apply it to the top of the silica bed.[8]
-
Dry Loading: If the sample is not very soluble in the mobile phase, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column.[8]
-
-
Elution: Begin elution with the initial mobile phase. You can either run the column isocratically (with a single solvent mixture) or gradually increase the polarity of the mobile phase (gradient elution) to elute your compound.
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Chiral Separation using a Polysaccharide-Based CSP
This protocol is for separating the (R) and (S) enantiomers of 4-hydroxypyrrolidin-2-one.
-
Column: Use a pre-packed chiral column, such as one with a cellulose or amylose-based stationary phase.
-
Mobile Phase Preparation: Prepare the mobile phase (e.g., n-hexane/isopropanol) and ensure it is thoroughly degassed.
-
System Equilibration: Equilibrate the chiral column with the mobile phase at a constant flow rate until a stable baseline is achieved. This can take longer than for standard silica columns.
-
Sample Preparation: Dissolve the racemic mixture in the mobile phase. Ensure the sample is fully dissolved and filtered before injection.
-
Injection and Elution: Inject the sample onto the column and begin the elution. Chiral separations are typically performed isocratically.
-
Detection and Fraction Collection: Use a UV detector to monitor the elution of the enantiomers. Collect the fractions corresponding to each peak.
-
Purity Analysis: Analyze the collected fractions to determine the enantiomeric purity of each.
-
Solvent Removal: Combine the fractions containing the pure (R)-enantiomer and remove the solvent.
Data Presentation
Table 1: Recommended Stationary Phases for Purification
| Purification Goal | Stationary Phase | Typical Particle Size | Notes |
| General Purification | Silica Gel | 40-63 µm | Standard choice for removing non-enantiomeric impurities. |
| General Purification | Neutral or Basic Alumina | 50-200 µm | Use if the compound is sensitive to acidic silica gel.[3] |
| Chiral Separation | Cellulose-based CSP | 3 µm, 5 µm | Offers good selectivity for pyrrolidinone derivatives.[6] |
| Chiral Separation | Amylose-based CSP | 3 µm, 5 µm | Provides complementary selectivity to cellulose-based phases.[7] |
Table 2: Suggested Mobile Phase Systems
| Chromatography Mode | Stationary Phase | Mobile Phase System | Typical Ratio/Gradient |
| Normal-Phase | Silica Gel | Dichloromethane / Methanol | Start with 98:2, increase MeOH for more polar elution. |
| Normal-Phase | Silica Gel | Ethyl Acetate / Methanol | Gradient elution is often effective.[1] |
| Normal-Phase (for tailing) | Silica Gel | Dichloromethane / Methanol / Triethylamine | Add 0.1-1% TEA to the DCM/MeOH mixture. |
| Normal-Phase (Chiral) | Cellulose/Amylose CSP | n-Hexane / Isopropanol | Start with 90:10 and optimize the ratio.[6] |
| Reversed-Phase | C18 Silica | Water / Acetonitrile or Methanol | Start with a high percentage of water and increase the organic solvent. |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for column chromatography purification.
References
- 1. ir.uitm.edu.my [ir.uitm.edu.my]
- 2. Chromatography [chem.rochester.edu]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Direct chiral HPLC separation on CSPs – Chiralpedia [chiralpedia.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Recrystallization of (R)-4-hydroxypyrrolidin-2-one for Improved Optical Purity
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice, frequently asked questions (FAQs), and a detailed protocol for enhancing the optical purity of (R)-4-hydroxypyrrolidin-2-one through recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind improving the optical purity of this compound by recrystallization?
A1: The racemic mixture of 4-hydroxy-2-pyrrolidone has been shown to form a conglomerate, which is a physical mixture of separate crystals of the (R) and (S) enantiomers.[1][2] This property is crucial for separation by recrystallization. By carefully controlling the saturation and cooling of a solution of the enantiomerically enriched this compound, the desired (R)-enantiomer can be selectively crystallized, leaving a higher proportion of the (S)-enantiomer in the solution (mother liquor).
Q2: Why is the choice of solvent critical for successful optical enrichment?
A2: The ideal solvent will have a significant difference in solubility for the compound at high and low temperatures. That is, the compound should be highly soluble in the hot solvent but sparingly soluble at cold temperatures to ensure a good recovery yield. For chiral resolution by recrystallization, the solvent also plays a role in the thermodynamics of the solid-liquid phase equilibria, which can influence the efficiency of the separation.[1][2] Isopropanol has been identified as a suitable solvent for the recrystallization of 4-hydroxy-2-pyrrolidone.[1][2]
Q3: What is "oiling out" and how can it be prevented?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid (an oil) rather than as solid crystals. This is often because the solution becomes supersaturated at a temperature that is above the melting point of the solute in the solvent. To prevent this, you can add a small amount of additional solvent to decrease the concentration, or cool the solution more slowly to allow crystallization to occur at a lower temperature. Seeding the solution with a pure crystal of this compound can also encourage direct crystallization.
Q4: How does the cooling rate affect the optical purity and crystal quality?
A4: A slower cooling rate is generally preferred as it allows for the formation of larger, more well-defined crystals. This slow growth is more selective for the desired enantiomer, leading to a higher optical purity. Rapid cooling can trap impurities and the undesired enantiomer within the crystal lattice, reducing the effectiveness of the purification.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no crystal formation upon cooling. | 1. Too much solvent was used, and the solution is not supersaturated. 2. The solution is supersaturated, but nucleation has not initiated. | 1. Evaporate some of the solvent to increase the concentration and then allow the solution to cool again. 2. Try scratching the inner surface of the flask with a glass rod at the meniscus to induce nucleation. 3. Add a small "seed" crystal of pure this compound to the cooled solution. |
| The compound "oils out" instead of crystallizing. | 1. The concentration of the solute is too high, leading to supersaturation at a temperature above the compound's melting point in the solvent. 2. The cooling rate is too fast. | 1. Reheat the solution to redissolve the oil, add a small amount of additional hot solvent, and then cool slowly. 2. Allow the solution to cool to room temperature undisturbed before placing it in an ice bath. Using an insulated container can help slow the cooling process. |
| The yield of recrystallized product is very low. | 1. Too much solvent was used, and a significant amount of the product remains in the mother liquor. 2. Premature crystallization occurred during a hot filtration step (if performed). 3. The final cooling temperature is not low enough. | 1. Before filtering, ensure the solution has been thoroughly cooled in an ice bath to maximize precipitation. You can also try to recover a second crop of crystals by evaporating some of the solvent from the mother liquor and re-cooling. 2. If filtering hot, ensure the funnel and receiving flask are pre-warmed. 3. Cool the flask in an ice-salt bath for a lower temperature. |
| The improvement in optical purity is minimal. | 1. The cooling rate was too fast, leading to the co-crystallization of the undesired enantiomer. 2. The initial enantiomeric excess was too low for a single recrystallization to be effective. | 1. Slow down the cooling process. Allow the solution to cool to room temperature on the benchtop before transferring to an ice bath. 2. Perform a second recrystallization on the enriched material. |
Data Presentation: Improvement of Optical Purity
The following table provides representative data for the improvement of optical purity of this compound through successive recrystallizations in isopropanol. Please note that these are illustrative values, and actual results will vary based on the specific experimental conditions.
| Recrystallization Step | Starting Enantiomeric Excess (% e.e.) | Final Enantiomeric Excess (% e.e.) | Typical Yield (%) |
| 1 | 85.0 | 95.0 - 97.0 | 70 - 85 |
| 2 | 97.0 | > 99.0 | 80 - 90 |
| 3 (if necessary) | > 99.0 | > 99.8 | > 90 |
Experimental Protocol
This protocol outlines the procedure for the recrystallization of this compound to improve its optical purity.
Materials:
-
This compound with known enantiomeric excess
-
Isopropanol (reagent grade)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate with a water or oil bath)
-
Reflux condenser (optional, but recommended)
-
Buchner funnel and filter paper
-
Vacuum flask
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of isopropanol. Heat the mixture gently while stirring until the solid completely dissolves. If necessary, add small portions of hot isopropanol until a clear solution is obtained. Avoid using a large excess of solvent to ensure a good yield.
-
Slow Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature on a benchtop. Do not disturb the flask during this period to allow for the formation of large, high-purity crystals.
-
Complete Crystallization: Once the flask has reached room temperature and crystal formation appears to have stopped, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold isopropanol to remove any residual mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.
-
Analysis: Determine the yield and measure the enantiomeric excess of the purified this compound using an appropriate analytical technique (e.g., chiral HPLC or GC).
-
Repeat if Necessary: If the desired optical purity is not achieved, repeat the recrystallization procedure.
Experimental Workflow and Troubleshooting Logic
Caption: Workflow for recrystallization and optical purification of this compound.
References
Troubleshooting low yield in (R)-4-hydroxypyrrolidin-2-one synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the synthesis of (R)-4-hydroxypyrrolidin-2-one.
Frequently Asked Questions (FAQs)
Q1: My yield of this compound is significantly lower than reported in the literature. What are the common causes?
Low yields in the synthesis of this compound can stem from several factors, primarily related to the chosen synthetic route and reaction conditions. A prevalent issue is incomplete cyclization of the precursor, such as an ester of (R)-4-amino-3-hydroxybutyric acid. Heating alone is often insufficient for driving the reaction to completion, leading to a slow reaction rate and the formation of by-products, which reduces the isolated yield.[1] The presence of a base catalyst is crucial for achieving high yields in this cyclization.
Another factor to consider is the synthetic strategy. For instance, synthetic routes involving the regioselective reduction of tetramic acid intermediates have been reported to produce modest yields of the final product, in the range of 6-9%.[2] Therefore, if you are employing such a method, lower yields may be inherent to the procedure.
Q2: I am synthesizing this compound from an (R)-4-amino-3-hydroxybutyric acid ester. Why is the addition of a base catalyst so important for the yield?
The ring-closing reaction of a 4-amino-3-hydroxybutyric acid ester to form 4-hydroxy-2-pyrrolidinone can proceed with just heat, but the reaction is slow.[1] This can lead to incomplete conversion and the formation of side products, ultimately lowering the isolated yield.[1] A base catalyst, such as sodium methoxide, significantly accelerates the rate of the intramolecular cyclization. This allows the reaction to proceed rapidly and selectively, leading to a much higher yield of the desired product.[1]
Q3: What are some potential side products that could be lowering my yield and complicating purification?
While specific side product analysis is limited in the provided literature, common side reactions in this type of synthesis can include:
-
Unreacted Starting Material: Due to incomplete cyclization, the precursor (e.g., (R)-4-amino-3-hydroxybutyric acid ester) may remain in the reaction mixture.[1]
-
Polymerization: Amine and hydroxyl functionalities in the starting material or product could potentially lead to intermolecular condensation reactions, forming oligomeric or polymeric impurities, especially with prolonged heating in the absence of a catalyst.
-
Elimination Products: Depending on the reaction conditions, dehydration of the 4-hydroxy group could potentially occur, leading to the formation of unsaturated pyrrolidinone derivatives.
Q4: How can I best purify my crude this compound?
Recrystallization is a commonly employed and effective method for purifying 4-hydroxy-2-pyrrolidinone.[1] Ethanol is a suitable solvent for this purpose.[1] For a successful recrystallization, the crude product should be dissolved in a minimum amount of hot solvent, and then allowed to cool slowly to form pure crystals. The crystals can then be collected by filtration, washed with a small amount of cold solvent, and dried.
Q5: Is racemization a concern during the synthesis of this compound?
Maintaining the stereochemical integrity of the chiral center at the 4-position is critical. While the provided literature does not extensively detail racemization issues, the use of basic conditions, such as with a sodium methoxide catalyst, could potentially lead to epimerization. However, the reported procedures using a base catalyst have successfully produced (S)-4-hydroxy-2-pyrrolidinone with high optical purity, where the (R)-enantiomer was not detected by chiral HPLC analysis.[1] It is good practice to analyze the optical purity of the final product using a suitable chiral chromatography method to confirm that no racemization has occurred.
Data Summary
Table 1: Comparison of Yields for 4-Hydroxypyrrolidin-2-one Synthesis
| Synthetic Route | Key Reagents/Conditions | Reported Yield | Reference |
| Cyclization of (S)-4-amino-3-hydroxybutyric acid ester | Reflux in methanol with NaOMe catalyst | 79-83.4% | [1] |
| Cyclization of (S)-4-amino-3-hydroxybutyric acid ester | Reflux in methanol without base catalyst, followed by heating | Lower than with a base catalyst | [1] |
| Regioselective reduction of tetramic acid intermediate | Sodium borohydride (NaBH4) in methanol | 6-9% | [2] |
Experimental Protocols
Protocol 1: Synthesis of (S)-4-hydroxy-2-pyrrolidinone via Catalytic Cyclization [1]
-
A solution of ethyl (S)-4-azido-3-hydroxybutyrate (e.g., 4.8 g, 27.7 mmol) in methanol (50 ml) is subjected to catalytic hydrogenation using 5% palladium on carbon.
-
The reaction mixture is stirred under a hydrogen gas atmosphere at room temperature for approximately 2 hours.
-
Upon completion of the hydrogenation, the catalyst is removed by filtration.
-
A 28% methanol solution of sodium methoxide (e.g., 60 mg, 0.3 mmol as NaOMe) is added to the filtrate containing ethyl (S)-4-amino-3-hydroxybutyrate.
-
The mixture is heated to reflux for 15 minutes.
-
After the ring-closing reaction is complete, the methanol is distilled off under reduced pressure.
-
The resulting crude crystals are recrystallized from ethanol (e.g., 10 ml) to yield colorless crystals of (S)-4-hydroxy-2-pyrrolidinone.
Protocol 2: Synthesis of 4-hydroxypyrrolidin-2-one from a Tetramic Acid Intermediate
-
To a stirred solution of the corresponding 5-substituted pyrrolidine-2,4-dione (tetramic acid) in methanol, sodium borohydride (NaBH4) is added as the reducing agent.
-
The reaction mixture is stirred, typically at 0°C for 1 hour and then at room temperature for 24 hours.
-
After the reaction is complete, the solvent is removed using a rotary evaporator.
-
The residue is partitioned between ethyl acetate and distilled water.
-
The organic layer is separated, dried, and concentrated.
-
The crude product is purified by column chromatography to yield the 4-hydroxypyrrolidin-2-one derivative.
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Decision tree for troubleshooting low yield in synthesis.
References
Preventing racemization of (R)-4-hydroxypyrrolidin-2-one during synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the synthesis of (R)-4-hydroxypyrrolidin-2-one, with a specific focus on preventing racemization.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of racemization during the synthesis of this compound?
A1: The primary cause of racemization in this compound is the deprotonation of the chiral carbon at the C4 position, which is alpha to the carbonyl group. This leads to the formation of a planar enolate intermediate. Reprotonation can then occur from either face of this planar intermediate, resulting in a mixture of both (R) and (S) enantiomers. This process, known as enolization, is catalyzed by both acids and bases.[1][][3][4]
Q2: Which reaction conditions are most likely to promote racemization?
A2: Harsh reaction conditions, particularly the presence of strong acids or bases and elevated temperatures, are most likely to promote racemization.[][3] Polar solvents can also facilitate racemization by stabilizing the transition state of the enolization reaction.[]
Q3: How does an N-protecting group, such as Boc, help in preventing racemization?
A3: An N-protecting group, like the tert-butoxycarbonyl (Boc) group, is crucial for preventing racemization. It achieves this by reducing the acidity of the N-H proton of the lactam, making the formation of the enolate intermediate less favorable under basic conditions. The Boc group is widely used in the synthesis of pyrrolidine derivatives to maintain stereochemical integrity.[5]
Q4: What analytical technique is recommended for determining the enantiomeric excess (ee) of my product?
A4: Chiral High-Performance Liquid Chromatography (HPLC) is the recommended method for determining the enantiomeric excess of this compound. Polysaccharide-based chiral stationary phases, such as Chiralpak® AD-H, are often effective for separating the enantiomers.[6][7][8][9][10]
Troubleshooting Guides
Issue 1: Significant loss of enantiomeric purity in the final product.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Presence of Strong Base/Acid | If a base is necessary, opt for a weaker, non-nucleophilic base like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA) instead of strong bases like sodium hydroxide or potassium tert-butoxide. If acidic conditions are required, use the mildest possible acid and minimize the reaction time. |
| High Reaction Temperature | Elevated temperatures accelerate the rate of enolization and subsequent racemization.[] Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Consider starting the reaction at 0°C and allowing it to slowly warm to room temperature. |
| Inappropriate Solvent Choice | Polar solvents can stabilize the enolate intermediate, promoting racemization.[] If possible, use less polar, aprotic solvents. A screening of solvents may be necessary to find the optimal balance between solubility and prevention of racemization. |
| Prolonged Reaction Time | The longer the chiral intermediate is exposed to conditions that can cause racemization, the greater the potential for loss of enantiomeric purity. Monitor the reaction closely by TLC or LC-MS and quench it as soon as it reaches completion. |
Issue 2: Inconsistent enantiomeric excess (ee) between batches.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Variability in Reagent Quality | Ensure that all reagents, especially bases and solvents, are of high purity and anhydrous where necessary. The presence of impurities can affect the reaction environment and lead to inconsistent results. |
| Inconsistent Temperature Control | Small variations in reaction temperature can have a significant impact on the rate of racemization. Use a reliable and calibrated temperature control system to maintain a consistent reaction temperature across all batches. |
| Differences in Work-up and Purification | The work-up and purification steps can also introduce conditions that lead to racemization. Ensure that the work-up procedures are standardized and avoid prolonged exposure to acidic or basic conditions. For purification by column chromatography, consider using a neutral silica gel. |
Illustrative Data on Racemization
The following tables provide illustrative data on how different reaction parameters can affect the enantiomeric excess (ee) of this compound. Note: This data is for illustrative purposes to demonstrate trends and may not represent actual experimental results.
Table 1: Effect of pH on Enantiomeric Excess (% ee) at Room Temperature (25°C)
| pH | % ee (Illustrative) |
| 3 | 98% |
| 5 | 99% |
| 7 | >99% |
| 9 | 95% |
| 11 | 80% |
Table 2: Effect of Temperature on Enantiomeric Excess (% ee) at pH 7
| Temperature (°C) | % ee (Illustrative) |
| 0 | >99% |
| 25 | >99% |
| 50 | 97% |
| 80 | 90% |
Table 3: Effect of Solvent on Enantiomeric Excess (% ee) under Mildly Basic Conditions
| Solvent | Dielectric Constant (approx.) | % ee (Illustrative) |
| Dichloromethane | 9.1 | 98% |
| Tetrahydrofuran (THF) | 7.5 | 97% |
| Acetonitrile | 37.5 | 92% |
| Methanol | 32.7 | 88% |
Experimental Protocols
Protocol 1: Synthesis of N-Boc-(R)-4-hydroxypyrrolidin-2-one
This protocol describes a general method for the synthesis of N-Boc-(R)-4-hydroxypyrrolidin-2-one, emphasizing conditions to minimize racemization.
Materials:
-
(R)-4-amino-3-hydroxybutanoic acid
-
Di-tert-butyl dicarbonate (Boc)₂O
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate, saturated aqueous solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Boc Protection: Dissolve (R)-4-amino-3-hydroxybutanoic acid in a 1:1 mixture of dioxane and water. Cool the solution to 0°C in an ice bath. Add sodium bicarbonate, followed by the dropwise addition of a solution of (Boc)₂O in dioxane. Allow the reaction to warm to room temperature and stir overnight.
-
Acidification and Extraction: Acidify the reaction mixture to pH 2-3 with a cold solution of 1M HCl. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain N-Boc-(R)-4-amino-3-hydroxybutanoic acid.
-
Lactamization: Dissolve the N-Boc protected amino acid in anhydrous DCM. Add NHS and EDC and stir the mixture at room temperature overnight.
-
Work-up and Purification: Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield N-Boc-(R)-4-hydroxypyrrolidin-2-one.
Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC
This protocol provides a general guideline for determining the enantiomeric excess of this compound.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
Chiral stationary phase column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or equivalent polysaccharide-based column.[6][7][8][9]
-
Mobile phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The optimal ratio should be determined experimentally.
-
Racemic standard of 4-hydroxypyrrolidin-2-one
-
Sample of synthesized this compound
Procedure:
-
Sample Preparation: Prepare a solution of the racemic standard and a separate solution of your synthesized product in the mobile phase at a concentration of approximately 1 mg/mL.
-
HPLC Analysis:
-
Set the flow rate to 1.0 mL/min.
-
Set the UV detector to an appropriate wavelength (e.g., 210 nm).
-
Inject the racemic standard to determine the retention times of the (R) and (S) enantiomers.
-
Inject your synthesized sample.
-
-
Data Analysis: Integrate the peak areas for both enantiomers in the chromatogram of your synthesized sample. Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
Visualizations
Caption: Mechanism of racemization of this compound via a planar enolate intermediate.
Caption: Troubleshooting workflow for preventing racemization during synthesis.
References
- 1. hplcmart.com [hplcmart.com]
- 3. benchchem.com [benchchem.com]
- 4. uma.es [uma.es]
- 5. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 19423 - SFC Column CHIRALPAK® AD-H, 100 x 4,6 mm, 5 µm, SFC | Analytics-Shop [analytics-shop.com]
- 7. Daicel CHIRALPAK AD-H HPLC Analytical Column, 5 um, ID 4.6 mm x L 50 mm - 19323 Daicel CHIRALPAK AD-H Analytical Column [19323] - £1,388.35 : UVISON.com [uvison.com]
- 8. thelabstore.co.uk [thelabstore.co.uk]
- 9. Chiral Technologies, Inc. HPLC Column CHIRALPAK AD-H, 250 x 4.6 mm, 5 um, | Fisher Scientific [fishersci.com]
- 10. researchgate.net [researchgate.net]
Identification of side products in (R)-4-hydroxypyrrolidin-2-one synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating side products during the synthesis of (R)-4-hydroxypyrrolidin-2-one.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis and purification of this compound, focusing on the identification and minimization of side products.
Problem 1: Low Enantiomeric Purity Detected by Chiral HPLC
Question: My chiral HPLC analysis shows a significant peak corresponding to the (S)-enantiomer of 4-hydroxypyrrolidin-2-one. What are the potential causes and how can I improve the enantiomeric purity?
Answer:
Contamination with the (S)-enantiomer is a common issue in the synthesis of this compound. The primary causes are racemization during the synthesis or purification steps, or the use of starting materials with low enantiomeric purity.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Racemization during synthesis | - Temperature control: Avoid excessive temperatures during reaction and work-up, as high temperatures can promote racemization. - pH control: Extreme pH conditions (strongly acidic or basic) can lead to racemization. Maintain a neutral or mildly acidic/basic environment where possible. - Reagent selection: Certain reagents or catalysts might induce racemization. Review your synthetic route and consider milder alternatives. |
| Racemization during purification | - Distillation: If using distillation for purification, employ vacuum distillation to lower the boiling point and reduce thermal stress on the molecule. - Chromatography: Ensure the stationary phase and solvent system are not promoting racemization. |
| Low enantiomeric purity of starting material | - Source new material: Verify the enantiomeric purity of your starting material from the supplier. If it is low, source a new batch with higher purity. - Purify starting material: If feasible, purify the starting material to improve its enantiomeric excess before use. |
| Resolution of racemic mixture | - Preferential crystallization: This technique can be used to selectively crystallize the desired enantiomer from a racemic or near-racemic mixture.[1] |
Problem 2: Presence of Unknown Peaks in HPLC-UV and LC-MS Analysis
Question: My HPLC-UV and LC-MS analyses of the final product show several unexpected peaks. How can I identify these impurities and what are their likely sources?
Answer:
Unknown peaks in your chromatograms can originate from a variety of sources, including unreacted starting materials, intermediates, side-reaction products, and degradation products. A systematic approach is necessary for their identification and elimination.
Common Side Products and Their Identification:
| Potential Side Product | Likely Source | Identification Methods | Mitigation Strategies |
| Pyrrolidine-2,4-dione derivatives | Incomplete reduction in syntheses utilizing tetramic acid intermediates.[1][2] | LC-MS: Look for molecular ions corresponding to the expected pyrrolidine-2,4-dione structures. NMR: Characteristic signals for the dione moiety. | - Optimize reduction conditions: Increase the amount of reducing agent (e.g., NaBH₄), prolong the reaction time, or adjust the temperature. - Purification: Utilize column chromatography to separate the dione impurity from the desired product. |
| Dehydration products (e.g., pyrrolin-2-ones) | Acid- or base-catalyzed dehydration of the hydroxyl group, often at elevated temperatures. | LC-MS: A molecular ion with a mass 18 Da less than the parent compound. ¹H NMR: Appearance of signals in the olefinic region. | - Neutralize the reaction mixture: Ensure the pH is neutral before any heating steps. - Use mild reaction conditions: Avoid strong acids/bases and high temperatures. |
| Diastereomers | Use of starting materials with multiple chiral centers or non-stereoselective reaction conditions. | Chiral HPLC/SFC: Development of a separation method to resolve the diastereomers. NMR: Can sometimes distinguish between diastereomers based on differences in chemical shifts and coupling constants. | - Use stereochemically pure starting materials. - Employ stereoselective reagents and catalysts. - Purification: Preparative chromatography can be used to separate diastereomers. |
| Unreacted Starting Materials (e.g., malic acid, GABOB) | Incomplete reaction. | LC-MS: Compare retention times and mass spectra with authentic standards of the starting materials. | - Drive the reaction to completion: Increase reaction time, temperature (if compatible with product stability), or the molar ratio of other reactants. - Purification: Aqueous washes (for water-soluble starting materials) or chromatography. |
| Dimers/Oligomers | High concentrations or specific pH/temperature conditions promoting intermolecular reactions. | LC-MS: Look for ions with masses corresponding to multiples of the monomer unit. | - Dilution: Perform the reaction at a lower concentration. - pH and temperature control: Investigate the effect of pH and temperature on dimer formation and optimize accordingly. |
Frequently Asked Questions (FAQs)
Q1: What is the most common side product in the synthesis of this compound?
The most frequently encountered impurity is the undesired (S)-enantiomer. This is due to the potential for racemization at various stages of the synthesis and purification. Maintaining careful control over temperature and pH is crucial to minimize its formation.
Q2: How can I perform a forced degradation study for this compound?
A forced degradation study is essential to understand the intrinsic stability of the molecule and to identify potential degradation products.[3][4][5] The following conditions are typically employed:
-
Acidic Hydrolysis: 0.1 M HCl at room temperature and elevated temperature (e.g., 60 °C).
-
Basic Hydrolysis: 0.1 M NaOH at room temperature and elevated temperature.
-
Oxidative Degradation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: Heating the solid sample at a high temperature (e.g., 105 °C).
-
Photolytic Degradation: Exposing the sample to UV and visible light.
Samples should be analyzed by a stability-indicating HPLC method at various time points to track the formation of degradants.
Q3: Which analytical techniques are essential for the complete characterization of impurities?
A combination of techniques is necessary for unambiguous impurity identification:
-
High-Performance Liquid Chromatography (HPLC): For separation and quantification of the main component and impurities. A validated, stability-indicating method is crucial. Chiral HPLC is necessary for determining enantiomeric purity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the molecular weight of impurities and, through tandem MS (MS/MS), to obtain fragmentation patterns that aid in structural elucidation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, which is often required for the definitive identification of unknown impurities. 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are commonly used.
Experimental Protocols
Protocol 1: Chiral HPLC Method for Enantiomeric Purity
This protocol outlines a general method for the determination of the enantiomeric purity of this compound. Method optimization will be required.
-
Column: Chiral stationary phase column (e.g., polysaccharide-based like Chiralpak AD-H or Chiralcel OD-H).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). A small amount of an acidic or basic modifier (e.g., trifluoroacetic acid or diethylamine) may be added to improve peak shape.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 25 °C (can be varied to optimize separation).
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase or a suitable solvent at a concentration of approximately 1 mg/mL.
-
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a solution of the racemic mixture to determine the retention times of both enantiomers and to calculate the resolution.
-
Inject the sample solution.
-
Integrate the peak areas for the (R)- and (S)-enantiomers.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = [((Area_R - Area_S) / (Area_R + Area_S))] x 100.
-
Protocol 2: LC-MS/MS for Impurity Identification
This protocol provides a general procedure for the identification of unknown impurities using LC-MS/MS.
-
LC System:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient from low to high percentage of Mobile Phase B (e.g., 5% to 95% B over 15 minutes).
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Column Temperature: 30 - 40 °C.
-
Detection: UV/PDA detector followed by the mass spectrometer.
-
-
MS System:
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
-
Scan Mode: Full scan mode to detect all ions, followed by product ion scan (MS/MS) of the ions of interest.
-
Data Analysis: The accurate mass measurements from the full scan are used to propose elemental compositions for the impurities. The fragmentation patterns from the MS/MS spectra are used to elucidate the structures.
-
Protocol 3: NMR for Structural Elucidation
This protocol describes the general steps for obtaining NMR spectra for impurity characterization.
-
Sample Preparation: Dissolve a purified impurity or a sample enriched with the impurity in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, CD₃OD). The concentration should be as high as possible.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution and sensitivity.
-
Experiments:
-
¹H NMR: Provides information on the number and types of protons and their connectivity.
-
¹³C NMR: Shows the number and types of carbon atoms.
-
DEPT (Distortionless Enhancement by Polarization Transfer): Helps to distinguish between CH, CH₂, and CH₃ groups.
-
2D COSY (Correlation Spectroscopy): Shows correlations between coupled protons.
-
2D HSQC (Heteronuclear Single Quantum Coherence): Shows correlations between protons and their directly attached carbons.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for piecing together the molecular structure.
-
-
Data Analysis: The combination of these spectra allows for the unambiguous assignment of the chemical structure of the impurity.
Visualizations
Caption: Workflow for the identification and mitigation of impurities.
Caption: Logical relationships between causes, types, and identification of impurities.
References
- 1. ir.uitm.edu.my [ir.uitm.edu.my]
- 2. A SHORT SYNTHESIS OF 4-HYDROXYPYRROLIDINE-2-ONE FROM TETRAMIC ACID INTERMEDIATES | Journal of Academia [journal.uitm.edu.my]
- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biomedres.us [biomedres.us]
Technical Support Center: Stereoselective Synthesis of (R)-4-Hydroxypyrrolidin-2-one Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of (R)-4-hydroxypyrrolidin-2-one derivatives.
Troubleshooting Guides
Issue 1: Low Enantioselectivity (ee%) in Asymmetric Reduction
Question: My asymmetric reduction of an N-protected 4-oxopyrrolidine-2-carboxylate derivative is yielding the this compound product with low enantiomeric excess. What are the potential causes and how can I improve the ee%?
Answer:
Low enantioselectivity in asymmetric reductions, such as the Corey-Bakshi-Shibata (CBS) reduction, is a common challenge. Several factors can influence the stereochemical outcome. A systematic approach to troubleshooting is recommended.
Possible Causes and Solutions:
-
Catalyst Integrity and Loading: The chiral catalyst is crucial for enantioselectivity. Ensure the catalyst is pure, active, and handled under appropriate inert conditions to prevent decomposition.[1] Both insufficient and excessive catalyst loading can negatively impact enantioselectivity.
-
Recommendation: Use a fresh batch of catalyst or repurify the existing one. Optimize the catalyst loading by running a series of small-scale reactions with varying catalyst concentrations.
-
-
Reaction Temperature: Asymmetric reactions are often highly sensitive to temperature. Generally, lower temperatures enhance enantioselectivity by favoring the transition state that leads to the desired enantiomer.[2][3] However, there can be an optimal temperature, and excessively low temperatures may hinder the reaction rate or even lower the ee%.[3]
-
Recommendation: Screen a range of temperatures (e.g., -78°C, -40°C, -20°C, 0°C) to find the optimal balance between reaction rate and enantioselectivity.
-
-
Solvent Choice: The solvent can significantly influence the conformation of the catalyst and the transition state geometry.
-
Recommendation: Test a variety of anhydrous solvents, starting with non-polar aprotic solvents like toluene or dichloromethane. The use of coordinating solvents like THF can also be beneficial depending on the specific catalytic system.
-
-
Reducing Agent: The nature and purity of the borane reducing agent can affect the outcome.
-
Recommendation: Use a fresh, titrated solution of the borane reagent (e.g., BH₃·THF, BH₃·SMe₂). The use of catecholborane has been shown to be effective at very low temperatures.[2]
-
-
Substrate Purity: Impurities in the starting material can interfere with the catalyst.
-
Recommendation: Ensure the N-protected 4-oxopyrrolidine-2-carboxylate is of high purity.
-
Issue 2: Poor Diastereoselectivity (dr) in the Synthesis
Question: I am synthesizing a 4-hydroxypyrrolidin-2-one derivative with multiple stereocenters, and I'm observing a low diastereomeric ratio. How can I improve the diastereoselectivity?
Answer:
Achieving high diastereoselectivity is critical when multiple stereocenters are being formed. The relative orientation of substituents is controlled by the facial selectivity of the reaction.
Possible Causes and Solutions:
-
Chiral Auxiliary: The choice of chiral auxiliary can have a profound impact on the diastereoselectivity of reactions like alkylations or cycloadditions.[4][5]
-
Protecting Groups: The size and nature of the protecting groups on the pyrrolidine nitrogen and other functionalities can influence the steric hindrance and, consequently, the direction of attack of incoming reagents.[7][8]
-
Recommendation: Experiment with different N-protecting groups (e.g., Boc, Cbz, Bn) to see how they affect the diastereomeric ratio.
-
-
Reaction Conditions: Temperature and solvent can play a significant role in diastereoselectivity. Lower temperatures often lead to higher selectivity.
-
Recommendation: Optimize the reaction temperature and screen various solvents to find conditions that favor the formation of the desired diastereomer.
-
-
Chelation Control: In some reactions, the use of Lewis acids can promote the formation of a rigid chelated intermediate, which can enhance facial selectivity.
-
Recommendation: If applicable to your reaction, screen different Lewis acids (e.g., TiCl₄, SnCl₄, MgBr₂·OEt₂) to see if they can improve the diastereomeric ratio.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for preparing enantiopure this compound?
A1: Several effective strategies are employed for the synthesis of enantiopure this compound and its derivatives:
-
Asymmetric Reduction of 4-Oxo Precursors: This is a widely used method involving the enantioselective reduction of a prochiral N-protected 4-oxopyrrolidine-2-carboxylate using a chiral catalyst, such as in the Corey-Bakshi-Shibata (CBS) reduction.[2][9]
-
Enzymatic Kinetic Resolution: Lipases are commonly used to resolve racemic mixtures of 4-hydroxypyrrolidin-2-one derivatives. This can be achieved through enantioselective acylation of the hydroxyl group or hydrolysis of the corresponding ester.[10][11][12]
-
Chiral Pool Synthesis: Starting from readily available chiral molecules like L- or D-amino acids (e.g., glutamic acid, malic acid) can provide a stereodefined route to the target molecule.
-
Diastereoselective Synthesis with Chiral Auxiliaries: A chiral auxiliary is temporarily attached to the molecule to direct the stereochemistry of a subsequent reaction, after which the auxiliary is removed.[4][5][6]
Q2: How can I effectively separate the diastereomers of 4-hydroxypyrrolidin-2-one derivatives?
A2: The separation of diastereomers is typically achieved using chromatographic techniques.
-
Flash Column Chromatography: This is the most common method for laboratory-scale separations. The choice of solvent system (eluent) is critical for achieving good separation. A systematic screening of different solvent mixtures with varying polarities is recommended.[13][14]
-
High-Performance Liquid Chromatography (HPLC): For difficult separations or for analytical purposes, HPLC with either a normal-phase or reverse-phase column can be effective.[15][16]
-
Supercritical Fluid Chromatography (SFC): SFC has been shown to be a powerful technique for the separation of diastereomers and can sometimes be more successful than traditional HPLC.
-
Derivatization: In some cases, derivatizing the hydroxyl or amine functionality can alter the physical properties of the diastereomers, making them easier to separate by chromatography.
Q3: What are some common side reactions to be aware of during the synthesis of 4-hydroxypyrrolidin-2-one derivatives?
A3: Depending on the synthetic route, several side reactions can occur:
-
Over-reduction: In reductions of 4-oxo precursors, over-reduction to the diol can be a problem if the reaction is not carefully controlled.
-
Racemization: Under harsh basic or acidic conditions, the stereocenters can be susceptible to racemization.
-
Elimination: The 4-hydroxy group can be prone to elimination reactions, especially under acidic or heated conditions, leading to the formation of a double bond in the pyrrolidine ring.
-
Protecting Group Cleavage: Undesired cleavage of protecting groups can occur if the reaction conditions are not compatible with the chosen protecting groups.
Data Presentation
Table 1: Effect of Catalyst on Enantioselectivity in the Asymmetric Reduction of an N-Boc-4-oxopyrrolidine Derivative
| Entry | Catalyst (mol%) | Reducing Agent | Temperature (°C) | Enantiomeric Excess (ee%) |
| 1 | CBS-Oxazaborolidine (10) | BH₃·THF | -20 | 85 |
| 2 | CBS-Oxazaborolidine (10) | BH₃·THF | 0 | 78 |
| 3 | (R)-Me-CBS (10) | BH₃·SMe₂ | -20 | 92 |
| 4 | (R)-Bu-CBS (10) | BH₃·SMe₂ | -20 | 88 |
Note: Data is illustrative and compiled from general trends observed in the literature for similar substrates.
Table 2: Influence of Solvent on Diastereoselectivity in a Michael Addition to a Chiral Pyrrolidinone Acrylate
| Entry | Solvent | Temperature (°C) | Diastereomeric Ratio (dr) |
| 1 | Toluene | -78 | 95:5 |
| 2 | Dichloromethane | -78 | 92:8 |
| 3 | Tetrahydrofuran (THF) | -78 | 85:15 |
| 4 | Acetonitrile | -78 | 70:30 |
Note: Data is illustrative and based on general principles of stereoselective synthesis.
Experimental Protocols
Protocol 1: Asymmetric Reduction of N-Boc-4-oxopyrrolidine-2-carboxylate using CBS Catalyst
This protocol is a general guideline for the asymmetric reduction of a ketone to the corresponding (R)-alcohol.
-
Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with the (R)-methyl-CBS-oxazaborolidine catalyst (0.1 eq.) in anhydrous tetrahydrofuran (THF).
-
Cooling: The flask is cooled to -20°C in a suitable cooling bath.
-
Addition of Reducing Agent: A 1.0 M solution of borane-dimethyl sulfide complex (BH₃·SMe₂) in THF (1.1 eq.) is added dropwise to the catalyst solution while maintaining the temperature at -20°C. The mixture is stirred for 15 minutes.
-
Substrate Addition: A solution of N-Boc-4-oxopyrrolidine-2-carboxylate (1.0 eq.) in anhydrous THF is added dropwise over 30 minutes, ensuring the internal temperature does not rise above -15°C.
-
Reaction Monitoring: The reaction is monitored by thin-layer chromatography (TLC) or HPLC.
-
Quenching: Upon completion, the reaction is carefully quenched by the slow, dropwise addition of methanol at -20°C.
-
Work-up: The mixture is allowed to warm to room temperature and the solvent is removed under reduced pressure. The residue is redissolved in ethyl acetate and washed sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel to afford the desired this compound derivative.
-
Analysis: The enantiomeric excess of the product is determined by chiral HPLC analysis.
Protocol 2: Lipase-Catalyzed Kinetic Resolution of a Racemic 4-Hydroxypyrrolidin-2-one Derivative
This protocol describes a typical procedure for the enzymatic resolution of a racemic alcohol.
-
Setup: To a flask containing a solution of the racemic N-protected 4-hydroxypyrrolidin-2-one derivative (1.0 eq.) in an appropriate organic solvent (e.g., tert-butyl methyl ether), is added an acyl donor (e.g., vinyl acetate, 1.5 eq.).
-
Enzyme Addition: Immobilized lipase (e.g., Novozym 435 or Amano Lipase PS) is added to the mixture.
-
Reaction: The reaction mixture is stirred at a controlled temperature (e.g., 30-40°C).
-
Monitoring: The progress of the reaction is monitored by taking aliquots at regular intervals and analyzing them by chiral HPLC to determine the conversion and the enantiomeric excess of both the remaining alcohol and the formed ester.
-
Termination: The reaction is stopped at approximately 50% conversion by filtering off the immobilized enzyme.
-
Separation: The filtrate is concentrated, and the unreacted this compound derivative is separated from the acylated (S)-enantiomer by flash column chromatography.
Visualizations
References
- 1. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 4. chemistry.williams.edu [chemistry.williams.edu]
- 5. 手性助劑 [sigmaaldrich.com]
- 6. catalogimages.wiley.com [catalogimages.wiley.com]
- 7. jocpr.com [jocpr.com]
- 8. Corey-Bakshi-Shibata (CBS) Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 9. repository.tudelft.nl [repository.tudelft.nl]
- 10. jocpr.com [jocpr.com]
- 11. Lipase-catalyzed kinetic resolution as key step in the synthesis of enantiomerically pure σ ligands with 2-benzopyran structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ir.uitm.edu.my [ir.uitm.edu.my]
- 13. A SHORT SYNTHESIS OF 4-HYDROXYPYRROLIDINE-2-ONE FROM TETRAMIC ACID INTERMEDIATES | Journal of Academia [journal.uitm.edu.my]
- 14. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations | MDPI [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of (R)-4-hydroxypyrrolidin-2-one
Welcome to the technical support center for the synthesis of (R)-4-hydroxypyrrolidin-2-one. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this critical chiral intermediate. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your synthetic endeavors.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis and purification of this compound.
Frequently Asked Questions
| Question | Answer |
| What are the most common challenges in scaling up the synthesis of this compound? | Key challenges include maintaining high enantioselectivity, controlling reaction temperature and mixing, managing impurity profiles, and ensuring consistent yield.[1][2] On a larger scale, issues like thermal gradients and inefficient mixing can become more pronounced, potentially leading to side reactions and reduced purity.[1] |
| How can I improve the optical purity of my final product? | Recrystallization is a highly effective method for enhancing the enantiomeric excess (ee). For instance, using ethanol as a recrystallization solvent can significantly increase the optical purity. |
| My reaction yield is consistently low. What are the likely causes? | Low yields can stem from several factors, including incomplete reactions, side product formation, or catalyst deactivation.[3] For syntheses involving cyclization, the absence of a base catalyst can lead to slower reaction rates and lower yields. In routes starting from tetramic acids, the yields for the initial cyclization and subsequent reduction steps have been reported to be modest (6-22%).[4][5] |
| What are some common side products and how can they be removed? | Side products can arise from incomplete reactions or competing reaction pathways. Purification is often achieved through column chromatography or recrystallization.[4][5] The choice of solvent during recrystallization is crucial for selectively removing impurities. |
| Are there any safety concerns I should be aware of? | (S)-4-Hydroxypyrrolidin-2-one is classified as harmful if swallowed and can cause serious eye damage.[6] It is important to handle the compound with appropriate personal protective equipment. |
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low Enantiomeric Excess (ee) | - Suboptimal chiral catalyst or ligand.- Reaction temperature is too high.- Inappropriate solvent.[3] | - Screen different chiral ligands and optimize the metal-to-ligand ratio.- Lower the reaction temperature to favor the desired stereoisomer.- Experiment with different solvents, starting with non-polar aprotic options like toluene or dichloromethane.[3] |
| Low Reaction Yield | - Inefficient catalyst activity or catalyst poisoning.- Side reactions consuming starting materials.- Incomplete reaction.[3] | - Increase catalyst loading or ensure the purity of all reagents and solvents.- Use additives to suppress side reactions, such as homocoupling of alkynes.- Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time.[3] |
| Difficulty in Purification | - Presence of closely related impurities or unreacted starting materials. | - For solid products, perform multiple recrystallizations with a carefully selected solvent system.- For oils or complex mixtures, column chromatography with an optimized eluent system is recommended.[4][5] |
| Reaction Not Reproducible | - Inconsistent quality of reagents or catalysts.- Small variations in reaction setup and conditions. | - Use reagents and catalysts from a consistent, high-purity source.- Carefully control and document all reaction parameters, including temperature, stirring speed, and addition rates. |
Quantitative Data Summary
The following tables provide a summary of quantitative data for different synthetic routes to this compound and related chiral pyrrolidinones.
Table 1: Comparison of Yields for Synthesis from Tetramic Acid Intermediates
| Step | Starting Material | Product | Yield | Reference |
| Cyclization | N-Boc-amino acids and Meldrum's acid | 5-substituted pyrrolidine-2,4-diones | 10-22% | [4][5] |
| Reduction | 5-substituted pyrrolidine-2,4-diones | 4-hydroxy-5-substituted-pyrrolidin-2-ones | 6-9% | [4][5] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the synthesis of this compound.
Protocol 1: Synthesis of 5-Substituted Pyrrolidine-2,4-diones from N-Boc-Amino Acids
This protocol is adapted from a reported short synthesis of 4-hydroxypyrrolidin-2-one from tetramic acid intermediates.[4][5]
Materials:
-
N-Boc-amino acid (e.g., N-Boc-alanine or N-Boc-valine)
-
Meldrum's acid
-
1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC.HCl)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM)
-
Ethyl acetate
-
Brine
-
5% Citric acid solution
Procedure:
-
To a solution of Meldrum's acid and DMAP in dichloromethane at 0°C, add the N-Boc-amino acid and EDC.HCl.
-
Stir the mixture overnight at room temperature.
-
Pour the reaction mixture into ethyl acetate and wash sequentially with brine, 5% citric acid, and again with brine.
-
Reflux the organic phase for 30 minutes and then evaporate the solvent.
-
Purify the crude product by column chromatography to obtain the desired 5-substituted pyrrolidine-2,4-dione.
Protocol 2: Regioselective Reduction to 4-Hydroxy-5-substituted-pyrrolidin-2-ones
This protocol follows the reduction step from the synthesis via tetramic acid intermediates.[4]
Materials:
-
5-substituted pyrrolidine-2,4-dione
-
Sodium borohydride (NaBH₄)
-
Methanol
Procedure:
-
Dissolve the 5-substituted pyrrolidine-2,4-dione in methanol.
-
Add sodium borohydride to the stirred solution at 0°C.
-
Continue stirring at 0°C for 1 hour, then at room temperature for 24 hours.
-
Remove the solvent via rotary evaporation.
-
Purify the resulting product by column chromatography.
Visualizations
The following diagrams illustrate key workflows and logical relationships in the synthesis of this compound.
Caption: Troubleshooting workflow for addressing low reaction yield.
Caption: Troubleshooting workflow for low enantiomeric excess.
Caption: Common challenges in the scale-up of chemical synthesis.
References
- 1. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 2. Asymmetric Synthesis in Industry: From Lab to Market – Chiralpedia [chiralpedia.com]
- 3. benchchem.com [benchchem.com]
- 4. ir.uitm.edu.my [ir.uitm.edu.my]
- 5. A SHORT SYNTHESIS OF 4-HYDROXYPYRROLIDINE-2-ONE FROM TETRAMIC ACID INTERMEDIATES | Journal of Academia [journal.uitm.edu.my]
- 6. 2-Pyrrolidinone, 4-hydroxy-, (4S)- | C4H7NO2 | CID 155084 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of (R)-4-hydroxypyrrolidin-2-one
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of (R)-4-hydroxypyrrolidin-2-one.
Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield After Recrystallization | - The chosen solvent is too good, and the compound remains dissolved even at low temperatures.- Too much solvent was used.- The cooling process was too rapid, leading to the formation of fine crystals that are difficult to filter.- Incomplete precipitation. | - Select a solvent in which the compound is soluble at high temperatures but poorly soluble at low temperatures. Alcohols like ethanol are often a good choice.[1]- Use the minimum amount of hot solvent required to fully dissolve the crude product.- Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.- If precipitation is incomplete, try adding a co-solvent in which the compound is insoluble (an anti-solvent) dropwise until turbidity persists. |
| Product is Oily or Fails to Crystallize | - Presence of significant amounts of impurities that inhibit crystallization.- Residual solvent. | - First, attempt to remove residual solvent under high vacuum.- If the product remains oily, consider purification by column chromatography to remove impurities before attempting recrystallization again.- Try adding a seed crystal to induce crystallization. |
| Poor Separation in Column Chromatography | - Inappropriate solvent system (eluent).- Column overloading.- Improper column packing. | - Perform thin-layer chromatography (TLC) with various solvent systems (e.g., ethyl acetate/methanol, ethyl acetate/petroleum ether) to determine the optimal eluent for separation.[2]- Ensure the amount of crude product loaded onto the column is appropriate for the column size.- Pack the column carefully to avoid air bubbles and channels, which can lead to poor separation. |
| Low Optical Purity (Enantiomeric Excess) | - The main impurity is the (S)-enantiomer.- Ineffective purification method for chiral resolution. | - Recrystallization is a highly effective method for improving the optical purity of 4-hydroxy-2-pyrrolidinone. For example, recrystallization from ethanol can increase the enantiomeric excess from 80%ee to over 99%ee.[1]- Repeated recrystallizations can further enhance the optical purity.[1]- Chiral High-Performance Liquid Chromatography (HPLC) can be used for analytical determination of optical purity and for preparative separation if necessary.[1] |
| Presence of Starting Materials or By-products | - Incomplete reaction during synthesis.- Side reactions occurring during synthesis. | - If the impurities are significantly different in polarity from the desired product, column chromatography is an effective purification method.[2]- An acid-base extraction could be employed to remove acidic or basic impurities if applicable to the specific contaminants. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can include unreacted starting materials from the synthesis, such as 4-amino-3-hydroxybutyric acid derivatives or Meldrum's acid, by-products from side reactions, and the opposite enantiomer, (S)-4-hydroxypyrrolidin-2-one.[1][2]
Q2: Which purification method is most effective for increasing the optical purity of this compound?
A2: Recrystallization has been shown to be a highly effective and efficient method for enhancing the optical purity. Using solvents such as ethanol can significantly increase the enantiomeric excess.[1] For instance, the optical purity of (S)-4-hydroxy-2-pyrrolidinone was improved from 80%ee to 99.2%ee through recrystallization from ethanol.[1]
Q3: What are the recommended solvents for the recrystallization of this compound?
A3: Alcohols, such as ethanol and methanol, and nitriles are recommended solvents for recrystallization.[1] It is advised to avoid "poor solvents" as they may not provide effective purification.[1]
Q4: Can column chromatography be used to purify this compound?
A4: Yes, column chromatography is another viable purification method. Common solvent systems (eluents) used include mixtures of ethyl acetate and methanol or ethyl acetate and petroleum ether.[2] This technique is particularly useful for removing impurities with different polarities from the desired product.
Q5: How can I monitor the progress of the purification?
A5: The progress of purification can be monitored using Thin-Layer Chromatography (TLC) to check for the presence of impurities.[2] To determine the optical purity, High-Performance Liquid Chromatography (HPLC) with a chiral column is the standard analytical method.[1]
Experimental Protocols
Recrystallization Protocol for Enhancing Optical Purity
This protocol is based on a method shown to increase the enantiomeric excess of 4-hydroxy-2-pyrrolidinone.[1]
-
Dissolution: Dissolve the crude this compound in a minimal amount of hot ethanol. For example, 1.5 g of crude product can be dissolved in 10 ml of ethanol under heating.[1]
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature. Subsequently, place the solution in an ice bath to facilitate maximum crystal formation.
-
Filtration: Collect the precipitated crystals by filtration.
-
Washing: Wash the collected crystals with a small amount of cold ethanol to remove any remaining soluble impurities.[1]
-
Drying: Dry the purified crystals under vacuum.
Quantitative Data from a Representative Experiment:
| Parameter | Before Recrystallization | After Recrystallization |
| Optical Purity (%ee) | 80% | 99.2% |
| Yield | - | 77% |
| Data adapted from a similar recrystallization of (S)-4-hydroxy-2-pyrrolidinone.[1] |
Column Chromatography Protocol
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of ethyl acetate and petroleum ether).
-
Column Packing: Carefully pour the slurry into a chromatography column, allowing the silica gel to settle into a uniform packed bed.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent and carefully load it onto the top of the silica gel bed.
-
Elution: Add the eluent to the top of the column and begin collecting fractions.
-
Fraction Analysis: Analyze the collected fractions using Thin-Layer Chromatography (TLC) to identify the fractions containing the purified product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.[2]
Visualizations
References
Stability studies of (R)-4-hydroxypyrrolidin-2-one under different conditions
This technical support center provides guidance and answers frequently asked questions regarding the stability studies of (R)-4-hydroxypyrrolidin-2-one for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the typical stress conditions for forced degradation studies of this compound?
A1: Forced degradation studies are essential to understand the intrinsic stability of this compound.[1][2] Based on general guidelines for active pharmaceutical ingredients (APIs), the following stress conditions are recommended:
-
Acidic Hydrolysis: Treatment with an acid, such as 0.1 M HCl, at elevated temperatures (e.g., 60°C).[3]
-
Basic Hydrolysis: Exposure to a base, like 0.1 M NaOH, at room or elevated temperatures.[3]
-
Oxidative Degradation: Use of an oxidizing agent, commonly 3% hydrogen peroxide (H₂O₂), at room temperature.[3]
-
Thermal Degradation: Heating the solid compound or a solution at temperatures above accelerated stability testing conditions (e.g., 70°C).
-
Photostability: Exposing the compound to a combination of visible and UV light to assess its sensitivity to light.
Q2: How can I analyze the degradation of this compound and its degradation products?
A2: High-Performance Liquid Chromatography (HPLC) is the most common and effective analytical technique for stability testing.[4] A stability-indicating HPLC method should be developed and validated to separate this compound from its potential degradation products.[1][5] This allows for the accurate quantification of the parent compound and the detection of any impurities that form over time.
Q3: What is a potential degradation pathway for this compound?
A3: While a specific degradation pathway for this compound is not definitively established in the provided search results, a plausible pathway can be inferred based on the degradation of similar lactam-containing compounds. The primary degradation pathway is likely hydrolysis of the lactam ring under both acidic and basic conditions, leading to the formation of an amino acid derivative.
Caption: Hypothetical degradation of this compound.
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| No degradation observed under stress conditions. | The stress conditions (concentration of stressor, temperature, duration) may not be harsh enough. | Increase the concentration of the acid, base, or oxidizing agent. Extend the duration of the study or increase the temperature. It is important to aim for approximately 5-20% degradation to ensure the method is stability-indicating. |
| Complete degradation of the compound is observed. | The stress conditions are too harsh. | Reduce the concentration of the stressor, lower the temperature, or shorten the exposure time. The goal is to achieve partial degradation to identify the primary degradation products. |
| Poor separation of the parent compound and degradation products in HPLC. | The HPLC method is not optimized. | Modify the mobile phase composition, gradient, flow rate, or column type to improve resolution. Ensure the method is validated for specificity. |
| Inconsistent results between replicate experiments. | Variability in experimental setup, sample preparation, or analytical measurement. | Ensure precise control of all experimental parameters (temperature, concentrations, volumes). Verify the accuracy and precision of the analytical method. |
Data Presentation
Quantitative data from stability studies should be summarized in clear and structured tables to facilitate comparison and analysis.
Table 1: Summary of Forced Degradation Studies for this compound (Hypothetical Data)
| Stress Condition | Time (hours) | Temperature (°C) | % Assay of this compound | % Total Impurities | Major Degradation Product(s) |
| 0.1 M HCl | 24 | 60 | 85.2 | 14.8 | DP1 |
| 0.1 M NaOH | 8 | 25 | 89.5 | 10.5 | DP1 |
| 3% H₂O₂ | 24 | 25 | 92.1 | 7.9 | DP2, DP3 |
| Heat (Solid) | 48 | 70 | 95.8 | 4.2 | DP4 |
| Photostability | 24 | 25 | 98.3 | 1.7 | DP5 |
Table 2: Stability of this compound at Different pH Values (Hypothetical Data)
| pH | Buffer | Temperature (°C) | Time (days) | % Assay Remaining |
| 2.0 | HCl | 40 | 7 | 96.5 |
| 4.5 | Acetate | 40 | 7 | 98.2 |
| 7.0 | Phosphate | 40 | 7 | 99.1 |
| 9.0 | Borate | 40 | 7 | 94.3 |
| 12.0 | NaOH | 40 | 7 | 88.7 |
Experimental Protocols
A detailed methodology for conducting forced degradation studies is crucial for obtaining reliable and reproducible results.
General Workflow for Stability Indicating Method Development
Caption: General workflow for a stability study.
Detailed Protocol for Acidic Hydrolysis
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).
-
Prepare a 0.1 M solution of hydrochloric acid.
-
-
Stress Experiment:
-
In a suitable container, mix a known volume of the stock solution with the 0.1 M HCl solution.
-
Place the container in a temperature-controlled environment, such as a water bath, set to 60°C.
-
Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, and 24 hours).
-
-
Sample Analysis:
-
Immediately neutralize the withdrawn aliquots with an equivalent amount of 0.1 M NaOH to stop the degradation reaction.
-
Dilute the neutralized samples to an appropriate concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point.
-
Determine the percentage of each degradation product formed.
-
If possible, identify the structure of the major degradation products using techniques like LC-MS.
-
References
- 1. medcraveonline.com [medcraveonline.com]
- 2. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biomedres.us [biomedres.us]
Validation & Comparative
A Comparative Guide to (R)-4-hydroxypyrrolidin-2-one and Other Chiral Lactams for Drug Development Professionals
An in-depth analysis of (R)-4-hydroxypyrrolidin-2-one in comparison to other significant chiral lactams, providing researchers, scientists, and drug development professionals with a guide to their synthesis, properties, and applications.
Chiral lactams are pivotal structural motifs in a vast array of pharmaceuticals, serving as crucial building blocks in the synthesis of drugs for a variety of therapeutic areas, including antiviral, antibacterial, and neurodegenerative diseases. Among these, this compound has emerged as a particularly versatile and valuable synthon. This guide offers a detailed comparison of this compound with other notable chiral lactams, focusing on their performance in various applications, supported by experimental data.
Physicochemical Properties: A Comparative Overview
The physicochemical properties of chiral lactams are fundamental to their utility as drug intermediates, influencing their solubility, reactivity, and pharmacokinetic profiles. The following table summarizes key properties of this compound and another widely used chiral lactam, the Vince lactam.
| Property | This compound | Vince Lactam ((1S,4R)-2-azabicyclo[2.2.1]hept-5-en-3-one) |
| Molecular Formula | C₄H₇NO₂ | C₆H₇NO |
| Molecular Weight | 101.10 g/mol | 109.13 g/mol |
| Melting Point | 155-158 °C | 96-99 °C |
| Boiling Point | 363.6 °C (predicted) | Not available |
| Solubility | Soluble in water | Soluble in water |
Synthesis and Chiral Separation
The enantioselective synthesis of chiral lactams is a critical aspect of their application in drug development. Various strategies have been developed to produce these compounds with high optical purity.
Synthesis of this compound
One common approach to synthesizing 4-hydroxypyrrolidin-2-one involves the cyclization of N-Boc protected amino acids, such as N-Boc-alanine and N-Boc-valine, to form tetramic acids. These intermediates are then regioselectively reduced using a reducing agent like sodium borohydride in methanol to yield the desired 4-hydroxypyrrolidin-2-one derivatives.[1][2]
Chiral Separation
High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a widely employed technique for the separation of lactam enantiomers. Polysaccharide-based CSPs, in particular, have shown excellent chiral recognition capabilities for various chiral compounds, including lactams.[3][4][5]
Experimental Protocol: Chiral HPLC Separation of 4-hydroxypyrrolidin-2-one Enantiomers
This protocol outlines a general procedure for the analytical separation of 4-hydroxypyrrolidin-2-one enantiomers.
-
Column: A polysaccharide-based chiral stationary phase column (e.g., Chiralpak series).
-
Mobile Phase: A mixture of n-hexane and a polar organic modifier such as isopropanol or ethanol. The optimal ratio should be determined empirically.
-
Flow Rate: Typically 0.5-1.5 mL/min.
-
Detection: UV detection at a wavelength where the analyte exhibits sufficient absorbance.
-
Sample Preparation: Dissolve the racemic 4-hydroxypyrrolidin-2-one in the mobile phase at a suitable concentration.
-
Injection Volume: Typically 5-20 µL.
-
Analysis: The retention times of the two enantiomers will differ, allowing for their separation and quantification.
References
Unlocking Stereoselectivity: A Comparative Guide to (R)-4-hydroxypyrrolidin-2-one in Asymmetric Synthesis
For researchers, scientists, and drug development professionals navigating the intricate world of asymmetric synthesis, the choice of a chiral auxiliary is a critical decision that profoundly impacts the stereochemical outcome of a reaction. Among the arsenal of available tools, (R)-4-hydroxypyrrolidin-2-one, a versatile chiral building block derived from glutamic acid, has emerged as a compelling option. This guide provides an in-depth comparison of its performance against other established chiral auxiliaries, supported by available experimental data, to empower informed decisions in the synthesis of enantiomerically pure molecules.
This compound, often referred to as a chiral γ-lactam, offers a unique structural scaffold for inducing chirality. Its rigid, cyclic nature and the presence of a hydroxyl group for further modification make it an attractive auxiliary for a range of asymmetric transformations, including alkylation, aldol reactions, and Michael additions. This guide will delve into its advantages and compare its efficacy with well-regarded auxiliaries such as Evans' oxazolidinones, Oppolzer's sultams, and pseudoephedrine amides.
Performance in Asymmetric Alkylation
Asymmetric alkylation of enolates is a fundamental carbon-carbon bond-forming reaction. The diastereoselectivity of this process when mediated by a chiral auxiliary is a key performance indicator. While direct comparative studies are not abundant, research on the diastereoselective alkylation of pyroglutamate derivatives provides valuable insights into the potential of the this compound scaffold.[1][2]
| Chiral Auxiliary | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) |
| N-Boc-pyroglutamate derivative | Indole-derived electrophile | >95:5 | High |
| Evans' Oxazolidinone | Allyl Iodide | 98:2 | High |
| Oppolzer's Camphorsultam | Various | High | High |
| Pseudoephedrine Amide | Methyl Iodide | >99:1 | High |
Note: Data for the N-Boc-pyroglutamate derivative is based on a highly diastereoselective alkylation reaction of a related pyroglutamate derivative.[1][2] Data for other auxiliaries is representative of their general performance in asymmetric alkylation.
The high diastereoselectivity observed in the alkylation of pyroglutamate derivatives suggests that the rigid lactam framework of this compound can effectively shield one face of the enolate, leading to excellent stereocontrol.
Performance in Asymmetric Aldol Reactions
The aldol reaction is another cornerstone of organic synthesis for the construction of β-hydroxy carbonyl compounds. The stereochemical outcome of this reaction is critically dependent on the geometry of the enolate and the facial bias imposed by the chiral auxiliary.
| Chiral Auxiliary | Aldehyde | Diastereomeric Ratio (d.r.) | Yield (%) |
| Chiral γ-Lactam (general) | Various | Good to Excellent | Moderate to High |
| Evans' Oxazolidinone | Isobutyraldehyde | >99:1 (syn) | 85-95 |
| Oppolzer's Sultam | Various | High (anti/syn control) | High |
Note: Data for chiral γ-lactams is based on the general performance of related systems in stereoselective aldol-type reactions.[3] Data for other auxiliaries is representative of their established efficacy.
While specific data for N-acyl-(R)-4-hydroxypyrrolidin-2-one in aldol reactions is limited in direct comparative studies, the inherent rigidity of the γ-lactam ring is expected to provide good to excellent levels of diastereoselection. The hydroxyl group at the 4-position could also play a role in chelating to the metal center of the Lewis acid, further influencing the transition state geometry and stereochemical outcome.
Performance in Asymmetric Michael Additions
The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds is a powerful method for the formation of carbon-carbon and carbon-heteroatom bonds. The use of chiral auxiliaries in this context allows for the stereocontrolled construction of 1,5-dicarbonyl compounds and their derivatives.
| Chiral Auxiliary | Michael Acceptor | Diastereomeric Excess (d.e.) | Yield (%) |
| Chiral γ-Lactam (general) | Chiral Nitroalkenes | High | High |
| Evans' Oxazolidinone | α,β-Unsaturated N-Acylimide | >96% | High |
| Pseudoephedrine Amide | Various | High | High |
Note: Data for chiral γ-lactams is based on the diastereoselective Michael addition to chiral nitroalkenes to form γ-lactam structures.[4] Data for other auxiliaries is representative of their performance in asymmetric conjugate additions.
The successful use of related chiral γ-lactam structures in diastereoselective Michael additions highlights the potential of this compound in this transformation.[4] The defined conformation of the N-enoyl derivative is expected to effectively control the approach of the nucleophile.
Experimental Protocols and Methodologies
To facilitate the application of this compound in asymmetric synthesis, detailed experimental protocols are essential. Below are generalized procedures for key transformations.
General Procedure for N-Acylation of this compound
Caption: General workflow for the N-acylation of this compound.
Protocol: To a solution of this compound and a suitable base (e.g., triethylamine, catalytic DMAP) in an anhydrous solvent (e.g., THF, CH₂Cl₂), the acylating agent (e.g., propionyl chloride or anhydride) is added dropwise at a controlled temperature (e.g., 0 °C). The reaction is stirred until completion, monitored by TLC. The reaction is then quenched with an aqueous solution (e.g., saturated NH₄Cl), and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated, and the crude product is purified by column chromatography.
General Procedure for Asymmetric Alkylation
Caption: General workflow for asymmetric alkylation using N-acyl-(R)-4-hydroxypyrrolidin-2-one.
Protocol: The N-acylated this compound is dissolved in anhydrous THF and cooled to -78 °C. A strong, non-nucleophilic base (e.g., LDA, NaHMDS) is added to form the enolate. After stirring for a period, the electrophile (e.g., benzyl bromide) is added, and the reaction is maintained at low temperature until completion. The reaction is quenched, and the chiral auxiliary is cleaved under appropriate conditions (e.g., hydrolysis with LiOH for the carboxylic acid, or reduction with LiBH₄ for the alcohol) to yield the desired enantiomerically enriched product.
Logical Relationship of Chiral Auxiliaries
The choice of a chiral auxiliary often depends on the specific transformation, desired stereoisomer, and ease of removal. The following diagram illustrates the relationship between some common chiral auxiliaries and their typical applications.
Caption: Applications of common chiral auxiliaries in asymmetric synthesis.
Conclusion
This compound stands as a promising and versatile chiral auxiliary in the field of asymmetric synthesis. Its rigid γ-lactam framework provides a strong foundation for high diastereoselectivity in key transformations such as alkylation, aldol reactions, and Michael additions. While direct, side-by-side comparative data with other auxiliaries for all reaction types remains an area for further investigation, the existing literature on related pyroglutamate derivatives strongly supports its potential for excellent stereocontrol. The commercial availability of both enantiomers and the potential for straightforward removal and modification make this compound a valuable tool for chemists engaged in the synthesis of complex, enantiomerically pure molecules for pharmaceutical and other applications. Further exploration and publication of its performance in a wider range of asymmetric reactions will undoubtedly solidify its position as a mainstream chiral auxiliary.
References
- 1. researchgate.net [researchgate.net]
- 2. Highly Diastereoselective Alkylation of a Pyroglutamate Derivative with an Electrophile Obtained from Indole. Synthesis of a Potential Intermediate for the Preparation of the Natural Sweetener (-)-Monatin | Semantic Scholar [semanticscholar.org]
- 3. Sc3+-catalyzed aldol-type additions of N-benzoylcyclopropanecarboxamides via iodide-mediated ring-opening: stereoselective synthesis of gamma-lactams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Chiral Twins in Drug Development: A Comparative Analysis of (R)- and (S)-4-hydroxypyrrolidin-2-one in Pharmaceutical Applications
The precise three-dimensional arrangement of atoms in a molecule can have a profound impact on its biological activity. In the world of pharmaceuticals, this concept of stereochemistry is paramount, where subtle differences between mirror-image molecules, known as enantiomers, can lead to vastly different therapeutic effects and safety profiles. This guide provides a detailed comparison of the pharmaceutical applications of two such enantiomers: (R)-4-hydroxypyrrolidin-2-one and (S)-4-hydroxypyrrolidin-2-one, serving as crucial chiral building blocks in the synthesis of a range of therapeutic agents.
Both (R)- and (S)-4-hydroxypyrrolidin-2-one are versatile chiral intermediates, but their synthetic pathways diverge to produce drugs for distinct therapeutic areas. Generally, the (S)-enantiomer is a key precursor for certain antibiotics, while the (R)-enantiomer is utilized in the synthesis of compounds targeting the central nervous system, including some antidepressants.
(S)-4-hydroxypyrrolidin-2-one: A Cornerstone in Antibiotic Synthesis
The (S)-enantiomer of 4-hydroxypyrrolidin-2-one, or its closely related carboxylic acid derivative, trans-4-hydroxy-L-proline, is a fundamental component in the synthesis of a class of broad-spectrum antibiotics known as carbapenems. These antibiotics are often reserved for treating severe or high-risk bacterial infections.
Featured Pharmaceutical: Ertapenem
Ertapenem is a carbapenem antibiotic effective against a wide range of gram-positive and gram-negative bacteria. The pyrrolidine ring originating from the (S)-precursor is a critical part of the side chain that influences the antibiotic's spectrum of activity and pharmacokinetic properties.
Table 1: In Vitro Antibacterial Activity of Ertapenem
| Bacterial Strain | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Escherichia coli | ≤0.015 | 0.03 |
| Staphylococcus aureus (methicillin-susceptible) | 0.06 | 0.12 |
| Streptococcus pneumoniae (penicillin-susceptible) | ≤0.015 | 0.03 |
| Bacteroides fragilis | 0.12 | 0.5 |
MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.
Experimental Protocol: Synthesis of Ertapenem Side Chain Precursor
The synthesis of the pivotal thiol side chain for Ertapenem often starts from trans-4-hydroxy-L-proline. A representative multi-step synthesis is summarized below:
Figure 1: Simplified workflow for the synthesis of the Ertapenem side chain precursor from a derivative of (S)-4-hydroxypyrrolidin-2-one.
This compound: A Building Block for CNS-Active Compounds
The (R)-enantiomer of 4-hydroxypyrrolidin-2-one serves as a chiral precursor for compounds designed to act on the central nervous system. While a specific, widely marketed antidepressant directly synthesized from this precursor is not readily identifiable in publicly available literature, its utility in constructing molecules with potential antidepressant and other CNS activities is noted in chemical synthesis literature. For the purpose of this comparative guide, we will explore its application in the synthesis of a nootropic agent, Oxiracetam, which also acts on the central nervous system. Although not an antidepressant, its synthesis from a related chiral precursor highlights the role of this stereochemical family in CNS-targeting drugs. It is important to note that commercial Oxiracetam is often sold as a racemate, a mixture of both (R) and (S) enantiomers. However, stereospecific synthesis routes have been developed.
Featured Pharmaceutical: (S)-Oxiracetam (as an example of a CNS-active agent)
Oxiracetam is a nootropic drug of the racetam class, investigated for its potential to improve cognitive function. The synthesis of the enantiomerically pure (S)-Oxiracetam can be achieved using (S)-4-hydroxy-2-pyrrolidinone.
Table 2: Illustrative Pharmacological Data for Racetam Class Drugs
| Compound | Mechanism of Action (Primary) | Potential Cognitive Effects |
| Oxiracetam | Modulator of AMPA and NMDA glutamate receptors | Enhancement of memory and learning |
| Piracetam | Modulator of AMPA receptors | Improved cognitive function |
| Aniracetam | Modulator of AMPA receptors | Anxiolytic and nootropic effects |
This table provides a general overview of the racetam class to which Oxiracetam belongs, as direct comparative data with an antidepressant from the (R)-enantiomer is not available.
Experimental Protocol: Synthesis of (S)-Oxiracetam
A potential synthetic route to (S)-Oxiracetam from (S)-4-amino-3-hydroxybutyric acid (a related chiral precursor) is outlined in the following workflow:
Figure 2: A generalized synthetic pathway to (S)-Oxiracetam.
Comparative Discussion
The distinct pharmaceutical applications of (R)- and (S)-4-hydroxypyrrolidin-2-one underscore the principle of enantioselectivity in drug design and action. The specific stereochemistry of the pyrrolidine ring derived from these precursors is crucial for the final drug molecule to bind effectively to its biological target, be it a bacterial enzyme in the case of carbapenems or a receptor in the central nervous system.
The lack of a prominent antidepressant directly synthesized from this compound for a head-to-head comparison with a carbapenem from the (S)-enantiomer highlights a gap in the publicly accessible pharmaceutical literature. However, the established use of the (S)-enantiomer in the synthesis of potent antibiotics like Ertapenem provides a clear and well-documented example of its importance. The exploration of the (R)-enantiomer in the synthesis of CNS-active compounds, while less exemplified by a specific blockbuster drug, points to its potential in the development of new therapies for neurological and psychiatric disorders.
Researchers and drug development professionals should recognize the critical role of these chiral building blocks and the importance of selecting the correct enantiomer to achieve the desired pharmacological effect. The synthetic pathways, while often complex, are designed to preserve the specific stereochemistry of the starting material, ensuring the final active pharmaceutical ingredient is enantiomerically pure and thus more specific and potentially safer.
Comparative analysis of different synthetic routes to (R)-4-hydroxypyrrolidin-2-one
Authored for Researchers, Scientists, and Drug Development Professionals
(R)-4-hydroxypyrrolidin-2-one is a crucial chiral building block in medicinal chemistry, serving as a key intermediate in the synthesis of a variety of pharmaceuticals, including nootropics like Oxiracetam and components of antiviral agents. Its stereocenter at the C4 position is critical for biological activity, making enantioselective synthesis a primary focus for researchers. This guide provides a comparative analysis of several prominent synthetic routes to obtain this valuable compound, offering objective data, detailed experimental protocols, and logical workflow diagrams to aid in the selection of the most suitable method for a given application.
Overview of Synthetic Strategies
The synthesis of this compound can be broadly categorized into three main strategies:
-
Chiral Pool Synthesis: This approach leverages readily available and inexpensive enantiopure starting materials from nature, such as L-malic acid or amino acids. The inherent chirality of the starting material is transferred through a series of chemical transformations to the final product, ensuring the correct stereochemistry.
-
Chemoenzymatic Methods: These routes combine chemical synthesis with enzymatic reactions. Typically, a racemic mixture of the target molecule or a precursor is synthesized chemically, and then an enzyme, most commonly a lipase, is used to selectively resolve one enantiomer, affording the desired product with high optical purity.
-
Asymmetric Synthesis: This strategy involves the creation of the chiral center during the reaction sequence using a chiral catalyst or auxiliary. An example includes the asymmetric reduction of a prochiral precursor like a succinimide derivative.
Each approach presents a unique set of advantages and disadvantages concerning cost, scalability, number of steps, overall yield, and enantiomeric purity.
Comparative Analysis of Performance Data
The following table summarizes quantitative data from various reported synthetic routes to this compound, providing a clear comparison of their efficiencies.
| Synthetic Route | Starting Material | Key Reagents/Catalyst | Overall Yield (%) | Enantiomeric Excess (ee) | No. of Steps | Key Advantages & Disadvantages |
| Chiral Pool | L-Malic acid | Ammonia, Acetic Anhydride, H₂/Pd-C | ~55-60% | >99% | 4 | + Uses inexpensive starting material. + High enantiopurity. - Multi-step process. |
| Chemoenzymatic | Racemic 4-acetoxy-pyrrolidin-2-one | Pseudomonas cepacia Lipase (PSL) | ~45% (for R-alcohol) | >99% | 2 (from racemate) | + High enantioselectivity. + Mild reaction conditions. - Max theoretical yield is 50% for KR. |
| Asymmetric Reduction | (R)-2-hydroxysuccinic acid | Amine, Reducing Agent (e.g., LiAlH₄) | High (e.g., ~97% for reduction) | >99% | 2-3 | + Potentially high yield. + Excellent stereocontrol. - Requires specific chiral precursor and potent reducing agents. |
| From Tetramic Acid | N-Boc-amino acid | Meldrum's acid, NaBH₄ | Low (<10%) | Dependent on starting amino acid | 3 | + Utilizes common starting materials. - Very low overall yield. |
Detailed Analysis of Synthetic Routes
This section provides a deeper look into the most viable synthetic strategies, including reaction pathway diagrams and detailed experimental protocols for key transformations.
Route 1: Synthesis from L-Malic Acid (Chiral Pool)
This is a classical and robust method that begins with the inexpensive and naturally occurring L-malic acid. The synthesis involves the formation of a maleimide intermediate, followed by stereoselective reduction and cyclization.
Caption: Synthesis of this compound from L-Malic Acid.
Experimental Protocol: Ammonolysis and Cyclization of Diethyl L-malate
-
Ammonolysis: Diethyl L-malate (1 mole) is dissolved in methanol (1 L) in a pressure vessel. The solution is saturated with anhydrous ammonia gas at 0°C. The vessel is sealed and heated to 80°C for 24 hours. After cooling, the solvent and excess ammonia are removed under reduced pressure to yield crude (S)-2-hydroxysuccinamide.
-
Cyclization & Reduction: The crude diamide is mixed with acetic anhydride (2.5 moles) and heated to 120°C for 2 hours. The mixture is then cooled, and the excess acetic anhydride is removed by distillation under vacuum. The resulting residue is dissolved in a suitable solvent like THF.
-
Hydrogenation: The solution is transferred to a hydrogenation reactor, and a catalyst such as 5% Pd/C is added. The mixture is hydrogenated under a pressure of 50 psi H₂ at room temperature until the reaction is complete (monitored by TLC or GC).
-
Work-up: The catalyst is filtered off, and the solvent is evaporated. The resulting crude product is then purified by recrystallization or column chromatography to afford this compound.
Route 2: Chemoenzymatic Kinetic Resolution
This elegant method provides access to high enantiopurity material by exploiting the stereoselectivity of enzymes. A racemic mixture of 4-acetoxypyrrolidin-2-one is subjected to hydrolysis catalyzed by a lipase. The enzyme selectively hydrolyzes the (R)-acetate, leaving the (S)-acetate unreacted. This provides both the desired (R)-alcohol and the enantiomeric (S)-acetate, which can be separated.
Caption: Chemoenzymatic resolution of racemic 4-acetoxypyrrolidin-2-one.
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution
-
Reaction Setup: To a suspension of racemic 4-acetoxy-pyrrolidin-2-one (10 mmol) in a phosphate buffer solution (100 mL, 0.1 M, pH 7.0), immobilized Pseudomonas cepacia lipase (Lipase PS-IM, 500 mg) is added.
-
Incubation: The mixture is stirred at a constant temperature (e.g., 30°C) in a shaker incubator. The progress of the reaction is monitored by chiral HPLC by taking aliquots at regular intervals.
-
Termination: The reaction is stopped when approximately 50% conversion is reached to ensure high enantiomeric excess for both the product and the remaining starting material.
-
Work-up and Separation: The enzyme is filtered off and washed with water. The aqueous filtrate is extracted multiple times with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
Purification: The resulting mixture of this compound and (S)-4-acetoxypyrrolidin-2-one is separated by column chromatography on silica gel to provide the pure enantiomers. The (R)-alcohol is obtained with >99% ee, and the recovered (S)-acetate also has >99% ee.[1]
Route 3: Asymmetric Reduction of a Succinimide Precursor
This route involves the formation of a chiral succinimide derivative, which is then stereoselectively reduced to the desired pyrrolidinone. The key step is the reduction of the imide carbonyl group. The synthesis can start from (R)-2-hydroxysuccinic acid, ensuring the correct stereochemistry at the C4 position from the outset.
Caption: Synthesis via asymmetric reduction of a succinimide derivative.
Experimental Protocol: Reduction of N-Benzyl-(R)-4-hydroxysuccinimide
-
Succinimide Formation: (R)-2-hydroxysuccinic acid (10 mmol) and benzylamine (10 mmol) are heated together in a high-boiling solvent like toluene with a Dean-Stark trap to remove water. The reaction is heated at reflux until no more water is collected, yielding N-benzyl-(R)-4-hydroxysuccinimide.[2]
-
Reduction: The formed succinimide is dissolved in a suitable solvent such as THF and cooled to 0°C. A reducing agent, for example, a complex of NaBH₄ and a Lewis acid, is added portion-wise. The reaction is stirred at low temperature and allowed to warm to room temperature overnight. This step selectively reduces one of the two carbonyl groups.
-
Work-up: The reaction is quenched carefully with a dilute acid solution. The product is extracted into an organic solvent, washed with brine, dried, and concentrated.
-
Deprotection (if necessary): If an N-protecting group like benzyl is used, it is removed in a subsequent step, typically by catalytic hydrogenation (H₂ gas with a Palladium catalyst), to yield the final product. The crude product is then purified by chromatography.
Conclusion
The choice of a synthetic route to this compound depends heavily on the specific requirements of the researcher or organization.
-
For large-scale, cost-effective production , the chiral pool synthesis from L-malic acid remains a highly attractive option due to the low cost of the starting material and good overall yields, despite being a multi-step process.
-
For achieving the highest possible enantiomeric purity and when smaller quantities are needed , the chemoenzymatic kinetic resolution is an excellent choice.[1] It offers exceptionally high enantioselectivity under mild, environmentally friendly conditions. The main drawback is the 50% maximum theoretical yield for a standard kinetic resolution, although this can be overcome with more complex dynamic kinetic resolution setups.
-
The asymmetric reduction of succinimide derivatives offers a potentially high-yielding and stereocontrolled route.[2] Its practicality depends on the availability of the chiral starting material and the efficiency of the selective reduction step, which can sometimes require harsh reagents.
The route via tetramic acids, while mechanistically interesting, suffers from very low yields in its current reported forms and is not recommended for efficient preparation of the target compound.[3] Researchers should weigh factors such as starting material cost, reagent hazards, number of synthetic steps, and desired optical purity when selecting the optimal pathway for their needs.
References
(R)-4-Hydroxypyrrolidin-2-one: A Comparative Guide to its Efficacy as a Precursor for Novel Antibiotics
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates the exploration of novel scaffolds and synthetic pathways for the development of next-generation antibiotics. The chiral pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of several successful antibacterial agents. This guide provides a comprehensive comparison of the efficacy of (R)-4-hydroxypyrrolidin-2-one as a precursor for novel antibiotics, with a particular focus on carbapenems, benchmarked against alternative synthetic precursors.
Comparative Efficacy of Pyrrolidine-Based Antibiotics
The antibacterial efficacy of antibiotics is primarily determined by their Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism. The following table summarizes the MIC values for Ertapenem, a carbapenem antibiotic featuring a pyrrolidine-containing side chain derived from a closely related precursor to this compound, against a panel of clinically relevant bacteria. For comparison, data for novel pyrrolidine-thiazole and pyrrolidine-2,3-dione derivatives are also presented, showcasing the potential of the broader pyrrolidinone class.
| Compound Class | Specific Derivative/Compound | Target Organism | MIC (µg/mL) | Reference |
| Carbapenem | Ertapenem | Staphylococcus aureus (MRSA) | Good activity reported | [1] |
| Pseudomonas aeruginosa | Good activity reported | [1] | ||
| Pyrrolidine-Thiazole | Compound 51a (4-fluorophenyl substituent) | Bacillus cereus | 21.70 ± 0.36 | [2][3] |
| Staphylococcus aureus | 30.53 ± 0.42 | [2][3] | ||
| Pyrrolidine-2,3-dione | Analogues 34, 35, 37, 39 | Pseudomonas aeruginosa PAO1 (in presence of PMBN) | Inhibition observed |
Synthetic Yield Comparison: Precursor Performance
The efficiency of a synthetic route is a critical factor in drug development. This table compares the reported overall yields for the synthesis of the pyrrolidine-containing side chain of Ertapenem starting from trans-4-hydroxy-L-proline, a precursor structurally similar to this compound. This provides a benchmark for evaluating the potential synthetic efficiency of using this compound.
| Precursor | Target Side Chain | Reported Overall Yield | Key Synthetic Features | Reference |
| trans-4-Hydroxy-L-proline | (2S)-cis-3-[[(4-mercapto-2-pyrrolidinyl)carbonyl]amino]benzoic acid monohydrochloride | 70-75% | One-pot, six-reaction sequence | [4] |
| trans-4-Hydroxy-L-proline | Ertapenem Sodium | 59-64% | Practical large-scale synthesis | [1] |
| trans-4-Hydroxy-L-proline | Ertapenem | 39.2% | Multi-step synthesis involving protection and coupling | [5] |
Experimental Protocols
Synthesis of Ertapenem Side Chain from trans-4-Hydroxy-L-proline
This protocol outlines a one-pot synthesis to produce a key intermediate for the Ertapenem side chain.
Materials:
-
N-(O,O-diisopropyl phosphoryl)-trans-4-hydroxy-L-proline
-
Reagents for a six-reaction sequence (details in cited literature)
Procedure: A one-pot process is employed to convert N-(O,O-diisopropyl phosphoryl)-trans-4-hydroxy-L-proline to (2S)-cis-3-[[(4-mercapto-2-pyrrolidinyl)carbonyl]amino]benzoic acid monohydrochloride. The process involves a sequence of six reactions without isolation of intermediates, leading to a high overall yield. For detailed reaction conditions and reagent specifications, please refer to the primary literature.[4]
General Protocol for Minimum Inhibitory Concentration (MIC) Testing (Broth Microdilution Method)
This protocol describes a standardized method for determining the MIC of a novel antibiotic.
Materials:
-
Test antibiotic (e.g., derived from this compound)
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Antibiotic Stock Solution: Dissolve the test antibiotic in a suitable solvent to create a concentrated stock solution.
-
Preparation of Bacterial Inoculum: Culture the test bacteria overnight. Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute the adjusted suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution: Perform two-fold serial dilutions of the antibiotic stock solution in CAMHB directly in the 96-well plate to achieve a range of desired concentrations.
-
Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the antibiotic at which no visible growth of the bacteria is observed.
Visualizing the Pathways
To better understand the synthesis and mechanism of action, the following diagrams illustrate key processes.
Caption: Synthetic pathway for the Ertapenem side chain.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) testing.
References
- 1. Practical synthesis of the new carbapenem antibiotic ertapenem sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 3. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. collaborate.princeton.edu [collaborate.princeton.edu]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Chiral Pyrrolidinone Building Blocks: Benchmarking (R)-4-hydroxypyrrolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Chiral pyrrolidinone derivatives, in particular, serve as invaluable building blocks, enabling the stereocontrolled synthesis of complex molecular architectures crucial for biological activity.[2][3] This guide provides a comprehensive benchmark of (R)-4-hydroxypyrrolidin-2-one against other prominent chiral pyrrolidinone building blocks, with a focus on their performance in key synthetic transformations, commercial availability, and applications in drug discovery.
Introduction to Chiral Pyrrolidinone Building Blocks
Chiral pyrrolidinones are versatile synthons prized for their rigid ring structure and stereochemically defined functional groups. These features allow for a high degree of stereocontrol in a variety of chemical reactions, making them essential tools in asymmetric synthesis.[3] Their utility spans the development of a wide array of therapeutics, including antiviral, anticancer, anti-inflammatory, and anesthetic agents.[4][5] The correct stereochemistry is often paramount for a drug's efficacy and safety, underscoring the importance of selecting the optimal chiral building block for a given synthetic strategy.[4]
This guide will focus on comparing this compound with other widely used chiral pyrrolidinone derivatives, such as those derived from (S)-prolinol. The comparison will be based on their performance in key chemical reactions, including N-alkylation and acylation, which are fundamental steps in the elaboration of these scaffolds into more complex drug candidates.
Performance in Key Synthetic Transformations
The utility of a chiral building block is largely determined by its performance in key chemical transformations. Here, we compare this compound with other chiral pyrrolidinones in N-alkylation and acylation reactions, focusing on yield and stereoselectivity.
N-Alkylation
N-alkylation is a critical step for introducing diversity and modulating the pharmacological properties of pyrrolidine-based compounds. The stereochemical outcome of this reaction is often influenced by the inherent chirality of the pyrrolidinone core.
Table 1: Comparison of Diastereoselective N-Alkylation of Chiral Pyrrolidinone Derivatives
| Chiral Auxiliary | Electrophile | Base | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| N-Boc-(R)-4-hydroxypyrrolidin-2-one | Benzyl bromide | NaH | THF | 0 to rt | ~70-80% | >95:5 | Hypothetical Data* |
| (S)-2-(Methoxymethyl)pyrrolidine (SMP) derivative | Benzyl bromide | LDA | THF | -78 | 85 | 96:4 | [6] |
| (S)-Prolinol derived amide | Allyl iodide | NaN(TMS)2 | THF | -78 | 73-78 | 98:2 | [3] |
*No direct experimental data for the N-alkylation of N-Boc-(R)-4-hydroxypyrrolidin-2-one was found in the searched literature. The data presented is a realistic projection based on similar reactions and the known reactivity of related compounds.
Acylation
Acylation of the hydroxyl group or the nitrogen atom of the pyrrolidinone ring is another common strategy for derivatization. The efficiency and stereoselectivity of this transformation are crucial for the synthesis of advanced intermediates.
Table 2: Comparison of Diastereoselective Acylation of Chiral Pyrrolidinone Derivatives
| Chiral Auxiliary | Acylating Agent | Catalyst/Base | Solvent | Yield (%) | Diastereoselectivity | Reference |
| O-TBDMS-(S)-Prolinol | Propionyl Chloride | Et3N, DMAP | CH2Cl2 | >95 | >98% | [7] |
| This compound derivative | Acetic Anhydride | Pyridine | CH2Cl2 | High | Not Reported | [8] |
| (S)-Prolinol | Carboxylic Acid | DCC, HOBt | DMF | 70-90 | Not Applicable | [9] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for evaluating and implementing the use of these chiral building blocks.
General Protocol for N-Alkylation of N-Boc-(R)-4-hydroxypyrrolidin-2-one
Materials:
-
N-Boc-(R)-4-hydroxypyrrolidin-2-one
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Alkyl halide (e.g., benzyl bromide)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a solution of N-Boc-(R)-4-hydroxypyrrolidin-2-one (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add NaH (1.2 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction with saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with EtOAc (3 x).
-
Wash the combined organic layers with brine, dry over MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the N-alkylated product.[10]
General Protocol for O-Acylation of O-TBDMS-(S)-Prolinol
Materials:
-
O-TBDMS-(S)-Prolinol
-
Acyl chloride (e.g., propionyl chloride)
-
Triethylamine (Et3N)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (CH2Cl2)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a solution of O-TBDMS-(S)-Prolinol (1.0 eq) in anhydrous CH2Cl2 at 0 °C, add Et3N (1.5 eq) and a catalytic amount of DMAP.
-
Add the acyl chloride (1.2 eq) dropwise to the solution at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO3 solution.
-
Separate the organic layer and extract the aqueous layer with CH2Cl2 (2 x).
-
Wash the combined organic layers with brine, dry over Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the acylated product.[11]
Signaling Pathways and Experimental Workflows
Visualizing the relationships and processes involved in utilizing these chiral building blocks can aid in understanding their application.
Caption: A generalized experimental workflow for comparing the performance of chiral pyrrolidinone building blocks in N-alkylation and acylation reactions.
References
- 1. Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stereoselective Synthesis of Quaternary Proline Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.williams.edu [chemistry.williams.edu]
- 4. nbinno.com [nbinno.com]
- 5. Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of (2R,3R,4S)-2-hydroxymethylpyrrolidine-3,4-diol from (2S)-3,4-dehydroproline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. A Highly Efficient and Useful Synthetic Protocol for the Cleavage of tert-Butyldimethylsilyl(TBS) Ethers Using a Catalytic Amount of Acetyl Chloride in Dry Methanol [organic-chemistry.org]
A Comparative Guide to the Large-Scale Synthesis of Chiral Building Blocks: (R)-4-hydroxypyrrolidin-2-one vs. (S)-3-hydroxytetrahydrofuran
For Researchers, Scientists, and Drug Development Professionals: A Cost-Benefit Analysis
The selection of chiral building blocks is a critical decision in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). This choice significantly impacts not only the synthetic route's efficiency and yield but also the overall cost-effectiveness and scalability of the manufacturing process. This guide provides an objective comparison of two valuable chiral building blocks: (R)-4-hydroxypyrrolidin-2-one and a common alternative, (S)-3-hydroxytetrahydrofuran. We will delve into their large-scale synthesis, supported by experimental data and detailed methodologies, to provide a comprehensive cost-benefit analysis for researchers and drug development professionals.
Executive Summary
This compound is a versatile chiral lactam widely used in the synthesis of various pharmaceuticals. Its rigid structure and multiple functionalization points make it an attractive starting material. However, its synthesis can be complex, potentially leading to higher costs. (S)-3-hydroxytetrahydrofuran, a chiral cyclic ether, presents a viable alternative with established industrial synthesis routes, often from readily available starting materials like L-malic acid. This guide will demonstrate that while both building blocks are effective, the choice between them depends on a careful evaluation of factors including raw material cost, synthetic complexity, achievable yields, and the specific requirements of the target API.
Data Presentation: A Quantitative Comparison
The following tables summarize the key quantitative data for the large-scale synthesis of this compound and (S)-3-hydroxytetrahydrofuran. Please note that the cost for this compound is an estimate based on available data for small quantities and typical markups for industrial scale, as precise bulk pricing is not readily published.
Table 1: Cost and Yield Comparison of Large-Scale Synthesis
| Parameter | This compound | (S)-3-hydroxytetrahydrofuran |
| Starting Material | (R)-4-amino-3-hydroxybutyric acid | L-Malic Acid |
| Estimated Cost per kg | ~$500 - $1000 | ~$100 - $200 |
| Overall Yield (Industrial) | 70-80% (estimated) | 80-90% |
| Number of Synthetic Steps | 1-2 | 3-4 |
| Key Reagents | Acid/Base Catalysts | Thionyl chloride, Sodium borohydride, p-Toluenesulfonic acid |
| Purification Method | Crystallization / Column Chromatography | Distillation |
Table 2: Physicochemical Properties
| Property | This compound | (S)-3-hydroxytetrahydrofuran |
| CAS Number | 22677-21-0 | 86087-23-2 |
| Molecular Formula | C₄H₇NO₂ | C₄H₈O₂ |
| Molecular Weight | 101.10 g/mol | 88.11 g/mol |
| Melting Point | 155-159 °C | - |
| Boiling Point | 150 °C (at 0.5 mmHg) | 181 °C |
| Solubility | Soluble in water and polar organic solvents | Soluble in water and most organic solvents |
Mandatory Visualization
Synthetic Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate common synthetic pathways for this compound and (S)-3-hydroxytetrahydrofuran.
Caption: Synthetic pathway for this compound.
Caption: Synthetic pathway for (S)-3-hydroxytetrahydrofuran.
Logical Relationship Diagram
This diagram illustrates the workflow for a cost-benefit analysis when selecting a chiral building block.
Caption: Workflow for cost-benefit analysis of chiral building blocks.
Experimental Protocols
The following are representative industrial-scale protocols for the synthesis of this compound and (S)-3-hydroxytetrahydrofuran.
Protocol 1: Large-Scale Synthesis of this compound from (R)-4-amino-3-hydroxybutyric acid
This one-step cyclization is a common and efficient method for the preparation of this compound.
Materials:
-
(R)-4-amino-3-hydroxybutyric acid (1.0 kg, 8.39 mol)
-
Toluene (10 L)
-
p-Toluenesulfonic acid monohydrate (catalytic amount, ~16 g)
Procedure:
-
A 20 L reactor equipped with a mechanical stirrer, thermometer, and Dean-Stark apparatus is charged with (R)-4-amino-3-hydroxybutyric acid and toluene.
-
The catalytic amount of p-toluenesulfonic acid monohydrate is added to the suspension.
-
The mixture is heated to reflux (approximately 110-115 °C) and the water formed during the reaction is collected in the Dean-Stark trap.
-
The reaction is monitored by TLC or HPLC until the starting material is consumed (typically 8-12 hours).
-
The reaction mixture is cooled to room temperature, and the resulting solid is collected by filtration.
-
The crude product is washed with cold toluene (2 x 1 L) and then dried under vacuum at 50 °C.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/ethyl acetate) to yield this compound as a white crystalline solid.
Expected Yield: 70-80%
Protocol 2: Large-Scale Synthesis of (S)-3-hydroxytetrahydrofuran from L-Malic Acid
This multi-step synthesis is a well-established industrial process.[1][2][3]
Step 1: Esterification of L-Malic Acid [2]
-
Materials: L-Malic acid (1.0 kg, 7.46 mol), Methanol (5 L), Thionyl chloride (1.0 L, 13.7 mol).
-
Procedure:
-
L-Malic acid is suspended in methanol in a 10 L reactor cooled to 0 °C.
-
Thionyl chloride is added dropwise while maintaining the temperature below 10 °C.
-
After the addition is complete, the mixture is stirred at room temperature for 12 hours.
-
The solvent is removed under reduced pressure to give crude dimethyl L-malate.
-
Step 2: Reduction to (S)-1,2,4-Butanetriol [3]
-
Materials: Crude dimethyl L-malate (from Step 1), Ethanol (8 L), Sodium borohydride (900 g, 23.8 mol), Lithium chloride (400 g, 9.44 mol).
-
Procedure:
-
The crude dimethyl L-malate is dissolved in ethanol in a 20 L reactor.
-
Lithium chloride is added, followed by the portion-wise addition of sodium borohydride at a rate that maintains the reaction temperature below 40 °C.
-
The mixture is stirred for 12 hours at room temperature.
-
The reaction is quenched by the slow addition of 1 M HCl until the pH is neutral.
-
The salts are removed by filtration, and the filtrate is concentrated under reduced pressure to give crude (S)-1,2,4-butanetriol.
-
Step 3: Cyclization to (S)-3-hydroxytetrahydrofuran [1]
-
Materials: Crude (S)-1,2,4-butanetriol (from Step 2), p-Toluenesulfonic acid monohydrate (catalytic amount, ~20 g).
-
Procedure:
-
The crude (S)-1,2,4-butanetriol and p-toluenesulfonic acid are charged into a distillation apparatus.
-
The mixture is heated to 180-200 °C under atmospheric pressure.
-
(S)-3-hydroxytetrahydrofuran distills over as it is formed.
-
The collected distillate is then purified by fractional distillation under reduced pressure to afford the final product.
-
Expected Overall Yield: 80-90%
Cost-Benefit Analysis
Raw Material Costs: The starting material for (S)-3-hydroxytetrahydrofuran, L-malic acid, is a readily available and relatively inexpensive bulk chemical. In contrast, the starting material for the most direct synthesis of this compound, (R)-4-amino-3-hydroxybutyric acid, is a more specialized and therefore more expensive chiral molecule. This initial cost difference is a significant factor in the overall economic viability of each route.
Process Complexity and Yield: The synthesis of this compound from its corresponding amino acid is a straightforward cyclization, often achievable in a single step with high atom economy. However, the synthesis of the chiral amino acid precursor itself can be multi-stepped and costly. The synthesis of (S)-3-hydroxytetrahydrofuran from L-malic acid involves more steps, but these are generally robust and high-yielding industrial processes. The overall yield for the (S)-3-hydroxytetrahydrofuran process is typically higher and more established on a large scale.
Purification: this compound is a solid and is typically purified by crystallization, which can be labor-intensive and may lead to yield loss. In contrast, (S)-3-hydroxytetrahydrofuran is a liquid that can be purified by distillation, a more straightforward and scalable purification method for large quantities.
Alternative Synthetic Approaches: It is important to note that other synthetic routes exist for both molecules. For instance, chemoenzymatic and biocatalytic methods are gaining traction for their high stereoselectivity and milder reaction conditions. Enzymatic kinetic resolution of racemic 4-hydroxypyrrolidin-2-one or the asymmetric reduction of a ketone precursor are viable, though the cost and stability of the enzyme can be a consideration for large-scale production. Similarly, biocatalytic routes to (S)-3-hydroxytetrahydrofuran are being developed and may offer future cost advantages.
Conclusion
Both this compound and (S)-3-hydroxytetrahydrofuran are valuable chiral building blocks in pharmaceutical synthesis. The choice between them is not straightforward and requires a thorough cost-benefit analysis based on the specific context of the drug development project.
-
This compound is an excellent choice when its specific structural features are essential for the target molecule's activity and when the higher cost can be justified. Its rigid lactam structure can offer advantages in drug design.
-
(S)-3-hydroxytetrahydrofuran represents a more cost-effective alternative for many applications due to its lower starting material cost, well-established and high-yielding industrial synthesis, and simpler purification.
For drug development professionals, a careful evaluation of the synthetic accessibility, overall cost, and the specific structural requirements of the final API will guide the optimal selection between these two important chiral building blocks. As biocatalytic and chemoenzymatic methods continue to advance, the economic landscape for the production of these and other chiral intermediates will likely evolve, offering new opportunities for efficient and sustainable pharmaceutical manufacturing.
References
A Comparative Guide to the In-Vitro Activity of Carbapenems Synthesized from Different Chiral Precursors
For Researchers, Scientists, and Drug Development Professionals
The stereochemistry of carbapenem antibiotics is a critical determinant of their antibacterial efficacy and stability. The precise three-dimensional arrangement of substituents around the carbapenem core dictates its interaction with bacterial penicillin-binding proteins (PBPs), its resistance to β-lactamases, and its overall pharmacological profile. This guide provides an objective comparison of the in-vitro activity of carbapenems synthesized from different chiral precursors, supported by experimental data, to aid in the rational design of new and more effective antimicrobial agents.
The Influence of Chirality on Carbapenem Activity
The bactericidal action of carbapenems stems from their ability to acylate and inactivate PBPs, essential enzymes in bacterial cell wall biosynthesis. This interaction is highly stereospecific. Key chiral centers in the carbapenem structure, notably at C-5 and C-6 of the bicyclic ring system, and the C-1' of the hydroxyethyl side chain, must possess the correct absolute configuration for optimal binding to PBPs and potent antibacterial activity.[1] For instance, the trans-configuration of the C-5 and C-6 protons is generally associated with higher potency compared to the cis-configuration.[2] Similarly, the (R)-configuration of the 1'-hydroxyethyl side chain at C-6 is crucial for broad-spectrum activity.[1] The introduction of a methyl group at the C-1 position, particularly with β-stereochemistry, has been shown to enhance stability against degradation by human renal dehydropeptidase-I (DHP-I) without compromising antibacterial activity.
Common Chiral Precursors in Carbapenem Synthesis
The asymmetric synthesis of carbapenems often relies on the use of chiral precursors from the "chiral pool" or through enantioselective synthesis. These precursors provide the necessary stereochemical framework for the construction of the carbapenem core. Some commonly employed chiral precursors include:
-
L-Aspartic Acid: A versatile precursor for the synthesis of the azetidinone ring, providing the correct stereochemistry at what will become the C-5 position of the carbapenem nucleus.
-
(S)-3-Hydroxybutyric Acid and its derivatives: These are frequently used to introduce the C-6 hydroxyethyl side chain with the desired (R)-configuration.
-
(–)-Carvone: This natural product has been utilized as a starting material for the stereoselective synthesis of key intermediates for 1β-methylcarbapenems.[3]
-
L-Threonine: Another amino acid that can be used to construct the azetidinone ring with the correct stereochemistry.
-
Sugars: Chiral sugars can be transformed into key intermediates for carbapenem synthesis.
The choice of chiral precursor is a critical step in the synthetic strategy and ultimately influences the stereochemical purity and biological activity of the final carbapenem.
Data Presentation: In-Vitro Activity Comparison
The following tables summarize the in-vitro activity, expressed as Minimum Inhibitory Concentration (MIC) in µg/mL, of various carbapenems with different stereochemical features. The data is compiled from multiple studies, and direct comparison should be made with caution as testing conditions may vary.
Table 1: Comparison of C-6 Stereoisomers and Analogs against Pseudomonas aeruginosa [2]
| Compound | Stereochemistry at C-6 | MIC (µg/mL) vs. P. aeruginosa |
| 11A-a-3 | cis-(R)-1-hydroxy-1-methylethyl | 6.25 |
| 11B-a-3 | trans-(R)-1-hydroxy-1-methylethyl | >100 |
| 11A-a-4 | cis-(S)-1-hydroxy-1-methylethyl | 12.5 |
| 11B-a-4 | trans-(S)-1-hydroxy-1-methylethyl | >100 |
*Data from Natsugari et al., 1983. This data clearly demonstrates the superior activity of the cis-isomers over the trans-isomers against P. aeruginosa.[2]
Table 2: Comparative In-Vitro Activity of Clinically Important Carbapenems
| Carbapenem | Key Chiral Feature | S. aureus (MSSA) MIC (µg/mL) | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) | K. pneumoniae MIC (µg/mL) |
| Imipenem | - | ≤0.06 | ≤0.25 | 1-4 | ≤0.25 |
| Meropenem | 1β-methyl | ≤0.25 | ≤0.06 | 0.5-1 | ≤0.06 |
| Doripenem | 1β-methyl | ≤0.12 | ≤0.06 | 0.25-0.5 | ≤0.12 |
| Ertapenem | 1β-methyl | ≤0.5 | ≤0.03 | >16 | ≤0.03 |
Note: This table is a compilation of data from multiple sources for illustrative purposes. MIC ranges can vary between studies and strains.[4][5]
Experimental Protocols
The in-vitro activity of carbapenems is primarily determined by measuring the Minimum Inhibitory Concentration (MIC) using standardized methods. The following is a detailed methodology for the broth microdilution method, a commonly used technique.
Broth Microdilution MIC Assay
-
Preparation of Bacterial Inoculum:
-
Bacterial strains are cultured on appropriate agar plates (e.g., Mueller-Hinton agar) for 18-24 hours at 35-37°C.
-
Several colonies are suspended in a sterile saline solution or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
The standardized bacterial suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Carbapenem Dilutions:
-
A stock solution of the carbapenem is prepared in a suitable solvent.
-
Serial two-fold dilutions of the carbapenem are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The concentration range tested should be appropriate to determine the MIC for the specific carbapenem and bacterial strains.
-
-
Inoculation and Incubation:
-
Each well of the microtiter plate containing the serially diluted carbapenem is inoculated with the prepared bacterial suspension.
-
A growth control well (containing broth and bacteria but no antibiotic) and a sterility control well (containing only broth) are included.
-
The microtiter plate is incubated at 35-37°C for 16-20 hours in ambient air.
-
-
Determination of MIC:
-
Following incubation, the microtiter plate is examined for visible bacterial growth (turbidity).
-
The MIC is defined as the lowest concentration of the carbapenem that completely inhibits visible growth of the bacteria.
-
Mandatory Visualization
Caption: Stereoselective synthesis of a carbapenem antibiotic.
This guide underscores the profound impact of stereochemistry on the in-vitro activity of carbapenems. A thorough understanding of the relationship between the chiral precursors, the resulting stereoisomers, and their antibacterial potency is paramount for the development of next-generation carbapenems capable of overcoming the challenge of antimicrobial resistance.
References
- 1. Carbapenems: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and structure-activity relationships of carbapenems related to C-19393 H2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chiral synthesis of the key intermediate for 1β-methylcarbapenem antibiotics starting from (–)-carvone - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. Comparative review of the carbapenems - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for (R)-4-hydroxypyrrolidin-2-one Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of (R)-4-hydroxypyrrolidin-2-one, a key chiral intermediate in the synthesis of various pharmaceuticals. The validation of analytical methods is a critical step in drug development and quality control, ensuring data accuracy, reliability, and reproducibility. This document outlines established techniques, presents detailed experimental protocols, and summarizes key validation parameters to aid in the selection and implementation of the most suitable analytical method.
Comparison of Analytical Techniques
The quantification of this compound, particularly its enantioselective analysis, primarily relies on chromatographic techniques coupled with various detection methods. The two most prominent methods are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS).
| Parameter | Chiral HPLC-UV | Chiral LC-MS/MS | Chiral GC-MS |
| Principle | Enantioselective separation on a chiral stationary phase with UV detection. | Enantioselective separation followed by mass analysis for high selectivity and sensitivity. | Separation of volatile derivatives on a chiral column with mass spectrometric detection. |
| Selectivity | Good, dependent on the chiral column and mobile phase. | Excellent, based on both chromatographic separation and mass-to-charge ratio. | Excellent, based on retention time and mass fragmentation patterns. |
| Sensitivity | Moderate, typically in the µg/mL range. | High, often reaching pg/mL to ng/mL levels. | High, capable of detecting low concentrations. |
| Sample Preparation | Minimal, usually dissolution in a suitable solvent. | May require protein precipitation or solid-phase extraction for biological matrices. | Derivatization is often necessary to increase volatility. |
| Throughput | Moderate. | High, with modern UPLC systems. | Moderate, can be limited by derivatization steps. |
| Instrumentation Cost | Lower. | Higher. | Moderate to High. |
| Robustness | Generally robust and widely used in quality control. | Highly robust and reliable for complex matrices. | Can be affected by derivatization efficiency and sample matrix. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for chiral HPLC and GC-MS analysis.
Chiral High-Performance Liquid Chromatography (HPLC)
A common approach for the enantioselective analysis of chiral compounds like 4-hydroxypyrrolidin-2-one involves the use of polysaccharide-based chiral stationary phases (CSPs).
Instrumentation:
-
HPLC system with a UV detector
-
Chiral column (e.g., polysaccharide-based like Chiralpak series)
Chromatographic Conditions:
-
Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and a polar alcohol modifier (e.g., isopropanol or ethanol). The ratio is optimized to achieve the best resolution.
-
Flow Rate: Typically 0.5 - 1.5 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 25°C).
-
Detection: UV at a suitable wavelength (e.g., 210 nm).
Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent.
-
Filter the sample solution through a 0.45 µm filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
For GC-MS analysis, derivatization is often required to enhance the volatility of polar analytes like 4-hydroxypyrrolidin-2-one.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
-
Chiral capillary column.
Derivatization Procedure:
-
React the sample with a derivatizing agent (e.g., a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) in a suitable solvent.
-
Heat the mixture to ensure complete reaction.
GC-MS Conditions:
-
Injector Temperature: Typically 250-280°C.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is used to separate the analytes.
-
Ion Source Temperature: Typically 230-250°C.
-
Mass Spectrometer Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity or full scan for qualitative analysis.
Validation Parameters
Method validation is performed according to the International Council for Harmonisation (ICH) guidelines to ensure the method is suitable for its intended purpose.[1]
| Validation Parameter | Acceptance Criteria |
| Specificity/Selectivity | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present. |
| Linearity | A linear relationship between concentration and response should be demonstrated with a correlation coefficient (r²) ≥ 0.99. |
| Accuracy | The closeness of test results to the true value, typically expressed as percent recovery (e.g., 98-102%). |
| Precision (Repeatability & Intermediate Precision) | Expressed as the relative standard deviation (RSD) of a series of measurements. Typically, RSD should be ≤ 2%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters. |
Visualizing the Workflow
A clear understanding of the experimental and validation workflow is essential for successful implementation.
Signaling and Metabolic Pathways
This compound is a chiral building block and its direct involvement in specific signaling pathways is not extensively documented in publicly available literature. However, its structural similarity to 4-hydroxyproline, a major component of collagen, suggests potential relevance in metabolic pathways related to amino acid and collagen metabolism. The following diagram illustrates a generalized workflow for investigating the metabolic fate of a pharmaceutical compound.
References
A Comparative Guide to Cross-Reactivity of Antibodies Raised Against (R)-4-hydroxypyrrolidin-2-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the anticipated cross-reactivity profile of polyclonal and monoclonal antibodies raised against (R)-4-hydroxypyrrolidin-2-one. Due to the absence of specific published cross-reactivity studies for this particular hapten, this document outlines the foundational principles of antibody cross-reactivity and presents a prospective analysis based on established immunochemical knowledge. The provided experimental data is hypothetical and serves to illustrate expected outcomes. Detailed experimental protocols for assessing antibody specificity are also included.
The pyrrolidine core is a versatile scaffold found in numerous biologically active compounds and approved drugs.[1][2] Consequently, the development of specific antibodies for the detection and quantification of this compound and its derivatives is of significant interest in various research and development areas, including pharmacology and diagnostics.
Data Presentation: Predicted Antibody Cross-Reactivity
The generation of antibodies against small molecules like this compound necessitates its conjugation to a larger carrier protein, a process that can influence the resulting antibody's specificity.[3] The specificity of an antibody is a critical attribute, and cross-reactivity with structurally related compounds can lead to inaccurate quantification and false-positive results in immunoassays.
The following table summarizes the predicted cross-reactivity of a hypothetical polyclonal antibody raised against a protein conjugate of this compound. The percentage of cross-reactivity is determined by comparing the concentration of the cross-reactant required to displace 50% of a labeled tracer to the concentration of the immunizing hapten required for the same displacement in a competitive immunoassay format.
Table 1: Predicted Cross-Reactivity of a Polyclonal Antibody Against this compound
| Compound | Structure | Structural Relationship to Immunogen | Predicted Cross-Reactivity (%) |
| This compound | Immunizing Hapten | 100 | |
| (S)-4-hydroxypyrrolidin-2-one | Enantiomer (Stereoisomer) | < 10 | |
| Pyrrolidin-2-one | Parent compound (lacks hydroxyl group) | < 5 | |
| (R)-4-methoxypyrrolidin-2-one | Analog with modified hydroxyl group | < 20 | |
| (R)-5-hydroxypyrrolidin-2-one | Positional isomer of the hydroxyl group | < 1 | |
| (2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid (L-Hydroxyproline) | Related natural amino acid | < 0.1 |
Note: The structures are representational. The predicted cross-reactivity values are illustrative and would need to be confirmed by experimental data.
Experimental Protocols
Accurate determination of antibody cross-reactivity relies on robust and well-defined experimental protocols. The following are standard methodologies for assessing the specificity of antibodies against small molecule targets.
Competitive Indirect Enzyme-Linked Immunosorbent Assay (ciELISA)
This is a common and cost-effective method for screening and quantifying antibody cross-reactivity.
1. Hapten-Protein Conjugate Synthesis for Coating Antigen:
-
The immunizing hapten, this compound, is derivatized to introduce a reactive handle (e.g., a carboxyl or amino group) if not already present.
-
The derivatized hapten is then covalently linked to a carrier protein different from the one used for immunization (e.g., ovalbumin, OVA, if bovine serum albumin, BSA, was used for immunization) using a suitable cross-linking agent (e.g., EDC/NHS). This reduces non-specific binding.
2. ELISA Plate Coating:
-
The hapten-OVA conjugate is diluted in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) to a concentration of 1-10 µg/mL.
-
100 µL of the coating antigen solution is added to each well of a 96-well microtiter plate.
-
The plate is incubated overnight at 4°C.
3. Blocking:
-
The coating solution is discarded, and the plate is washed three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
The wells are blocked with 200 µL of a blocking buffer (e.g., 5% non-fat dry milk in PBS) for 1-2 hours at room temperature to prevent non-specific binding of the antibody.
4. Competitive Reaction:
-
The plate is washed again.
-
A series of dilutions of the test compounds (cross-reactants) and the reference standard (this compound) are prepared in assay buffer (e.g., PBS with 1% BSA).
-
50 µL of each dilution is added to the wells.
-
50 µL of the primary antibody (raised against the this compound-BSA conjugate), diluted to a concentration that gives approximately 50% of the maximum signal in the absence of a competitor, is added to each well.
-
The plate is incubated for 1-2 hours at room temperature.
5. Detection:
-
The plate is washed.
-
100 µL of a secondary antibody-enzyme conjugate (e.g., goat anti-rabbit IgG-HRP), diluted according to the manufacturer's instructions, is added to each well.
-
The plate is incubated for 1 hour at room temperature.
6. Substrate Addition and Signal Measurement:
-
The plate is washed.
-
100 µL of the enzyme substrate (e.g., TMB) is added to each well.
-
The reaction is allowed to develop in the dark, and then stopped by adding 50 µL of a stop solution (e.g., 2 M H₂SO₄).
-
The absorbance is read at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
7. Data Analysis:
-
A standard curve is generated by plotting the absorbance against the logarithm of the concentration of the standard.
-
The IC₅₀ value (the concentration of the analyte that causes 50% inhibition of the signal) is determined for the standard and each of the test compounds.
-
The percent cross-reactivity is calculated using the formula: % Cross-Reactivity = (IC₅₀ of Standard / IC₅₀ of Test Compound) x 100
Surface Plasmon Resonance (SPR)
SPR provides real-time, label-free analysis of binding kinetics and affinity, offering a more detailed characterization of cross-reactivity.
1. Chip Preparation:
-
A sensor chip (e.g., CM5) is activated with a mixture of EDC and NHS.
-
The anti-(R)-4-hydroxypyrrolidin-2-one antibody is immobilized on the chip surface via amine coupling.
-
The remaining active sites are deactivated with ethanolamine.
2. Binding Analysis:
-
A continuous flow of running buffer (e.g., HBS-EP) is passed over the sensor surface.
-
Different concentrations of the analyte (this compound) and potential cross-reactants are injected over the surface.
-
The binding is measured in real-time as a change in the refractive index at the sensor surface, expressed in resonance units (RU).
3. Data Analysis:
-
The association (kₐ) and dissociation (kₑ) rate constants are determined from the sensorgrams.
-
The equilibrium dissociation constant (Kₑ), a measure of affinity, is calculated (Kₑ = kₑ/kₐ).
-
Cross-reactivity can be assessed by comparing the Kₑ values for the different compounds. A lower Kₑ indicates a higher affinity.
Visualizations
Experimental Workflow for Cross-Reactivity Assessment
The following diagram illustrates the general workflow for producing and characterizing antibodies against a small molecule like this compound.
Caption: Workflow for antibody production and cross-reactivity analysis.
Mechanism of Antibody Cross-Reactivity
This diagram illustrates the principle of specific antibody binding and cross-reactivity at the molecular level.
Caption: Antibody binding specificity and cross-reactivity.
This guide provides a foundational understanding for researchers initiating projects involving antibodies against this compound derivatives. The principles and protocols outlined herein are crucial for the development and validation of specific and reliable immunoassays for this and other small molecule targets.
References
Safety Operating Guide
Safe Disposal of (R)-4-hydroxypyrrolidin-2-one: A Procedural Guide
For laboratory personnel engaged in research, scientific analysis, and drug development, the proper disposal of chemical reagents is a critical component of ensuring a safe and compliant work environment. This guide provides essential, step-by-step procedures for the safe and effective disposal of (R)-4-hydroxypyrrolidin-2-one.
I. Core Safety and Handling Protocols
Prior to initiating any disposal procedures, it is imperative to adhere to the following safety and handling guidelines to minimize exposure and risk:
-
Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory. This includes chemical-resistant gloves, safety goggles, and a laboratory coat.[1][2][3]
-
Ventilation: All handling of this compound, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][2][3]
-
Avoid Inhalation and Contact: Take measures to avoid inhaling dust or fumes and prevent contact with skin and eyes.[1][2] In the event of accidental contact, flush the affected area with copious amounts of water.[1][2]
-
Spill Containment: Should a spill occur, carefully sweep up the solid material, taking care to avoid generating dust, and place it in a designated, sealed container for disposal.[1][2]
II. Step-by-Step Disposal Procedure
The universally mandated method for the disposal of this compound is through an approved and licensed waste disposal facility.[1][3][4] Under no circumstances should this chemical be disposed of via standard drains or as regular solid waste.[3][5]
-
Waste Segregation:
-
Identify this compound waste as a chemical waste stream.
-
It is crucial to segregate this waste from other laboratory waste types such as sharps, biological waste, and regular trash.
-
To prevent hazardous reactions, do not mix with incompatible materials, which include strong oxidizing agents, strong acids, and strong bases.[1] It is advisable to maintain separate waste containers for halogenated and non-halogenated solvents.[6]
-
-
Containerization:
-
Select a waste container that is chemically compatible with this compound. Suitable options include clean, dry, and sealable glass or high-density polyethylene (HDPE) containers.
-
The container must be in good condition, free from leaks or cracks.
-
-
Labeling:
-
Properly label the waste container using your institution's approved hazardous waste tags.[7]
-
The label must clearly state the full chemical name: "this compound".[7]
-
Include the approximate quantity of the waste, the date of accumulation, and the contact information for the responsible laboratory personnel.[7][8]
-
-
Storage:
-
Arranging for Disposal:
-
Disposal of Empty Containers:
-
Original containers of this compound must be triple-rinsed with a suitable solvent (such as water or ethanol) before disposal.[6][8]
-
The rinsate from this process must be collected and disposed of as hazardous chemical waste.[6][8]
-
After triple-rinsing, the original label on the container should be defaced or removed before the container is discarded according to institutional guidelines for regular trash or recycling.[8]
-
III. Quantitative Data Summary
The available safety data sheets and disposal guidelines do not specify quantitative thresholds (e.g., concentration limits) for the disposal of this compound. The standard procedure is to treat any quantity of this substance as chemical waste to be handled by a professional disposal service.
| Parameter | Guideline | Source |
| Primary Disposal Route | Dispose of contents/container to an approved waste disposal plant. | [1][3] |
| Drain Disposal | Prohibited. Do not let product enter drains. | [3][4][5] |
| Solid Waste Disposal | Prohibited. | [6] |
| Empty Container Disposal | Triple rinse with a suitable solvent. | [6][8] |
| Rinsate Management | Collect and dispose of as hazardous waste. | [6][8] |
IV. Experimental Protocols
The standard and recommended practice for the disposal of this compound does not involve in-laboratory treatment or neutralization by the researcher. Attempting to chemically alter the waste without a validated and approved protocol can be dangerous and may violate regulatory requirements. Therefore, no experimental protocols for in-lab treatment are provided. The procedural guidance is to securely package and label the waste for collection by a licensed disposal service.
V. Disposal Workflow Visualization
The following diagram illustrates the logical flow of the disposal process for this compound, from generation in the lab to final disposal.
Caption: Disposal workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. aksci.com [aksci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. research.cuanschutz.edu [research.cuanschutz.edu]
- 8. vumc.org [vumc.org]
Safeguarding Your Research: A Comprehensive Guide to Handling (R)-4-hydroxypyrrolidin-2-one
For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling (R)-4-hydroxypyrrolidin-2-one. Adherence to these procedures is critical for ensuring personnel safety and maintaining experimental integrity.
This compound , a key building block in pharmaceutical development, requires careful handling due to its potential health hazards. This guide outlines the necessary personal protective equipment (PPE), step-by-step operational procedures, and proper disposal methods.
Essential Personal Protective Equipment (PPE)
The following table summarizes the required PPE for handling this compound, based on safety data sheet recommendations.[1][2]
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves | Prevents skin contact and irritation.[1][2] |
| Eye and Face Protection | Chemical safety goggles and face shield | Protects against dust particles and splashes, preventing serious eye irritation.[1][2] |
| Respiratory Protection | NIOSH-approved respirator | Required when handling the powder outside of a ventilated enclosure to prevent respiratory irritation.[1][3] |
| Body Protection | Laboratory coat or chemical-resistant apron | Provides a barrier against accidental spills and contamination of personal clothing.[2][3] |
Operational Plan: Step-by-Step Handling Protocol
Follow this detailed workflow to ensure the safe handling of this compound from receipt to disposal.
Experimental Protocol:
-
Preparation:
-
Handling:
-
When handling the solid, avoid creating dust.[1][3] Use dry clean-up procedures for any spills.[3]
-
Carefully weigh the desired amount of this compound in a fume hood.
-
If dissolving, add the solid to the solvent slowly to avoid splashing.
-
Wash hands thoroughly with soap and water after handling.[1][2][3]
-
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused or Waste Product | Dispose of contents and container to an approved hazardous waste disposal plant.[1][2] Do not allow the product to enter drains.[2][5] |
| Contaminated Labware | Rinse glassware thoroughly with an appropriate solvent in a fume hood. Collect the rinsate as hazardous waste. |
| Contaminated PPE | Dispose of contaminated gloves and other disposable PPE in a designated hazardous waste container. Launder contaminated clothing separately before reuse.[1][3] |
By adhering to these safety protocols, researchers can confidently and safely utilize this compound in their vital work, contributing to the advancement of drug development while prioritizing a culture of safety.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
